CCF642
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYIETQLOVDJCF-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Potent Anti-Myeloma Activity of CCF642: A Deep Dive into its Mechanism of Action
For Immediate Release
In the landscape of multiple myeloma therapeutics, a novel small molecule, CCF642, has emerged as a potent anti-cancer agent. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways affected by this compound, summarizes key quantitative data, and details the experimental protocols utilized to uncover its therapeutic potential.
Core Mechanism: Inhibition of Protein Disulfide Isomerases Leading to ER Stress and Apoptosis
This compound exerts its potent anti-multiple myeloma effects primarily through the inhibition of Protein Disulfide Isomerases (PDI).[1][2][3] Multiple myeloma cells are characterized by the high-level synthesis and secretion of immunoglobulins, rendering them particularly dependent on the proper functioning of the endoplasmic reticulum (ER) for protein folding. PDI enzymes are crucial for catalyzing the formation and rearrangement of disulfide bonds in newly synthesized proteins within the ER.
This compound has been shown to bind to the PDI isoenzymes A1, A3, and A4.[1][3] By inhibiting PDI reductase activity, this compound disrupts the protein folding machinery, leading to an accumulation of misfolded proteins in the ER.[1][3] This condition, known as ER stress, triggers the Unfolded Protein Response (UPR), a cellular signaling cascade aimed at restoring ER homeostasis. However, in the face of overwhelming and unresolved ER stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response.
A key event in this compound-induced apoptosis is the release of calcium from the ER into the cytoplasm.[1][2][3] This disruption of calcium homeostasis is a critical trigger for the activation of apoptotic pathways. The subsequent cleavage of caspase-3 and PARP are hallmark indicators of apoptosis observed in multiple myeloma cells treated with this compound.[1]
A structurally optimized analog of this compound, named this compound-34, has also been developed, demonstrating improved oral bioavailability and potent anti-myeloma activity through the same PDI inhibition mechanism.[4] Studies with this compound-34 have further solidified the role of PDI inhibition in inducing an acute and unresolvable UPR in myeloma cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its analog this compound-34.
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| MM1.S | < 1 |
| MM1.R | < 1 |
| KMS-12-PE | < 1 |
| KMS-12-BM | < 1 |
| NCI-H929 | < 1 |
| U266 | < 1 |
| RPMI 8226 | < 1 |
| JJN-3 | < 1 |
| HRMM.09-luc | < 1 |
| 5TGM1-luc | < 1 |
Data sourced from multiple studies indicating submicromolar IC50 values across a broad panel of multiple myeloma cell lines.[1][2][3]
Table 2: Comparative PDI Inhibition
| Compound | PDI Reductase Inhibition Potency |
| This compound | ~100-fold more potent than PACMA 31 and LOC14 |
| PACMA 31 | Reference Inhibitor |
| LOC14 | Reference Inhibitor |
In vitro assays demonstrated the superior potency of this compound in inhibiting PDI activity compared to other established inhibitors.[1][3][5]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome |
| 5TGM1-luc syngeneic mice | This compound (10 mg/kg, i.p., 3x/week) | Significantly prolonged survival, comparable to bortezomib.[1][3] |
| 5TGM1-luc syngeneic mice | Oral this compound-34 | Increased survival of mice.[4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits PDI, leading to ER stress, calcium release, and apoptosis.
Caption: Workflow for evaluating this compound's anti-myeloma efficacy in vitro and in vivo.
Detailed Experimental Protocols
A summary of the key experimental methodologies used to elucidate the mechanism of action of this compound is provided below.
Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: A panel of human multiple myeloma cell lines (e.g., MM1.S, RPMI 8226, NCI-H929) and the murine 5TGM1-luc cell line were cultured in appropriate media.[1][3]
-
Cell Viability Assay: To determine the half-maximal inhibitory concentration (IC50), cells were seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72-96 hours). Cell viability was quantified using luminescent-based assays such as CellTiter-Glo®, which measures ATP levels.[6]
-
Apoptosis Assay: The induction of apoptosis was measured by quantifying caspase-3/7 activity using assays like Caspase-Glo® 3/7.[6] Cells were treated with this compound, and luminescence, proportional to caspase activity, was measured.
Immunoblotting for Protein Analysis
-
Sample Preparation: Multiple myeloma cells were treated with this compound for various time points. Whole-cell lysates were prepared using appropriate lysis buffers.
-
SDS-PAGE and Western Blotting: Protein lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for ER stress markers (e.g., PERK, IRE1α) and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).
-
Detection: Following incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Efficacy Studies
-
Animal Model: The aggressive syngeneic 5TGM1-luc/C57BL/KaLwRij mouse model of multiple myeloma was utilized.[1][3]
-
Tumor Engraftment: Mice were injected intravenously with luciferase-expressing 5TGM1 multiple myeloma cells.
-
Treatment Regimen: Once tumors were established, mice were randomized into treatment groups and administered this compound (e.g., 10 mg/kg, intraperitoneally, three times a week), a vehicle control, or a positive control such as bortezomib.[2]
-
Monitoring Tumor Progression: Tumor burden was monitored non-invasively using bioluminescence imaging.[2]
-
Survival Analysis: The primary endpoint was overall survival, which was analyzed using Kaplan-Meier survival curves and log-rank tests.[1][3]
Conclusion
This compound represents a promising therapeutic agent for multiple myeloma, with a well-defined mechanism of action centered on the inhibition of PDI. This leads to irremediable ER stress and subsequent apoptosis in myeloma cells. The preclinical data robustly support its potent anti-myeloma activity, both in vitro and in vivo. Further clinical development of this compound and its analogs is warranted to translate these promising preclinical findings into effective treatments for patients with multiple myeloma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of CCF642: A Technical Guide to a Novel PDI Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular target and mechanism of action of CCF642, a novel small molecule with significant anti-cancer properties, particularly against multiple myeloma.[1]
Primary Molecular Target: Protein Disulfide Isomerase (PDI)
The primary molecular target of this compound has been identified as Protein Disulfide Isomerase (PDI) , an enzyme residing in the endoplasmic reticulum (ER) that is crucial for the proper folding of proteins, especially those rich in disulfide bonds like immunoglobulins.[1][2] this compound acts as a potent inhibitor of PDI, leading to significant downstream cellular effects.[3]
An active biotinylated analog of this compound, termed B-CCF642, was instrumental in identifying its binding partners. Through affinity pull-down experiments followed by mass spectrometry, this compound was found to bind to several PDI isoenzymes, specifically PDIA1, PDIA3, and PDIA4 , within multiple myeloma cells.[1][4]
A Novel Covalent Mechanism of Action
Computational modeling and subsequent experimental validation have revealed that this compound inhibits PDI through a novel covalent binding mechanism. Unlike many other covalent PDI inhibitors that target the active site cysteine residue, this compound is predicted to form a covalent bond with a conserved lysine (B10760008) residue within the catalytic CGHCK motif of PDI.[1][5] This unique mechanism of action may contribute to its distinct biological activity and potency.
Quantitative Efficacy of this compound
The inhibitory effect of this compound on PDI and its cytotoxic activity against cancer cells have been quantitatively assessed in multiple studies.
Table 1: PDI Inhibition by this compound
| Compound | Target | IC50 | Reference |
| This compound | PDI | 2.9 µM | [3] |
Table 2: Comparative PDI Reductase Inhibition
| Compound | Concentration | Relative Inhibition | Reference |
| This compound | 1 µM | Comparable to 100 µM of PACMA 31 or LOC14 | [1][4] |
| PACMA 31 | 100 µM | - | [1][4] |
| LOC14 | 100 µM | - | [1][4] |
Table 3: Cytotoxic Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 | Reference |
| MM1.S | Submicromolar | [1] |
| MM1.R | Submicromolar | [1] |
| KMS-12-PE | Submicromolar | [1] |
| KMS-12-BM | Submicromolar | [1] |
| NCI-H929 | Submicromolar | [1] |
| U266 | Submicromolar | [1] |
| RPMI 8226 | Submicromolar | [1] |
| JJN-3 | Submicromolar | [1] |
| HRMM.09-luc | Submicromolar | [1] |
| 5TGM1-luc | Submicromolar | [1] |
Cellular Signaling Pathway of this compound-Induced Apoptosis
The inhibition of PDI by this compound triggers a cascade of events within the cell, culminating in apoptosis. The primary mechanism is the induction of acute Endoplasmic Reticulum (ER) stress due to the accumulation of misfolded proteins.[1][3] This leads to the activation of the Unfolded Protein Response (UPR) .
Key events in this pathway include:
-
PERK Dimerization: Within 30 minutes of treatment, this compound induces the dimerization of PERK (Protein kinase R (PKR)-like endoplasmic reticulum kinase) through phosphorylation.[1]
-
IRE1-α Oligomerization: Similarly, this compound causes the oligomerization of IRE1-α (Inositol-requiring enzyme 1 alpha).[1]
-
Calcium Release: The acute ER stress leads to the release of calcium (Ca2+) from the ER into the cytoplasm, a potent pro-apoptotic signal.[1][6]
-
Apoptosis Induction: The sustained ER stress and increased cytosolic calcium levels activate the apoptotic cascade, leading to programmed cell death.[1]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Key Experimental Protocols
The identification and characterization of the target of this compound involved several key experimental approaches.
Target Identification using Biotinylated this compound (B-CCF642)
This protocol outlines the general workflow for identifying the protein targets of this compound.
Figure 2. Experimental workflow for target identification.
Methodology:
-
Synthesis of B-CCF642: A biotin (B1667282) moiety is attached to the this compound molecule, typically at a position that does not interfere with its binding activity.[1]
-
Cell Treatment: Multiple myeloma cells (e.g., MM1.S) are incubated with B-CCF642 to allow for intracellular binding to its targets.[1]
-
Cell Lysis and Affinity Purification: Cells are lysed, and the lysate is incubated with streptavidin-coated beads. The high affinity of biotin for streptavidin allows for the selective pull-down of B-CCF642-protein complexes.[5]
-
Elution and Protein Identification: The bound proteins are eluted from the beads, separated by SDS-PAGE, and identified using mass spectrometry.[1]
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the reductase activity of PDI and its inhibition by compounds like this compound.[1]
Principle: The assay uses di-eosin-glutathione (di-E-GSSG), a substrate that is cleaved by the reductase activity of PDI, resulting in a measurable increase in fluorescence.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing recombinant PDI enzyme in a suitable buffer.
-
Inhibitor Incubation: this compound or other test compounds are added to the reaction mixture and incubated with the PDI enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the di-E-GSSG substrate.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a plate reader. The rate of fluorescence increase is proportional to the PDI reductase activity.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Analysis of ER Stress Markers
The induction of ER stress by this compound can be confirmed by monitoring the status of key UPR sensor proteins.[1]
Methodology:
-
Cell Treatment: Cells (e.g., KMS-12-PE or MM1.S) are treated with this compound (e.g., 3 µM) for various time points (e.g., 15 minutes to 6 hours).[1][3]
-
Protein Extraction: Whole-cell lysates are prepared.
-
Western Blotting: The lysates are subjected to non-reducing SDS-PAGE to preserve protein dimers and oligomers.
-
Antibody Probing: The separated proteins are transferred to a membrane and probed with specific antibodies against PERK and IRE1-α to detect their dimerization and oligomerization, respectively. Cleaved PARP and caspase-3 can also be probed as markers of apoptosis.[1]
In Vivo Anti-Myeloma Activity
This compound has demonstrated significant anti-myeloma efficacy in a syngeneic mouse model. Administration of this compound to mice bearing 5TGM1-luc myeloma resulted in a significant prolongation of lifespan, comparable to the standard-of-care therapeutic, bortezomib.[1][4]
Second-Generation Analog: this compound-34
Building on the discovery of this compound, a structure-guided medicinal chemistry approach has led to the development of This compound-34 , an orally bioavailable analog with improved selectivity and potency for PDIA1.[5][7][8] This second-generation inhibitor shows promise for overcoming treatment resistance in multiple myeloma.[5][7]
Conclusion
This compound is a potent and novel inhibitor of Protein Disulfide Isomerase, targeting the isoenzymes PDIA1, PDIA3, and PDIA4 through a unique covalent interaction with a conserved lysine residue. Its mechanism of action involves the induction of acute ER stress and the UPR, leading to apoptotic cell death in cancer cells. The detailed understanding of its molecular target and cellular effects provides a strong preclinical rationale for the continued development of this compound and its analogs as a new therapeutic strategy for multiple myeloma and potentially other cancers dependent on PDI activity.[1][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Block enzymes tied to the androgen receptor, kill prostate tumors | BioWorld [bioworld.com]
CCF642: An In-depth Technical Guide to a Novel Protein Disulfide Isomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCF642 is a potent, cell-permeable small molecule inhibitor of Protein Disulfide Isomerase (PDI), an essential chaperone protein residing in the endoplasmic reticulum (ER). By targeting PDI, this compound disrupts the proper folding of disulfide bond-containing proteins, leading to acute ER stress and the activation of the Unfolded Protein Response (UPR). In cancer cells, particularly those with a high secretory load like multiple myeloma, this disruption overwhelms the cellular stress response mechanisms, culminating in apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and the signaling pathways it modulates.
Introduction to Protein Disulfide Isomerase (PDI) and Its Role in Cancer
Protein Disulfide Isomerase (PDI) is a crucial enzyme and molecular chaperone primarily located in the endoplasmic reticulum. It belongs to the thioredoxin superfamily and plays a vital role in the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins. This function is essential for the correct folding and maturation of a significant portion of the proteome, especially secreted and membrane-bound proteins.
In the context of cancer, particularly in secretory malignancies like multiple myeloma, the demand for protein folding and secretion is exceptionally high. This leads to an upregulation of PDI, making it a compelling therapeutic target. Inhibition of PDI disrupts proteostasis, leading to an accumulation of misfolded proteins in the ER, a condition known as ER stress. This, in turn, triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program, leading to programmed cell death.
This compound: A Potent PDI Inhibitor
This compound is a small molecule identified as a potent inhibitor of PDI.[1] It has demonstrated significant anti-cancer activity, particularly against multiple myeloma cell lines.[2]
Mechanism of Action
This compound covalently binds to PDI, inhibiting its reductase activity.[2] An active biotinylated analog of this compound has been shown to bind to the PDI isoenzymes PDIA1, PDIA3, and PDIA4.[2][3] This inhibition leads to the accumulation of misfolded proteins in the ER, triggering acute ER stress and activating the UPR signaling pathways.[1]
Quantitative Data
The inhibitory potency of this compound against PDI and its cytotoxic effects on various cancer cell lines have been quantified in several studies.
| Parameter | Value | Notes | Reference(s) |
| PDI IC50 | 2.9 µM | [1] | |
| Multiple Myeloma Cell Line IC50s | Submicromolar | Effective in 10 out of 10 tested cell lines (MM1.S, MM1.R, KMS-12-PE, KMS-12-BM, NCI-H929, U266, RPMI 8226, JJN-3, HRMM.09-luc, 5TGM1-luc) | [1] |
| A549 (Lung Cancer) IC50 | 12.97 µM | 24-hour incubation, Resazurin assay | [4] |
| EA.hy 926 (Endothelial) IC50 | 5.57 µM | [4] |
Comparative Potency: this compound is approximately 100-fold more potent at inhibiting PDI reductase activity in vitro compared to other established PDI inhibitors like PACMA 31 and LOC14.[2][3]
Signaling Pathways Modulated by this compound
This compound-mediated PDI inhibition leads to the activation of the Unfolded Protein Response (UPR), a complex signaling network that dictates cell fate under ER stress. The two primary UPR branches activated by this compound are the PERK and IRE1α pathways.
The PERK Pathway
The PKR-like endoplasmic reticulum kinase (PERK) is a transmembrane protein that dimerizes and autophosphorylates upon ER stress. This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn results in the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of pro-apoptotic genes, most notably C/EBP homologous protein (CHOP).[3][5]
The IRE1α Pathway
Inositol-requiring enzyme 1 alpha (IRE1α) is another ER transmembrane sensor that oligomerizes and autophosphorylates in response to ER stress. This activates its endoribonuclease activity, which unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, under prolonged or severe ER stress, IRE1α can also initiate apoptosis through the recruitment of TRAF2 and subsequent activation of the JNK pathway.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
PDI Reductase Activity Assay (di-E-GSSG)
This assay measures the reductase activity of PDI by monitoring the reduction of a fluorescently quenched substrate, di-eosin-GSSG.
Materials:
-
Recombinant human PDI
-
This compound
-
di-eosin-GSSG (di-E-GSSG)
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 520 nm, Emission: 545 nm)
Procedure:
-
Prepare a working solution of recombinant PDI in assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add PDI to each well.
-
Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 30 minutes) at room temperature. Include a DMSO vehicle control.
-
Prepare a reaction mixture containing di-E-GSSG and DTT in assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 60 minutes) at room temperature.
-
The rate of increase in fluorescence is proportional to the PDI reductase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Cell Viability Assay (Trypan Blue Exclusion)
This method assesses the cytotoxicity of this compound by quantifying the percentage of viable cells in a culture.
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, RPMI 8226)
-
This compound
-
Complete culture medium
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Seed multiple myeloma cells in a 24-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the this compound dilutions for a specified time (e.g., 72 hours). Include a vehicle control (DMSO).
-
After incubation, harvest the cells by centrifugation.
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (% Viability) = (Number of viable cells / Total number of cells) x 100.
-
Determine the IC50 value of this compound.
In Vivo Efficacy in a Syngeneic Mouse Model of Multiple Myeloma
This protocol outlines the assessment of this compound's anti-tumor activity in a preclinical mouse model.
Animal Model:
-
C57BL/KaLwRij mice (6-8 weeks old)
-
5TGM1-luc (luciferase-expressing) murine multiple myeloma cells
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) for formulation
-
Sterile PBS
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Inject 5TGM1-luc cells intravenously (tail vein) into C57BL/KaLwRij mice.
-
Prepare the this compound formulation by dissolving it in a solution of BSA in PBS. A typical dose is 10 mg/kg.
-
Administer this compound intraperitoneally (i.p.) three times a week. Include a vehicle control group.
-
Monitor tumor burden regularly (e.g., weekly) by in vivo bioluminescence imaging. Inject mice with D-luciferin and image after a short incubation period (e.g., 7 minutes).
-
Monitor animal health and body weight throughout the study.
-
The primary endpoint is overall survival. Euthanize mice when they meet predefined humane endpoints.
-
Analyze tumor growth (bioluminescence signal) and survival data to assess the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CCF642 in Inducing Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CCF642, a potent inhibitor of protein disulfide isomerases (PDI), and its role in the induction of endoplasmic reticulum (ER) stress. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism of Action
This compound functions as a novel inhibitor of protein disulfide isomerases (PDI), enzymes essential for the proper folding of proteins within the endoplasmic reticulum.[1][2] By targeting PDI isoenzymes, including PDIA1, PDIA3, and PDIA4, this compound disrupts the formation of disulfide bonds in nascent polypeptides, leading to an accumulation of misfolded proteins.[1] This proteostatic imbalance triggers a cellular stress response known as the unfolded protein response (UPR) or ER stress.[1][3]
The induction of acute ER stress by this compound is a key mechanism behind its anti-cancer activity, particularly in secretory cells like multiple myeloma cells, which are highly dependent on PDI for managing their high protein synthesis load.[1][3]
Signaling Pathways Activated by this compound
The accumulation of misfolded proteins in the ER lumen, caused by this compound-mediated PDI inhibition, activates the three primary sensor proteins of the UPR: PERK, IRE1α, and ATF6.[4] This activation initiates a cascade of signaling events aimed at restoring ER homeostasis but can ultimately lead to apoptosis if the stress is severe or prolonged.
The PERK Pathway
Upon ER stress, the protein kinase RNA-like endoplasmic reticulum kinase (PERK) dimerizes and autophosphorylates, becoming active.[1][4] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[4][5] This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4).[4][5] ATF4, in turn, upregulates the expression of genes involved in the stress response, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[4][5] Treatment with this compound has been shown to cause PERK dimerization via phosphorylation.[1]
The IRE1α Pathway
Inositol-requiring enzyme 1α (IRE1α) is another ER transmembrane protein that senses the accumulation of misfolded proteins.[4] this compound treatment leads to the oligomerization of IRE1α.[1] This activation of IRE1α's endoribonuclease activity unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[1][6] The resulting spliced XBP1 (XBP1s) mRNA is translated into a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[6] Studies show that this compound induces IRE1α dimerization within 15 minutes, with detectable spliced XBP1 mRNA appearing within 2 hours.[1]
The ATF6 Pathway
Activating transcription factor 6 (ATF6) is the third sensor of the UPR.[4] Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain.[4] This cleaved portion of ATF6 then moves to the nucleus to act as a transcription factor, upregulating genes encoding ER chaperones. While direct evidence for this compound-induced ATF6 cleavage is less detailed in the provided search results, the observed increase in the pro-apoptotic UPR mediator CHOP is consistent with the activation of this pathway, as all three branches of the UPR can contribute to CHOP induction.[1][4]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 | Submicromolar | 10 of 10 multiple myeloma cell lines | [1] |
| PDI Inhibition | 1 µM this compound ≈ 100 µM of LOC14 or PACMA 31 | In vitro di-E-GSSG assay | [1] |
| ER Stress Induction | 3 µM | KMS-12-PE, MM1.S | [1][2] |
Table 2: Temporal Effects of this compound (3 µM) on UPR Activation
| Event | Time of Onset | Peak | Cell Line | Reference |
| IRE1α Dimerization | Within 15 minutes | 1 hour | MM1.S | [1] |
| PERK Dimerization | Within 15 minutes | Not specified | MM1.S | [1] |
| Spliced XBP1 mRNA | Within 2 hours | Not specified | MM1.S | [1] |
| CHOP Induction | Within 30 minutes | Not specified | KMS-12-PE | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to characterize the effects of this compound on ER stress.
Cell Culture and Treatment
-
Cell Lines: Multiple myeloma cell lines such as MM1.S, KMS-12-PE, RPMI 8226, NCI-H929, U266, JJN-3, and others are commonly used.[2]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are treated with the desired concentration of this compound (commonly 3 µM) for various time points (e.g., 15 minutes to 6 hours).[2]
Western Blotting for UPR Markers
This protocol is for the detection of protein dimerization, phosphorylation, and cleavage events indicative of UPR activation and apoptosis.
-
Key Reagents: Lysis buffer containing phosphatase and protease inhibitors, primary antibodies specific for total and phosphorylated forms of PERK and IRE1α, antibodies for CHOP, cleaved caspase-3, and cleaved PARP.[1][7]
-
Procedure:
-
After treatment, cells are harvested and lysed on ice.
-
Protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[7]
-
RT-PCR for XBP1 Splicing
This method is used to detect the unconventional splicing of XBP1 mRNA, a hallmark of IRE1α activation.
-
Key Reagents: RNA extraction kit, reverse transcriptase, PCR primers flanking the 26-nucleotide intron of XBP1, DNA polymerase, agarose gel.[8]
-
Procedure:
-
Total RNA is extracted from this compound-treated cells.
-
cDNA is synthesized from the extracted RNA using reverse transcriptase.
-
The XBP1 cDNA is amplified by PCR using primers that flank the splice site.
-
The PCR products are resolved on a high-percentage agarose gel (e.g., 2.5%).
-
The unspliced and spliced forms of XBP1 will appear as distinct bands, differing in size by 26 base pairs.[8]
-
Concluding Remarks
This compound is a valuable tool for studying the induction of ER stress and the unfolded protein response. Its mechanism as a potent PDI inhibitor leads to the robust activation of all three UPR signaling pathways. The methodologies and data presented in this guide provide a comprehensive overview for researchers aiming to utilize this compound in their studies of ER stress, protein folding, and cancer therapeutics. The provided diagrams and tables offer a clear and concise summary of the core concepts and quantitative findings related to the action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spliced or Unspliced, That Is the Question: The Biological Roles of XBP1 Isoforms in Pathophysiology [mdpi.com]
- 7. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
The PDI Inhibitor CCF642: A Technical Guide to its Mechanism and Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCF642 is a potent, cell-permeable inhibitor of Protein Disulfide Isomerases (PDI), a family of enzymes crucial for proper protein folding within the endoplasmic reticulum (ER).[1][2] By targeting PDI, this compound disrupts proteostasis, leading to acute ER stress and the activation of the Unfolded Protein Response (UPR).[1][3] In cancer cells, particularly multiple myeloma which is characterized by high protein secretion, this disruption overwhelms the cellular machinery, triggering apoptotic cell death.[1][2] This guide provides an in-depth overview of the signaling pathways affected by this compound, a summary of its efficacy, and detailed protocols for key experimental assays to study its effects.
Mechanism of Action: PDI Inhibition Leading to ER Stress-Mediated Apoptosis
This compound covalently binds to the active-site CGHCK motifs of PDI family members, including PDIA1, PDIA3, and PDIA4, thereby inhibiting their reductase activity.[1][4][5] This inhibition disrupts the proper folding of disulfide bond-rich proteins, leading to their accumulation in the ER, a condition known as ER stress.[1][3]
The accumulation of misfolded proteins activates the UPR, a tripartite signaling network initiated by three ER transmembrane sensors: PERK, IRE1α, and ATF6.[6] this compound treatment leads to the rapid activation of both the PERK and IRE1α arms of the UPR.[1][3]
-
PERK Pathway: Activation of PERK leads to its dimerization and autophosphorylation.[1] This is observed within 30 minutes of this compound treatment in KMS-12-PE multiple myeloma cells.[3] Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the protein load on the ER. However, it also selectively promotes the translation of activating transcription factor 4 (ATF4), which in turn upregulates the expression of pro-apoptotic C/EBP homologous protein (CHOP).[7][8]
-
IRE1α Pathway: this compound also induces the oligomerization of IRE1α within 30 minutes of treatment.[1][3] Activated IRE1α possesses endoribonuclease activity that unconventionally splices X-box binding protein 1 (XBP1) mRNA.[9] The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[9] However, under prolonged or severe ER stress, IRE1α can also contribute to apoptosis through the activation of JNK signaling.[7]
-
Calcium Homeostasis Disruption: A critical consequence of this compound-induced ER stress is the release of calcium (Ca2+) from the ER into the cytosol.[1][3] This increase in cytosolic Ca2+ is a potent pro-apoptotic signal that can trigger mitochondrial dysfunction and the activation of caspases.[10][11] Chelation of intracellular calcium with BAPTA AM has been shown to delay the cleavage of caspase-3 and PARP induced by this compound, confirming the role of calcium in this apoptotic pathway.[1]
Ultimately, the sustained and overwhelming ER stress induced by this compound, coupled with the pro-apoptotic signaling from elevated cytosolic calcium, converges on the activation of the intrinsic apoptosis pathway. This is evidenced by the cleavage and activation of caspase-3 and the subsequent cleavage of its substrate, PARP, a hallmark of apoptotic cell death.[1][12]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across a range of multiple myeloma cell lines. The following tables summarize the key quantitative data regarding its activity.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| MM1.S | < 1 |
| MM1.R | < 1 |
| KMS-12-PE | < 1 |
| KMS-12-BM | < 1 |
| NCI-H929 | < 1 |
| U266 | < 1 |
| RPMI 8226 | < 1 |
| JJN-3 | < 1 |
| HRMM.09-luc | < 1 |
| 5TGM1-luc | < 1 |
Data extracted from studies on various multiple myeloma cell lines showing submicromolar IC50 values for this compound.[1][3]
Table 2: Time-Course of this compound-Induced ER Stress and Apoptosis Markers
| Marker | Time Point | Effect | Cell Line |
| PERK Dimerization | 15 min | Increased | MM1.S |
| PERK Dimerization | 30 min | Increased | KMS-12-PE |
| IRE1α Oligomerization | 15 min | Increased | MM1.S |
| IRE1α Oligomerization | 30 min | Peaked at 1 hr | KMS-12-PE |
| Cytosolic Ca2+ | ~15 min | Increase initiated | MM1.S |
| Cleaved Caspase-3 | Delayed by BAPTA AM | Delayed Cleavage | MM1.S |
| Cleaved PARP | Delayed by BAPTA AM | Delayed Cleavage | MM1.S |
This table summarizes the temporal effects of this compound on key markers of the unfolded protein response and apoptosis.[1][3]
Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG based)
This assay measures the reductase activity of PDI by monitoring the reduction of di-eosin-diglutathione (di-E-GSSG).[4][13]
Materials:
-
Recombinant human PDIA1
-
This compound and other inhibitors
-
100 mM Sodium Phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA
-
Bovine Insulin (B600854)
-
Dithiothreitol (DTT)
-
di-E-GSSG
-
10 mM Glutathione (GSH)
-
150 mM K2HPO4/KH2PO4 buffer, pH 7.1
-
96-well microplate reader
Procedure:
-
Incubate 1 µM of recombinant PDIA1 with varying concentrations of this compound (e.g., 0.1 to 20 µM) in 100 mM sodium phosphate buffer for 1 hour.[13]
-
To initiate the reaction, add 100 µM bovine insulin and 1 mM DTT.[13]
-
Measure the absorbance at 650 nm every minute for 2 hours using a microplate reader to monitor insulin aggregation as an indicator of PDI activity.[13]
-
For a fluorescence-based assay, mix recombinant PDIA1 with 10 mM GSH and incubate at 37°C for 30 minutes in 150 mM K2HPO4/KH2PO4 buffer.[13]
-
Add the PDI inhibitor and incubate for an additional 30 minutes at 37°C.[13]
-
Add di-E-GSSG to a final concentration of 100 nM and measure the fluorescence to determine PDI reductase activity.[13]
Western Blot Analysis of Apoptosis Markers
This protocol details the detection of cleaved caspase-3 and cleaved PARP as markers of apoptosis.[12][14][15][16][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system. The appearance of an 89 kDa PARP fragment and a decrease in the 116 kDa full-length PARP indicates apoptosis.[15]
Measurement of Cytosolic Calcium with Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[1][18][19][20][21]
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or similar
-
Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm)
Procedure:
-
Load cells with 1 µg/ml Fura-2 AM in recording buffer for 30 minutes at room temperature.[19] The loading solution may contain Pluronic F-127 to aid in dye solubilization.[18]
-
Wash the cells with recording buffer for 30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.[19]
-
Mount the cells on a fluorescence microscope.
-
Record the fluorescence emission at 510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.
-
After establishing a baseline, add this compound and continue recording the fluorescence changes over time.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.[20]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for apoptosis detection.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRE1 Signaling Affects Cell Fate During the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution analysis of the cytosolic Ca2+ events in β cell collectives in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraneuronal amyloid-beta1-42 production triggered by sustained increase of cytosolic calcium concentration induces neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 21. scispace.com [scispace.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thermofisher.com [thermofisher.com]
- 24. bosterbio.com [bosterbio.com]
Discovery and Initial Characterization of CCF642: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, mechanism of action, and initial characterization of CCF642, a novel and potent inhibitor of Protein Disulfide Isomerases (PDI) with significant anti-cancer activity, particularly in the context of multiple myeloma.
Introduction
Multiple myeloma, a malignancy of plasma cells, is characterized by the high-level secretion of disulfide bond-rich proteins, primarily immunoglobulins. This places a significant burden on the endoplasmic reticulum (ER) and its protein folding machinery. A key component of this machinery is the Protein Disulfide Isomerase (PDI) family of enzymes, which are responsible for the correct formation of disulfide bonds in nascent polypeptides. The dependence of multiple myeloma cells on PDI presents a therapeutic vulnerability. This compound was identified through a mechanistically unbiased screening approach as a potent inhibitor of PDI that induces acute ER stress and apoptosis in multiple myeloma cells.[1][2][3] This document details the initial findings on this compound, its efficacy, and its mode of action.
Discovery of this compound
This compound was identified from a screen of a 30,355 small-molecule library.[1][2][4] The screening process was designed to model several key barriers to clinical success, including liver metabolism, diffusion requirements, transient drug exposure, the tumor-supporting niche, and bone marrow toxicity.[1][2] This multi-layered cytotoxicity assay identified this compound as a bone marrow-sparing compound with potent anti-myeloma activity.[1][2][4]
Initial Screening Workflow
The initial screening process was a multi-step workflow designed to identify compounds with promising therapeutic potential against multiple myeloma while minimizing off-target toxicity.
Caption: Workflow for the discovery of this compound.
In Vitro Activity and Potency
This compound demonstrated potent and broad anti-multiple myeloma activity across a panel of cell lines. It also exhibited significantly greater PDI inhibition compared to previously established inhibitors.
Cytotoxicity in Multiple Myeloma Cell Lines
This compound exhibited a submicromolar IC50 in all 10 multiple myeloma cell lines tested, indicating broad efficacy.[1][2][4][5]
| Cell Line | IC50 (µM) |
| MM1.S | Submicromolar |
| MM1.R | Submicromolar |
| KMS-12-PE | Submicromolar |
| KMS-12-BM | Submicromolar |
| NCI-H929 | Submicromolar |
| U266 | Submicromolar |
| RPMI 8226 | Submicromolar |
| JJN-3 | Submicromolar |
| HRMM.09-luc | Submicromolar |
| 5TGM1-luc | Submicromolar |
PDI Inhibition
This compound is a potent inhibitor of PDI reductase activity, with an IC50 of 2.9 µM.[5] In vitro assays demonstrated that this compound is approximately 100-fold more potent than the established PDI inhibitors PACMA 31 and LOC14.[1][2][4]
| Compound | PDI Inhibition Potency |
| This compound | ~100x more potent than PACMA 31 and LOC14 [1][2][4] |
| PACMA 31 | Baseline |
| LOC14 | Baseline |
Mechanism of Action
The anti-myeloma activity of this compound is attributed to its inhibition of PDI, leading to acute ER stress and subsequent apoptosis.[1][5]
Target Identification
An active biotinylated analog of this compound (B-CCF642) was used to identify its binding partners in multiple myeloma cells. This approach confirmed that this compound binds to the PDI isoenzymes A1, A3, and A4.[1][2][4] Computational modeling suggests a novel covalent binding mode in the active-site CGHCK motifs of these enzymes.[1][4]
Induction of ER Stress and Apoptosis
Inhibition of PDI by this compound leads to the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This is characterized by:
-
PERK and IRE1-α Activation: Treatment of multiple myeloma cells with this compound (3 µM) leads to the dimerization of PERK (via phosphorylation) and oligomerization of IRE1-α within 30 minutes.[1][5]
-
XBP1 Splicing: Activated IRE1-α mediates the unconventional splicing of XBP1 mRNA. Spliced XBP1 (XBP-1s) was detected within 2 hours of this compound treatment.[1]
-
Calcium Release: The acute ER stress caused by this compound induces the release of calcium from the ER into the cytoplasm, a key event in initiating apoptosis.[1][5]
-
Apoptosis Induction: The culmination of these events is the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP.[1] Pre-treatment with the intracellular calcium chelator BAPTA AM delayed this cleavage, confirming the role of calcium release in apoptosis.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
In Vivo Efficacy
The anti-myeloma activity of this compound was evaluated in a syngeneic mouse model.
Animal Model and Treatment
-
Model: C57BL/KaLwRij mice were engrafted with 5TGM1-luc myeloma cells.[1]
-
Treatment: this compound was administered at 10 mg/kg via intraperitoneal injection, three times a week.[5]
-
Comparison: The efficacy of this compound was compared to the first-line multiple myeloma therapeutic, bortezomib (B1684674).[1]
Results
This compound displayed potent in vivo efficacy, significantly prolonging the lifespan of the mice and suppressing tumor growth to a degree comparable to bortezomib.[1][5]
Experimental Protocols
Cell Lines and Culture
Multiple myeloma cell lines (RPMI 8226, NCI-H929, MM1.S, MM1.R, U266, etc.) were used.[1][4] Specific culture conditions were not detailed in the provided search results.
PDI Activity Assay
PDI reductase activity was measured using di-eosin-diglutathione (di-E-GSSG) as a pseudo-substrate.[1][4] The reduction of di-E-GSSG by PDI was monitored by an increase in fluorescence.[6]
Western Blot Analysis
MM1.S cells were treated with 3 µM this compound for various time points (0.5 to 6 hours).[5] Standard western blotting techniques were used to detect the phosphorylation of PERK, oligomerization of IRE1-α, and cleavage of caspase-3 and PARP.[1][7]
Biotinylated this compound Pulldown Assay
An active biotinylated analog of this compound (B-CCF642) was used to identify its binding targets.[1][7] MM1.S cells were treated with B-CCF642, and the cell lysate was probed with streptavidin to identify biotinylated proteins.[7]
Animal Studies
C57BL/KaLwRij mice (6-8 weeks old) were injected with 5TGM1-luc cells via the tail vein.[1] this compound was formulated with albumin and administered intraperitoneally.[1] Tumor growth was monitored by live imaging using Xenogen IVIS after the injection of luciferin.[1]
Conclusion
This compound is a novel, potent, and bone marrow-sparing PDI inhibitor with significant in vitro and in vivo activity against multiple myeloma.[1] Its unique mechanism of inducing acute ER stress and apoptosis through PDI inhibition makes it a promising candidate for further preclinical and clinical development.[1][2] The efficacy of this compound is comparable to the established therapeutic bortezomib, and it may be effective in the context of bortezomib resistance.[1] Further optimization of this compound has led to the development of analogs like this compound-34 with improved properties.[6][7][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
The Potent PDI Inhibitor CCF642: A Technical Guide to its Effects on Isoenzymes A1, A3, and A4
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction: Protein Disulfide Isomerases (PDIs) are a family of enzymes crucial for the correct folding of proteins within the endoplasmic reticulum (ER) through the formation, reduction, and isomerization of disulfide bonds. Due to the high secretory load of cancer cells, particularly in malignancies like multiple myeloma, PDIs have emerged as significant therapeutic targets. Inhibiting PDI activity can overwhelm the protein-folding capacity of these cells, leading to terminal ER stress and apoptosis. This guide provides an in-depth technical overview of CCF642, a novel small molecule inhibitor, and its characterized effects on the PDI isoenzymes PDIA1, PDIA3, and PDIA4.
Mechanism of Action: A Novel Covalent Interaction
This compound acts as a potent, irreversible inhibitor of PDI activity.[1][2] Unlike many other covalent PDI inhibitors, such as PACMA 31, which target the catalytic cysteine residues, this compound employs a novel mechanism.[1] Computational modeling and subsequent mutational studies have revealed that this compound covalently binds to a conserved, functionally critical lysine (B10760008) residue adjacent to the CGHCK active site motif.[1] This unique interaction blocks the enzyme's function, leading to the accumulation of misfolded proteins. The nitrothiophene moiety of this compound is crucial for its high potency; replacing the nitro (NO₂) group with a carboxyl (COOH) group results in an approximately 10-fold reduction in its inhibitory activity.[1]
References
Understanding the Covalent Binding Mode of CCF642: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent binding mode of CCF642, a potent inhibitor of Protein Disulfide Isomerase (PDI). This compound has demonstrated significant anti-multiple myeloma activity by inducing acute endoplasmic reticulum (ER) stress, leading to apoptosis.[1][2] This document details the mechanism of action, target engagement, and the experimental methodologies used to elucidate the unique covalent interaction of this compound with its target proteins.
Mechanism of Action: A Novel Covalent Interaction
This compound acts as a potent inhibitor of the Protein Disulfide Isomerase (PDI) family, with an IC50 of 2.9 μM.[2] It covalently binds to PDI isoforms A1, A3, and A4, which are crucial for proper protein folding in the endoplasmic reticulum.[1][3] Inhibition of PDI by this compound leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately inducing apoptosis in cancer cells, particularly multiple myeloma, which are highly dependent on PDI activity for managing their high secretory load.[1][3]
Computational modeling and experimental evidence suggest a novel covalent binding mode for this compound. Unlike many other covalent PDI inhibitors that target the active site cysteine residues, this compound is proposed to form a covalent bond with a conserved, functionally relevant lysine (B10760008) residue within the active site of PDI.[1] Computational docking studies predicted that the carbonyl group of this compound comes within 2.8 Ångströms of the amino group of this conserved lysine, a proximity conducive to a covalent reaction.[1] This unique mechanism of action suggests that this compound may be effective against resistance mechanisms that involve mutations in the catalytic cysteine residues.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound and its analogs.
Table 1: Inhibitory Activity of this compound and its Analogs
| Compound | Target | IC50 (μM) | Cell Line(s) | Reference |
| This compound | PDI | 2.9 | In vitro assay | [2] |
| This compound | Multiple Myeloma | Sub-micromolar | MM1.S, MM1.R, KMS-12-PE, KMS-12-BM, NCI-H929, U266, RPMI 8226, JJN-3, HRMM.09-luc, 5TGM1-luc | [2] |
| Biotinylated this compound (B-CCF642) | Multiple Myeloma | 2.9 | MM1.S | |
| This compound-COOH | PDI | ~10-fold less potent than this compound | In vitro assay | [1] |
| This compound-34 | Multiple Myeloma (parental) | 0.118 ± 0.021 | MM1.S | [4] |
| This compound-34 | Multiple Myeloma (Bortezomib-resistant) | 0.060 ± 0.011 | MM1.S | [4] |
Table 2: Experimental Conditions for In Vitro and In Vivo Studies
| Experiment | Compound/Reagent | Concentration/Dose | Cell Line/Model | Duration | Observed Effect | Reference |
| ER Stress Induction | This compound | 3 μM | KMS-12-PE | 0.5 - 6 hours | Increased PERK dimerization and IRE1-α oligomerization within 30 minutes | [2] |
| In vivo efficacy | This compound | 10 mg/kg (i.p.) | 5TGM1-luc mouse model | 3 times a week for 24 days | Prolonged life and suppressed tumor growth | [2] |
| Calcium Release Assay | This compound | 3 μM | MM1.S | Continuous recording | Selective increase in cytosolic calcium | [1] |
| Biotin Switch Assay | This compound | 10 μM | Recombinant PDI | 1 hour | No evidence of S-nitrosylation | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the experimental workflows used to characterize its binding.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CCF642 on Intracellular Calcium Dynamics and Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCF642 is a potent, covalent inhibitor of Protein Disulfide Isomerases (PDI), a family of enzymes critical for proper protein folding within the endoplasmic reticulum (ER). By disrupting PDI function, this compound induces an acute ER stress response, leading to the accumulation of misfolded proteins. This cellular stress culminates in the release of calcium (Ca²⁺) from the ER stores into the cytoplasm, a key event that triggers apoptotic pathways, particularly in cancer cells with high secretory loads, such as multiple myeloma. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on calcium homeostasis and ER stress signaling. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in cellular biology and drug development.
Introduction
The endoplasmic reticulum is a central organelle for protein synthesis, folding, and modification, as well as for maintaining intracellular calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a highly conserved signaling network known as the Unfolded Protein Response (UPR) or ER stress. While initially a pro-survival mechanism, prolonged or severe ER stress can activate apoptotic cell death.
This compound has emerged as a significant tool for studying the interplay between protein folding, ER stress, and calcium signaling. Its primary mechanism of action is the inhibition of PDI, with a reported IC₅₀ of 2.9 μM[1]. This inhibition leads to a cascade of events characteristic of acute ER stress, making this compound a molecule of interest for therapeutic strategies targeting diseases associated with ER dysfunction, notably multiple myeloma. This guide will dissect the molecular pathways affected by this compound and provide practical information for its experimental application.
Mechanism of Action: PDI Inhibition and ER Stress Induction
This compound covalently binds to PDI isoenzymes, including PDIA1, PDIA3, and PDIA4, thereby inhibiting their reductase activity[2][3]. This enzymatic blockade disrupts the formation of correct disulfide bonds in newly synthesized proteins, leading to their misfolding and aggregation within the ER. The accumulation of these misfolded proteins is the primary trigger for the UPR.
The UPR is mediated by three main ER transmembrane sensors: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6). Upon ER stress, these sensors are activated:
-
PERK Activation: this compound treatment leads to the dimerization and autophosphorylation of PERK. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis but selectively promotes the translation of ATF4, a transcription factor that upregulates genes involved in apoptosis, including CHOP (C/EBP homologous protein)[1][2].
-
IRE1α Activation: this compound induces the oligomerization and autophosphorylation of IRE1α. This activation unleashes its endoribonuclease activity, which splices the mRNA of XBP1 (X-box binding protein 1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding[1][2].
-
CHOP Induction: A key downstream effector of ER stress-induced apoptosis is the transcription factor CHOP. This compound treatment has been shown to induce CHOP expression, which plays a crucial role in mediating cell death under conditions of prolonged ER stress[2].
The following diagram illustrates the signaling pathway of this compound-induced ER stress.
References
CCF642-34 as a more potent and selective PDIA1 inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein disulfide isomerase A1 (PDIA1) is a crucial chaperone protein residing in the endoplasmic reticulum (ER), where it facilitates the correct folding of nascent proteins by catalyzing the formation, breakage, and rearrangement of disulfide bonds.[1][2] In various cancers, including multiple myeloma, the high demand for protein synthesis and secretion leads to an increased reliance on PDIA1, making it a compelling therapeutic target.[3][4] Inhibition of PDIA1 disrupts proteostasis, inducing unresolvable ER stress and subsequently leading to cancer cell apoptosis.[3][5] CCF642-34 has emerged as a potent and selective small molecule inhibitor of PDIA1, demonstrating significant promise in preclinical studies.[3][6] This technical guide provides a comprehensive overview of this compound-34, including its mechanism of action, potency, selectivity, and the experimental protocols used for its characterization.
Data Presentation: Quantitative Analysis of PDIA1 Inhibition
This compound-34 was developed through a structure-guided medicinal chemistry approach to improve upon the suboptimal solubility and selectivity of its predecessor, this compound.[3] The following table summarizes the key quantitative data highlighting the enhanced potency and efficacy of this compound-34.
| Parameter | This compound-34 | This compound | Cell Line / Assay | Reference |
| Inactivation Constant (Kinact) | 88 ± 2.8 nM | Not Reported | di-E-GSSG Assay | [3] |
| Inactivation Constant (Kinact) | 100 ± 8.5 nM | Not Reported | Insulin Reduction Assay | [3] |
| Lethal Dose 50 (LD50) | 118 ± 21 nM | 217 ± 19 nM | MM1.S Cells | [3] |
Mechanism of Action and Signaling Pathways
This compound-34 covalently binds to a lysine (B10760008) residue within the active site of PDIA1, leading to its irreversible inhibition.[7] This inactivation of PDIA1 disrupts the proper folding of disulfide bond-containing proteins, leading to an accumulation of unfolded proteins in the ER, a condition known as ER stress.[3][5] The subsequent activation of the Unfolded Protein Response (UPR) is a key event in the mechanism of action of this compound-34.
The UPR is a complex signaling network initiated by three ER-resident transmembrane proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6).[2][8] In response to ER stress, these sensors activate downstream signaling pathways aimed at restoring proteostasis. However, prolonged and unresolvable ER stress, as induced by this compound-34, overwhelms the adaptive capacity of the UPR and triggers apoptosis.[3][9]
Treatment of multiple myeloma cells with this compound-34 leads to the activation of ER stress sensors, including the oligomerization of IRE1α and the induction of C/EBP homology protein (CHOP), a key transcription factor in ER stress-mediated apoptosis.[3] This is followed by the cleavage of caspase 3 and PARP1, hallmark indicators of apoptosis.[3]
References
- 1. Protein disulfide isomerase A1-associated pathways in the development of stratified breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oregon-therapeutics.com [oregon-therapeutics.com]
- 3. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preclinical Evaluation of CCF642 in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of CCF642, a potent inhibitor of protein disulfide isomerases (PDIs), in various prostate cancer models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental procedures.
Core Findings: this compound Demonstrates Anti-Tumor Activity in Prostate Cancer Models
Recent preclinical research has identified the protein disulfide isomerase (PDI) enzymes PDIA1 and PDIA5 as critical mediators of prostate cancer cell growth and survival.[1] These enzymes are upregulated in prostate cancer and are induced by the androgen receptor (AR) signaling pathway.[1] this compound, as a PDI inhibitor, has been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1] Studies in prostate cancer models have demonstrated that this compound can destabilize the androgen receptor, a key driver of prostate cancer, and inhibit tumor growth.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in prostate cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cells
| Cell Line | Assay Type | IC50 Value | Treatment Duration | Reference |
| LNCaP | Trypan Blue Exclusion | ~5 µM | 24 hours | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy and mechanism of action of this compound in prostate cancer models.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.
Method: Trypan Blue Exclusion Assay
-
Cell Culture: LNCaP cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of this compound for 24 hours.
-
Cell Staining: After treatment, cells were harvested and stained with a 0.4% solution of trypan blue.
-
Counting: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a light microscope.
-
Calculation: The percentage of cell viability was calculated for each concentration of this compound, and the IC50 value was determined by plotting the percentage of viability against the drug concentration.
In Vivo Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of this compound in a prostate cancer xenograft model.
Method: LNCaP Xenograft in Nude Mice
-
Cell Preparation: LNCaP cells were harvested, washed, and resuspended in a mixture of media and Matrigel.
-
Implantation: Male nude mice were subcutaneously injected with the LNCaP cell suspension.
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.
-
Treatment: Once tumors reached a specified size, mice were randomized into treatment and control groups. This compound was administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry.
Immunohistochemistry (IHC)
Objective: To analyze the expression of specific proteins (e.g., Androgen Receptor) in tumor tissues from xenograft models.
Method:
-
Tissue Preparation: Tumors from the xenograft study were fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections of the paraffin-embedded tumors were cut and mounted on microscope slides.
-
Antigen Retrieval: Slides were deparaffinized, rehydrated, and treated with an antigen retrieval solution to unmask the target protein.
-
Immunostaining: Sections were incubated with a primary antibody against the protein of interest (e.g., AR), followed by incubation with a labeled secondary antibody.
-
Visualization: The protein expression was visualized using a chromogenic substrate, and the slides were counterstained.
-
Analysis: The staining intensity and distribution were evaluated under a microscope.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between PDIA1/PDIA5 and the Androgen Receptor.
Method:
-
Cell Lysis: LNCaP cells were lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate was incubated with an antibody specific to one of the proteins of interest (e.g., AR). Protein A/G beads were then added to pull down the antibody-protein complex.
-
Washing: The beads were washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads.
-
Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other protein of interest (e.g., PDIA1 and PDIA5) to detect the interaction.
Mass Spectrometry-Based Proteomics
Objective: To identify global changes in the proteome of prostate cancer cells following treatment with this compound.
Method:
-
Sample Preparation: LNCaP cells were treated with this compound or a vehicle control. Cells were then lysed, and proteins were extracted.
-
Protein Digestion: Proteins were digested into peptides using an enzyme such as trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture was separated by liquid chromatography and analyzed by a mass spectrometer.
-
Data Analysis: The mass spectrometry data was used to identify and quantify the proteins present in each sample. Changes in protein expression between the this compound-treated and control groups were then determined.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key molecular pathways and experimental workflows described in the preclinical studies of this compound.
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: Workflow for the LNCaP xenograft model experiment.
References
Methodological & Application
Application Notes and Protocols for CCF642 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CCF642, a potent inhibitor of Protein Disulfide Isomerases (PDI), in cell culture experiments. The information compiled here is intended to assist in the design and execution of studies investigating the mechanism and efficacy of this compound, particularly in cancer cell lines.
1. Introduction to this compound
This compound is a novel small molecule that acts as a potent inhibitor of the Protein Disulfide Isomerase (PDI) family, including the isoenzymes PDIA1, A3, and A4.[1][2] By inhibiting PDI, this compound disrupts proper protein folding within the endoplasmic reticulum (ER), leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1][3] In cancer cells, particularly those with a high secretory load like multiple myeloma, this disruption of proteostasis can overwhelm the cellular stress response mechanisms, triggering apoptosis.[1][4] this compound has demonstrated significant anti-myeloma activity both in vitro and in vivo.[1][5]
2. Mechanism of Action
This compound covalently binds to the active-site CGHCK motifs of PDI enzymes.[1][6] This inhibition of PDI's reductase activity leads to an accumulation of misfolded proteins in the ER, initiating the UPR.[1][2] Key signaling events include:
-
ER Stress Induction: The buildup of unfolded proteins triggers the dimerization and phosphorylation of PERK and oligomerization of IRE1-α, two key sensors of ER stress.[1] This can be observed within 30 minutes of this compound treatment.[1][7]
-
UPR Activation: The activation of PERK and IRE1-α initiates downstream signaling cascades aimed at restoring ER homeostasis. However, under prolonged or severe ER stress induced by this compound, the UPR shifts towards a pro-apoptotic response.[3]
-
Calcium Release: this compound causes the release of calcium from the ER into the cytoplasm, a critical event that contributes to the induction of apoptosis.[1][7]
-
Apoptosis Induction: The culmination of these events is the activation of apoptotic pathways, characterized by the cleavage of caspase-3 and PARP.[1][8]
3. Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines (72-hour exposure) [1]
| Cell Line | IC50 (µM) |
| MM1.S | < 1 |
| MM1.R | < 1 |
| KMS-12-PE | < 1 |
| KMS-12-BM | < 1 |
| NCI-H929 | < 1 |
| U266 | < 1 |
| RPMI 8226 | < 1 |
| JJN-3 | < 1 |
| HRMM.09-luc | < 1 |
| 5TGM1-luc | < 1 |
Table 2: IC50 Values of this compound in Other Cell Lines (24-hour exposure) [7]
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 6.42 |
| RPMI-8226 | 8.77 |
Table 3: General Experimental Conditions
| Parameter | Value | Reference |
| PDI Inhibition (IC50) | 2.9 µM | [7] |
| Effective Concentration for ER Stress Induction | 3 µM | [1][7] |
| Incubation Time for ER Stress Markers | 0.5 - 6 hours | [7] |
| Incubation Time for Cytotoxicity Assays | 24 - 72 hours | [1][7] |
4. Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
4.1. Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing and treating cancer cells with this compound. Specific cell lines may require optimized conditions.
-
Materials:
-
Cancer cell line of interest (e.g., MM1.S, RPMI 8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)[6]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells in T75 flasks until they reach 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 3 minutes and resuspend the pellet in fresh complete medium.[9]
-
Count the cells and seed them into appropriate culture plates (e.g., 96-well, 6-well) at the desired density. Allow cells to attach overnight for adherent lines.
-
Prepare working solutions of this compound by diluting the DMSO stock in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours for viability assays; 0.5-6 hours for signaling studies).
-
4.2. Cell Viability Assay (Resazurin Assay) [7]
This assay measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Materials:
-
Treated cells in a 96-well plate
-
Resazurin sodium salt solution
-
Fluorescence plate reader
-
-
Procedure:
-
Following this compound treatment, add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.3. Western Blot Analysis for ER Stress and Apoptosis Markers [1]
This protocol details the detection of key proteins involved in the this compound-induced cellular response.
-
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PERK, anti-IRE1-α, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
5. Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for this compound studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells | MDPI [mdpi.com]
- 9. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for CCF642 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of CCF642, a potent Protein Disulfide Isomerase (PDI) inhibitor, in preclinical mouse models of multiple myeloma. The provided protocols are based on established research and are intended to guide the design and execution of similar in vivo studies.
Mechanism of Action
This compound functions as a potent inhibitor of Protein Disulfide Isomerases (PDIs), with a reported IC50 of 2.9 μM.[1] In cancer cells, particularly multiple myeloma which is characterized by high secretion of disulfide bond-rich proteins, the inhibition of PDI leads to an accumulation of misfolded proteins within the endoplasmic reticulum (ER).[2][3] This accumulation triggers acute ER stress and the Unfolded Protein Response (UPR).[1][2][4]
Specifically, this compound has been shown to induce the dimerization of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) and the oligomerization of IRE1-α (Inositol-requiring enzyme 1 alpha), two key sensors of ER stress.[1][2] The sustained ER stress ultimately leads to apoptosis, which is mediated by an apoptosis-inducing release of calcium from the ER.[1][2][5] this compound has been demonstrated to bind to PDI isoenzymes A1, A3, and A4.[2][3]
A newer analog, this compound-34, has been developed with improved solubility and selectivity for PDIA1, and has shown efficacy with oral administration in mouse models.[6][7]
Signaling Pathway of this compound-Induced ER Stress
Caption: Signaling pathway of this compound-induced ER stress leading to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of this compound in a mouse model of multiple myeloma.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Value | Reference |
| Animal Model | C57BL/KaLwRij mice (6-8 weeks old) | [1][2] |
| Tumor Model | Syngeneic 5TGM1-luc multiple myeloma cells | [1][2] |
| Drug | This compound | [1][2] |
| Dosage | 10 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Frequency | Three times a week | [1][2] |
| Duration | 24 days | [1] |
| Vehicle | Albumin formulation | [2] |
| Comparator | Bortezomib (0.6 mg/kg, s.c., twice a week) | [2] |
Table 2: In Vivo Efficacy of this compound
| Outcome Measure | Result | Reference |
| Survival | Significantly prolonged lifespan compared to vehicle | [1][2] |
| Tumor Growth | Suppressed 5TGM1-luc growth (measured by luminescence) | [1][2] |
| Comparison to Bortezomib | Similar prolongation of life (not statistically different) | [2] |
Experimental Protocols
In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model of Multiple Myeloma
This protocol describes the methodology for evaluating the in vivo anti-myeloma activity of this compound.
1. Animal Model and Cell Line
-
Animal Strain: C57BL/KaLwRij mice, 6 to 8 weeks of age.[1][2]
-
Cell Line: 5TGM1-luc, a luciferase-expressing murine multiple myeloma cell line.[2][3]
-
Cell Culture: Culture 5TGM1-luc cells in appropriate media prior to injection.
2. Tumor Cell Implantation
-
Harvest 5TGM1-luc cells and resuspend in sterile phosphate-buffered saline (PBS).
-
Inject the cells into the tail vein of the C57BL/KaLwRij mice to establish the myeloma model.[2][3]
3. Drug Preparation and Administration
-
This compound Formulation: Prepare a formulation of this compound in an albumin solution for intraperitoneal injection.[2]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection three times per week.[1][2]
-
Control Groups:
4. Monitoring and Efficacy Assessment
-
Tumor Burden: Monitor tumor growth by in vivo imaging of the luciferase-expressing cells.[2] This is typically done after subcutaneous injection of luciferin.[2] Imaging can be performed at baseline and at regular intervals (e.g., weekly) to track tumor progression.
-
Survival: Monitor the mice daily and record survival. The primary endpoint is typically overall survival.[2]
-
Toxicity:
5. Data Analysis
-
Tumor Growth: Analyze luminescence data using appropriate statistical tests (e.g., Student's t-test) to compare tumor burden between treatment groups.[2]
-
Survival: Analyze survival data using Kaplan-Meier curves and the log-rank test.[2]
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CCF642 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF642 is a potent and covalent inhibitor of protein disulfide isomerases (PDI), with a reported IC50 of 2.9 μM.[1][2] It has demonstrated significant anti-multiple myeloma activity by inducing acute endoplasmic reticulum (ER) stress, leading to apoptosis.[1][3][4][5][6] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in-vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Weight | 378.45 g/mol | [3] |
| Formula | C₁₅H₁₀N₂O₄S₃ | [3] |
| Appearance | Solid Powder | |
| Purity | >98% (HPLC) | |
| Solubility in DMSO | ≥ 30 mg/mL (79.27 mM) or 15 mg/mL (39.63 mM) | [1][3] |
| Insoluble in | Water, Ethanol | [3] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [3] |
Experimental Protocols
Materials
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Equipment
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Fume hood
-
-20°C and -80°C freezers
Stock Solution Preparation Protocol (10 mM Example)
-
Pre-weighing Preparations: Before handling this compound, ensure all necessary PPE is worn. All procedures should be performed in a fume hood.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.785 mg of this compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the 10 mM example, add 1 mL of DMSO. It is crucial to use a newly opened bottle of anhydrous DMSO, as the presence of moisture can reduce the solubility of this compound.[1][3]
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]
-
Working Solution Preparation: When needed for an in-vitro assay, thaw a single aliquot of the stock solution at room temperature. Further dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. It is important to note that direct dilution of a high concentration DMSO stock into an aqueous buffer may cause precipitation. A serial dilution approach is often recommended.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: A diagram illustrating the inhibitory effect of this compound on PDI, leading to ER stress and apoptosis.
Experimental Workflow for Stock Solution Preparation
Caption: A workflow diagram outlining the key steps for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification Using Biotinylated CCF642
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF642 is a potent, covalent inhibitor of Protein Disulfide Isomerases (PDI), a family of enzymes crucial for proper protein folding within the endoplasmic reticulum (ER).[1][2] Inhibition of PDI disrupts proteostasis, leading to ER stress and apoptosis, making it a promising therapeutic target, particularly in cancers with high secretory loads like multiple myeloma.[1][2][3] For the critical step of target deconvolution and confirming the cellular interactors of this compound, a biotinylated version, B-CCF642, has been developed. This chemical probe allows for the selective enrichment and subsequent identification of target proteins from complex biological mixtures using affinity purification coupled with mass spectrometry.
These application notes provide a detailed overview and protocols for utilizing biotinylated this compound (B-CCF642) in target identification studies.
Principle of the Method
The target identification strategy using B-CCF642 is a chemoproteomic approach that leverages the high-affinity interaction between biotin (B1667282) and streptavidin. The workflow involves treating live cells or cell lysates with B-CCF642, which covalently binds to its protein targets. Following cell lysis, the biotin-tagged protein complexes are captured on streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified by mass spectrometry. A competition experiment, where cells are pre-treated with the non-biotinylated parent compound this compound, is crucial to confirm the specificity of the interactions.
Data Presentation
Quantitative Analysis of B-CCF642 Pulldown in MM1.S Cells
The following table summarizes the mass spectrometry results from a pulldown experiment using B-CCF642 in the MM1.S multiple myeloma cell line. The data highlights the successful identification of PDI family members as the primary targets of this compound. Proteins identified with a spectral count ratio of at least 2:1 between the B-CCF642 treated and control samples are displayed.[1]
| Protein Identified | Gene Symbol | Mass (kDa) | Spectral Counts (B-CCF642 Treated) | Spectral Counts (Control) | Ratio (Treated/Control) |
| Protein Disulfide Isomerase A1 | PDIA1 | 57 | >20 | 0 | >20 |
| Protein Disulfide Isomerase A3 | PDIA3 | 57 | >10 | 0 | >10 |
| Protein Disulfide Isomerase A4 | PDIA4 | 72 | >5 | 0 | >5 |
Note: The spectral counts are illustrative and based on the finding that PDIA1 was the most abundant protein identified, with PDIA3 and PDIA4 also being exclusively found in the treated samples. The original publication should be consulted for the complete dataset.[1]
Inhibitory Activity of this compound and its Biotinylated Analog
The introduction of the biotin moiety can sometimes affect the biological activity of a small molecule. The following table compares the half-maximal inhibitory concentration (IC50) of this compound and B-CCF642, demonstrating that the biotinylated analog retains potent anti-myeloma activity.[1]
| Compound | Target/Assay | Cell Line | IC50 (µM) |
| This compound | PDI Reductase Activity | in vitro | 2.9 |
| This compound | Anti-proliferative | MM1.S | 0.25 |
| B-CCF642 | Anti-proliferative | MM1.S | 2.9 |
Experimental Protocols
Protocol 1: Target Identification using Biotinylated this compound in Cultured Cells
This protocol details the steps for treating cells with B-CCF642, preparing lysates, enriching for biotinylated proteins, and preparing them for mass spectrometry analysis.
Materials:
-
Biotinylated this compound (B-CCF642)
-
This compound (for competition experiment)
-
MM1.S cells (or other cell line of interest)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., Lysis Buffer)
-
Wash Buffer 2 (e.g., 1 M KCl)
-
Wash Buffer 3 (e.g., 0.1 M Na2CO3)
-
Wash Buffer 4 (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
Procedure:
-
Cell Treatment: a. Seed MM1.S cells at an appropriate density and allow them to adhere or recover overnight. b. For the experimental sample, treat cells with an effective concentration of B-CCF642 (e.g., 6.75 µM) for a specified duration (e.g., 4-6 hours).[1] c. For the competition control, pre-incubate cells with a 10-fold excess of this compound for 1 hour before adding B-CCF642. d. For the negative control, treat cells with vehicle (e.g., DMSO) only.
-
Cell Lysis: a. After treatment, harvest the cells and wash them twice with ice-cold PBS. b. Lyse the cell pellet with ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Streptavidin Pulldown: a. Equilibrate the streptavidin-coated magnetic beads by washing them three times with Lysis Buffer. b. Incubate the cleared cell lysate (e.g., 1-2 mg of total protein) with the equilibrated beads overnight at 4°C with gentle rotation. c. Collect the beads using a magnetic stand and discard the supernatant. d. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and Wash Buffer 4 to remove non-specifically bound proteins. Perform each wash for 5 minutes at room temperature. e. Finally, wash the beads three times with 50 mM Ammonium Bicarbonate.
-
On-Bead Digestion for Mass Spectrometry: a. After the final wash, resuspend the beads in 50 mM Ammonium Bicarbonate containing 10 mM DTT. b. Incubate at 56°C for 30 minutes to reduce the proteins. c. Cool the sample to room temperature and add 55 mM IAA. Incubate in the dark for 20 minutes to alkylate the proteins. d. Add sequencing grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking. e. Collect the supernatant containing the digested peptides. f. Acidify the peptides with formic acid to a final concentration of 0.1%. g. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The digested peptides are analyzed by LC-MS/MS to identify the proteins. The specific parameters will depend on the instrument used, but a general workflow is provided below.
Procedure:
-
LC Separation: a. Load the desalted peptides onto a reverse-phase column (e.g., C18). b. Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Mass Spectrometry: a. Acquire mass spectra in a data-dependent acquisition (DDA) mode. b. Select the most intense precursor ions for fragmentation (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD). c. Acquire fragmentation spectra (MS/MS).
-
Data Analysis: a. Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human) using a search engine (e.g., Mascot, Sequest, or MaxQuant). b. Specify trypsin as the enzyme, allowing for up to two missed cleavages. c. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification. d. Identify proteins based on the identified peptides. e. Compare the protein lists and spectral counts from the B-CCF642 treated, competition control, and negative control samples to identify specific binding partners.
Visualizations
Signaling Pathway
Caption: PDI inhibition by this compound leads to ER stress and apoptosis.
Experimental Workflow
Caption: Workflow for target identification using biotinylated this compound.
References
Application Note and Protocols for Protein Disulfide Isomerase (PDI) Reductase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein disulfide isomerase (PDI) is a crucial enzyme residing in the endoplasmic reticulum (ER) that catalyzes the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins.[1][2] Its role in maintaining cellular proteostasis makes it a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][3] The reductase activity of PDI is a key function that can be quantified to screen for potential inhibitors. This document provides a detailed protocol for a sensitive, fluorescence-based assay to measure the reductase activity of PDI and its inhibition, featuring the well-characterized PDI inhibitor, CCF642.
The assay described herein utilizes a quenched fluorescent substrate, which upon reduction by PDI, exhibits a significant increase in fluorescence, allowing for a direct and continuous measurement of enzyme activity.[4][5] This method is highly adaptable for high-throughput screening of potential PDI inhibitors.
Principle of the Assay
The PDI reductase activity assay is based on the principle of fluorescence dequenching. A substrate containing two fluorophores in close proximity, connected by a disulfide bond, results in the quenching of their fluorescence. PDI, in the presence of a reducing agent like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), catalyzes the reduction of the disulfide bond in the substrate.[6] This cleavage separates the fluorophores, leading to a measurable increase in fluorescence intensity that is directly proportional to the PDI reductase activity.
One such pseudo-substrate is di-eosin-diglutathione (di-E-GSSG).[7][8][9] The proximity of the two eosin (B541160) groups in di-E-GSSG leads to fluorescence quenching. PDI-mediated reduction of the disulfide bond yields two molecules of eosin-GSH, resulting in a strong fluorescence signal.[6] Inhibitors of PDI, such as this compound, will prevent this reduction, leading to a diminished or absent fluorescence signal.[7][8][9]
Materials and Reagents
-
Recombinant human PDI
-
PDI inhibitor (e.g., this compound)
-
Di-eosin-diglutathione (di-E-GSSG)
-
Glutathione (GSH) or Dithiothreitol (DTT)
-
Assay Buffer (e.g., 150 mM K2HPO4/KH2PO4, pH 7.1 or 100 mM sodium phosphate, 2 mM EDTA, pH 7.0)
-
96-well or 384-well microplates (white or black, flat-bottom)
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., for eosin: Ex/Em = 494/520 nm)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Experimental Protocols
Protocol 1: General PDI Reductase Activity Assay
This protocol provides a general method for measuring the reductase activity of PDI using a quenched fluorescent substrate like di-E-GSSG.
1. Reagent Preparation:
- Prepare a stock solution of recombinant PDI in assay buffer.
- Prepare a stock solution of the fluorescent substrate (e.g., di-E-GSSG) in a suitable solvent (e.g., DMSO or assay buffer).
- Prepare a stock solution of the reducing agent (e.g., GSH or DTT) in assay buffer.
- Prepare the complete assay buffer.
2. Assay Procedure:
- To the wells of a microplate, add the assay buffer.
- Add the reducing agent to the wells.
- Add the recombinant PDI to the wells. For a negative control, add assay buffer instead of PDI.
- Initiate the reaction by adding the fluorescent substrate to all wells.
- Immediately place the microplate in a fluorescence plate reader.
3. Data Acquisition:
- Measure the fluorescence intensity kinetically over a period of 20-60 minutes at room temperature or 37°C.
- Record the fluorescence at appropriate excitation and emission wavelengths.
Protocol 2: Screening of PDI Inhibitors using this compound as an Example
This protocol details the procedure for evaluating the inhibitory effect of a compound, such as this compound, on PDI reductase activity.
1. Reagent Preparation:
- Prepare stock solutions of PDI, fluorescent substrate, and reducing agent as described in Protocol 1.
- Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
2. Assay Procedure:
- To the wells of a microplate, add the assay buffer.
- Add the reducing agent (e.g., 10 mM GSH).[10]
- Add varying concentrations of the PDI inhibitor (this compound) or vehicle control (DMSO) to the respective wells.
- Add recombinant PDI (e.g., final concentration of 1 µM) and incubate for 30 minutes at 37°C to allow for inhibitor binding.[10]
- Initiate the reaction by adding the fluorescent substrate (e.g., di-E-GSSG at a final concentration of 100 nM).[10]
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity kinetically as described in Protocol 1.
- The rate of the reaction can be determined from the linear portion of the kinetic curve.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Data Presentation
The inhibitory effect of this compound on PDI reductase activity can be compared with other known PDI inhibitors.
| Compound | Concentration (µM) | Inhibition of di-E-GSSG Reduction | Reference |
| This compound | 1 | Comparable to 100 µM of LOC14 or PACMA 31 | [7][8][9] |
| LOC14 | 100 | - | [7][8][9] |
| PACMA 31 | 100 | - | [7][8][9] |
Note: this compound has been reported to be approximately 100-fold more potent than LOC14 and PACMA 31 in inhibiting PDI reductase activity.[7][8][9]
Visualizations
PDI Reductase Activity Assay Workflow
Caption: Workflow for the PDI reductase activity and inhibitor screening assay.
Mechanism of PDI Reductase Activity and Inhibition
References
- 1. oregon-therapeutics.com [oregon-therapeutics.com]
- 2. Frontiers | Methods of measuring protein disulfide isomerase activity: a critical overview [frontiersin.org]
- 3. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for the reductase activity of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A direct, continuous, sensitive assay for protein disulphide-isomerase based on fluorescence self-quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring ER Stress Markers after CCF642 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. To cope with this stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Key players in the UPR include the transmembrane proteins PERK, IRE1α, and ATF6, which act as stress sensors. Their activation leads to downstream signaling cascades involving transcription factors such as ATF4, XBP1, and the pro-apoptotic factor CHOP.
CCF642 is a potent inhibitor of Protein Disulfide Isomerases (PDI), a family of enzymes essential for proper protein folding within the ER.[1][2] By inhibiting PDI, this compound disrupts protein folding, leading to an accumulation of misfolded proteins and the induction of acute ER stress.[1][2] This mechanism makes this compound a compound of interest for therapeutic strategies targeting diseases like multiple myeloma, where cells exhibit high rates of protein secretion and are thus more vulnerable to ER stress.[3][4]
These application notes provide a detailed guide for researchers to measure and quantify the induction of key ER stress markers following treatment with this compound. The protocols outlined below describe methods for analyzing the activation of the PERK and IRE1α pathways through the assessment of ATF4, CHOP, and XBP1 splicing.
Data Presentation
The following tables summarize the observed effects of this compound on key ER stress markers based on available literature. It is important to note that much of the currently available data is qualitative, based on techniques like Western blotting and conventional RT-PCR.
Table 1: Effect of this compound on PERK Pathway Markers
| Marker | Method | Cell Line | Treatment | Observed Effect | Citation |
| p-PERK (Dimerization) | Western Blot | KMS-12-PE | 3 µM this compound, 30 min | Pronounced increase | [3] |
| p-PERK (Dimerization) | Western Blot | MM1.S | 3 µM this compound, 15 min - 1 hr | Increase observed from 15 min | [3] |
| ATF4 | Western Blot | - | - | Data not explicitly available | - |
| CHOP | Western Blot | KMS-12-PE | 3 µM this compound, 30 min | Evident increase | [3] |
Table 2: Effect of this compound on IRE1α Pathway Markers
| Marker | Method | Cell Line | Treatment | Observed Effect | Citation |
| IRE1α (Oligomerization) | Western Blot | KMS-12-PE | 3 µM this compound, 30 min | Pronounced increase | [3] |
| IRE1α (Dimerization) | Western Blot | MM1.S | 3 µM this compound, 15 min - 1 hr | Peak dimerization at 1 hour | [3] |
| XBP1 mRNA Splicing (XBP1s) | RT-PCR | MM1.S | 3 µM this compound, 2 hrs | Spliced form detected | [3] |
Signaling Pathways and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling Cellular Bioenergetics Following PDI Inhibition with CCF642 Using Seahorse Extracellular Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular metabolism is a dynamic process that is intricately linked to cellular health, function, and pathology. The Seahorse XF Extracellular Flux Analyzer provides real-time measurements of the two major energy-producing pathways: mitochondrial respiration and glycolysis.[1][2] This is accomplished by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[1] Protein Disulfide Isomerase (PDI) is an enzyme critical for proper protein folding within the endoplasmic reticulum (ER).[3] Its inhibition can lead to an accumulation of misfolded proteins, inducing ER stress and activating the Unfolded Protein Response (UPR).[4] CCF642 is a potent, novel inhibitor of the PDI family, with an IC50 of 2.9 μM.[3][5] By inducing acute ER stress, this compound has shown significant anti-cancer activity, particularly in multiple myeloma, a cancer type that secretes large amounts of disulfide bond-rich proteins.[3][6]
This application note provides a detailed protocol for using the Agilent Seahorse XF Cell Mito Stress Test to investigate the metabolic consequences of PDI inhibition by this compound.[7][8] Understanding how this compound impacts cellular bioenergetics can provide crucial insights into its mechanism of action and potential off-target effects.[9]
Principle of the Assay
The Seahorse XF Cell Mito Stress Test is a standardized method for assessing mitochondrial function.[8] The assay utilizes sequential injections of mitochondrial respiratory chain modulators to measure key parameters of cellular respiration.[7]
-
Oligomycin: An ATP synthase inhibitor (Complex V) that allows for the quantification of ATP-linked respiration.[10]
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, forcing the electron transport chain (ETC) to function at its maximum rate. This reveals the maximal respiration and spare respiratory capacity.[7][10]
-
Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration completely. This allows for the calculation of non-mitochondrial oxygen consumption.[7][10]
By treating cells with this compound prior to the assay, researchers can quantify the specific impact of PDI inhibition on these critical mitochondrial functions.
Signaling Pathway and Workflow
Caption: this compound inhibits PDI, leading to ER stress, UPR, and apoptosis, impacting mitochondrial function.
Caption: Experimental workflow for Seahorse XF analysis of this compound-treated cells.
Experimental Protocol
This protocol is designed for a 96-well Seahorse XF plate and is based on the Agilent Seahorse XF Cell Mito Stress Test Kit.[7] Optimization may be required depending on the cell type used.
Materials
-
Cell Line: Multiple Myeloma cell line (e.g., MM1.S, RPMI 8226) or other relevant cell line.[3]
-
Reagents:
-
This compound (MedChemExpress or equivalent).[5]
-
Agilent Seahorse XF Cell Mito Stress Test Kit (Part No. 103015-100).[7]
-
Agilent Seahorse XF Base Medium without Phenol Red (Part No. 103334-100).[11]
-
Supplements: Glucose, L-Glutamine, Sodium Pyruvate.[11]
-
Agilent Seahorse XF Calibrant (Part No. 100840-000).
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
DMSO (Vehicle control).
-
-
Equipment:
-
Agilent Seahorse XFe96 or XF Pro Analyzer.[7]
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Multichannel pipette.
-
-
Consumables:
-
Agilent Seahorse XF96 Cell Culture Microplate.
-
Agilent Seahorse XF96 Sensor Cartridge.
-
Procedure
Day 1: Cell Seeding
-
Harvest and count cells. Check for viability (>95%).
-
Seed cells in an Agilent Seahorse XF96 Cell Culture Microplate at a pre-determined optimal density (e.g., 20,000 - 40,000 cells/well for MM1.S) in 80 µL of complete culture medium.
-
Ensure even cell distribution. Leave background correction wells empty (containing medium only).
-
Incubate overnight at 37°C, 5% CO₂.
-
Hydrate the Seahorse XF96 Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[11]
Day 2: this compound Treatment and Seahorse Assay
-
Prepare Seahorse Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with 10 mM glucose, 2 mM L-glutamine, and 1 mM sodium pyruvate. Adjust pH to 7.4.[11]
-
Prepare this compound Treatment Medium: Prepare fresh dilutions of this compound in complete cell culture medium. A dose-response experiment is recommended (e.g., 0.5 µM, 1 µM, 3 µM, 5 µM).[5] Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment:
-
Remove the cell plate from the incubator.
-
Carefully remove the existing culture medium and replace it with 80 µL of the appropriate this compound or vehicle control treatment medium.
-
Incubate for the desired treatment duration (e.g., 4-6 hours). This duration should be optimized to induce ER stress without causing excessive cell death.
-
-
Prepare for Assay:
-
While cells are treating, prepare the mitochondrial modulator compounds from the Mito Stress Test Kit by rehydrating them in the prepared Seahorse Assay Medium to the desired final concentration (e.g., Oligomycin 1.5 µM, FCCP 1.0 µM, Rotenone/Antimycin A 0.5 µM).[11]
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
-
Medium Exchange:
-
After the treatment period, carefully remove the treatment medium from the cell plate.
-
Gently wash each well once with 180 µL of pre-warmed Seahorse Assay Medium.
-
Add a final volume of 180 µL of Seahorse Assay Medium to each well.
-
-
Incubate: Place the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.[11]
-
Run Assay: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer and run the pre-programmed Mito Stress Test protocol.[7]
Post-Assay: Data Normalization
-
After the run, remove the plate and normalize the data. A protein assay (e.g., BCA) is recommended.
-
Aspirate the assay medium and lyse the cells in each well.
-
Perform the protein assay according to the manufacturer's instructions and use the results to normalize the OCR and ECAR data.
Expected Results & Data Analysis
Inhibition of PDI by this compound induces significant ER stress, which is known to be coupled with mitochondrial function.[4] It is hypothesized that this compound treatment will lead to mitochondrial dysfunction. Expected results would show a dose-dependent decrease in key mitochondrial parameters.
Table 1: Hypothetical Quantitative Data from Mito Stress Test The following table summarizes potential results from an experiment treating MM1.S cells with 3 µM this compound for 6 hours. Data is presented as mean OCR (pmol/min/µg protein) ± SD.
| Parameter | Control (Vehicle) | 3 µM this compound Treated | % Change from Control |
| Basal Respiration | 150.5 ± 12.2 | 115.8 ± 9.8 | -23.1% |
| ATP-Linked Respiration | 110.2 ± 9.5 | 75.3 ± 8.1 | -31.7% |
| Maximal Respiration | 285.6 ± 25.1 | 160.7 ± 18.5 | -43.7% |
| Spare Respiratory Capacity | 135.1 ± 18.8 | 44.9 ± 11.2 | -66.8% |
| Proton Leak | 40.3 ± 4.1 | 40.5 ± 3.9 | +0.5% |
| Non-Mitochondrial OCR | 25.1 ± 3.5 | 24.8 ± 3.1 | -1.2% |
Data are illustrative and for demonstration purposes only.
Interpretation
-
Decreased Basal and ATP-Linked Respiration: Suggests that this compound impairs baseline mitochondrial activity and reduces the cell's ability to produce ATP via oxidative phosphorylation.
-
Decreased Maximal Respiration and Spare Respiratory Capacity: This is a critical finding, indicating that this compound-treated cells have a severely diminished ability to respond to increased energy demand, making them more vulnerable to cellular stress.[7]
-
No Change in Proton Leak or Non-Mitochondrial OCR: Suggests the effect is specific to the electron transport chain's function rather than a general increase in membrane permeability or off-target oxygen consumption.
This application note provides a framework for using Seahorse XF technology to analyze the metabolic effects of the PDI inhibitor this compound. The protocol enables a detailed assessment of mitochondrial function, providing quantitative data on how this compound-induced ER stress translates to changes in cellular bioenergetics. Such analysis is invaluable for elucidating the compound's full mechanism of action and for screening other PDI inhibitors in drug development pipelines.[9][12]
References
- 1. primetech.co.jp [primetech.co.jp]
- 2. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. content.protocols.io [content.protocols.io]
- 12. The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCF642 in Unfolded Protein Response (UPR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Consequently, the UPR is a critical pathway in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
CCF642 is a potent and specific small-molecule inhibitor of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the ER responsible for catalyzing the formation and rearrangement of disulfide bonds during protein folding. Inhibition of PDI by this compound leads to an accumulation of misfolded proteins, thereby inducing acute ER stress and robust activation of the UPR. This characteristic makes this compound a valuable tool for studying the UPR and a potential therapeutic agent for diseases dependent on a high-functioning ER, such as multiple myeloma.[1]
These application notes provide detailed protocols for utilizing this compound to induce and study the UPR in a laboratory setting, with a focus on multiple myeloma cell lines as a model system.
Mechanism of Action of this compound
This compound covalently binds to PDI, inhibiting its reductase activity. This inhibition disrupts the proper folding of proteins that require disulfide bond formation, leading to their accumulation in the ER. This accumulation of unfolded proteins is sensed by three transmembrane proteins that initiate the UPR: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). This compound treatment has been shown to activate the IRE1α and PERK branches of the UPR.[1]
Caption: Mechanism of this compound-induced UPR activation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various multiple myeloma cell lines and UPR markers.
Table 1: Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| MM.1S | < 1 |
| RPMI-8226 | < 1 |
| U266 | < 1 |
| OPM-2 | < 1 |
| KMS-11 | < 1 |
Data compiled from publicly available research.[1]
Table 2: Effect of this compound on UPR Markers in MM.1S Cells (Treatment: 3 µM this compound for 4 hours)
| UPR Marker | Fold Change vs. Control | Method of Detection |
| PERK Dimerization | Increased | Western Blot |
| IRE1α Oligomerization | Increased | Western Blot |
| XBP1 mRNA Splicing | Increased | RT-PCR |
| CHOP Expression | Increased | Western Blot |
Qualitative summary based on reported experimental outcomes.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the UPR.
Caption: General experimental workflow for studying this compound effects on the UPR.
Protocol 1: Cell Culture and Treatment of MM.1S Cells with this compound
Materials:
-
MM.1S multiple myeloma cell line (ATCC® CRL-2974™)
-
RPMI-1640 medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cells grow in suspension and may form clumps. Gently pipette to break up clumps during passaging.
-
Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.[3]
-
-
Cell Seeding:
-
On the day of the experiment, count the cells using a hemocytometer and assess viability with trypan blue. Viability should be >90%.
-
Seed 1 x 10⁶ cells per well in a 6-well plate in a final volume of 2 mL of complete culture medium.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock in complete culture medium. For a final concentration of 3 µM in 2 mL, add 0.6 µL of the 10 mM stock solution.
-
Add the diluted this compound to the designated wells. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for the desired time points (e.g., 0, 0.5, 1, 2, 4, 6 hours).
-
Protocol 2: Western Blot Analysis of UPR Markers (PERK, IRE1α, CHOP)
Materials:
-
Treated MM.1S cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-PERK, anti-IRE1α, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) into a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Use β-actin as a loading control.
-
Protocol 3: RT-qPCR Analysis of XBP1 mRNA Splicing
Materials:
-
Treated MM.1S cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan qPCR master mix
-
Primers for total XBP1, spliced XBP1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Primer Design for XBP1 Splicing: The IRE1α-mediated splicing of XBP1 mRNA removes a 26-nucleotide intron.[4][5][6][7] This allows for the design of primers that can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Forward Primer (flanking the splice site): 5'-CCT TGT GGT TGA GAA CCA GG-3'
-
Reverse Primer for Total XBP1 (XBP1u + XBP1s): 5'-GGC TGG TCT GCT GAG TCC-3'
-
Reverse Primer specific for Spliced XBP1 (XBP1s): 5'-GGT CCT TCT GGG TAA CCT C-3' (This primer spans the splice junction).
Procedure:
-
RNA Extraction:
-
Harvest cells as described in Protocol 2, step 1.
-
Extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis if using SYBR Green to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative expression of total XBP1 and spliced XBP1 using the ΔΔCt method, normalizing to the housekeeping gene.
-
The ratio of spliced XBP1 to total XBP1 can be calculated to determine the extent of XBP1 splicing.
-
Protocol 4: PDI Activity Assay (Di-E-GSSG based)
This protocol is for measuring the inhibitory effect of this compound on PDI reductase activity in vitro.
Materials:
-
Recombinant human PDI
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~520/545 nm for eosin)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of recombinant PDI in assay buffer.
-
Prepare a stock solution of Di-E-GSSG in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the wells.
-
Add recombinant PDI to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding Di-E-GSSG and DTT to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic mode) at an excitation of ~520 nm and an emission of ~545 nm. The reduction of the self-quenched Di-E-GSSG to fluorescent eosin-GSH results in an increase in signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rates against the concentration of this compound to determine the IC50 value.
-
Troubleshooting
-
Low protein yield: Ensure complete cell lysis by using an appropriate amount of lysis buffer and adequate incubation time. Keep samples on ice to prevent protein degradation.
-
Weak Western blot signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer. Use a fresh ECL substrate.
-
High background in Western blot: Increase the number and duration of washes. Use a different blocking agent.
-
No XBP1 splicing detected: Ensure the treatment time and this compound concentration are sufficient to induce the UPR. Verify RNA integrity and primer efficiency.
-
High variability in qPCR: Use a consistent amount of high-quality RNA for cDNA synthesis. Ensure accurate pipetting.
Conclusion
This compound is a powerful tool for inducing and studying the unfolded protein response. By inhibiting PDI, it provides a specific mechanism for triggering ER stress. The protocols outlined in these application notes provide a framework for researchers to investigate the intricate signaling pathways of the UPR and to explore the therapeutic potential of targeting this pathway in various diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. RT-PCR analysis of XBP1 mRNA splicing to identify ER stress [bio-protocol.org]
- 6. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of redox state and reductase activity of protein disulfide isomerase under different redox environments using a sensitive fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A direct, continuous, sensitive assay for protein disulphide-isomerase based on fluorescence self-quenching - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CCF642 Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF642 is a novel small molecule inhibitor of Protein Disulfide Isomerases (PDI) that has demonstrated significant cytotoxic effects in various cancer cell lines, with particular potency in multiple myeloma.[1][2][3] By inhibiting PDI, this compound disrupts proper protein folding within the endoplasmic reticulum (ER), leading to ER stress, the activation of the Unfolded Protein Response (UPR), and ultimately, apoptotic cell death.[1][3][4] These application notes provide a comprehensive guide to assessing the cytotoxicity of this compound in cancer cell lines, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: PDI Inhibition and Induction of Apoptosis
This compound covalently binds to PDI, inhibiting its reductase activity. This inhibition leads to an accumulation of misfolded proteins in the ER, triggering the UPR. The UPR is a complex signaling network that attempts to restore ER homeostasis but can initiate apoptosis if the stress is prolonged or severe. This compound-induced ER stress has been shown to activate two of the three main UPR sensor proteins: PERK and IRE1α.[1][4] This activation leads to a cascade of downstream events, including the release of calcium from the ER into the cytosol, and the induction of pro-apoptotic factors, culminating in the activation of caspases and PARP cleavage.[1][5]
Signaling Pathway of this compound-Induced Cytotoxicity
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCF642-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF642 is a potent, covalent inhibitor of Protein Disulfide Isomerase (PDI) with a reported IC50 of 2.9 μM.[1] PDI is an enzyme crucial for the proper folding of disulfide bond-containing proteins within the endoplasmic reticulum (ER). In cancer cells, particularly those with high secretory loads like multiple myeloma, inhibition of PDI by this compound leads to an accumulation of misfolded proteins, inducing acute ER stress. This, in turn, triggers a signaling cascade culminating in programmed cell death, or apoptosis. These application notes provide detailed protocols for inducing and quantifying apoptosis in cancer cell lines using this compound.
Mechanism of Action
This compound covalently binds to PDI isoenzymes, including PDIA1, A3, and A4, inhibiting their reductase activity. This disruption of protein folding leads to ER stress, characterized by the activation of the Unfolded Protein Response (UPR). Key events in this compound-induced apoptosis include:
-
Activation of UPR Sensors: this compound treatment leads to the dimerization and phosphorylation of PERK and oligomerization of IRE1-α, two key sensors of ER stress. This can be observed as early as 30 minutes post-treatment.[1][2]
-
Calcium Mobilization: The acute ER stress triggers the release of calcium (Ca2+) from the ER into the cytosol. This increase in cytosolic Ca2+ is a critical signal for the initiation of apoptosis.[1][2]
-
Caspase Activation and PARP Cleavage: The signaling cascade converges on the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data associated with this compound treatment in relevant cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | Multiple Myeloma (average) | Submicromolar | [1] |
| PDI (in vitro) | 2.9 µM | [1] |
Table 1: Inhibitory Concentrations of this compound.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| KMS-12-PE | 3 µM | 30 minutes | Increased PERK dimerization and IRE1-α oligomerization | [1] |
| MM1.S | 3 µM | 0.5 - 6 hours | Cleavage of caspase-3 and PARP | [2] |
| MM1.S | 3 µM | Minutes to hours | Increased cytosolic calcium | [2] |
Table 2: Effective Concentrations and Time Points for this compound-Induced Cellular Events.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent or suspension cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., MM1.S, KMS-12-PE)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare working solutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Add the this compound working solutions to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the activation of UPR sensors and the cleavage of apoptotic proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PERK, anti-IRE1-α, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Measurement of Cytosolic Calcium
This protocol describes a method to measure changes in intracellular calcium levels.
Materials:
-
Treated and untreated cells
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or appropriate microplates.
-
Dye Loading: Incubate cells with the calcium indicator dye in HBSS.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence before adding this compound.
-
This compound Addition and Measurement: Add this compound and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in cytosolic calcium.
Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Application of CCF642 in Glioblastoma Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of CCF642, a potent Protein Disulfide Isomerase (PDI) inhibitor, in glioblastoma (GBM) research. Glioblastoma is the most aggressive form of brain cancer, and the development of chemoresistance, particularly to the standard-of-care alkylating agent temozolomide (B1682018) (TMZ), remains a significant clinical challenge. This compound has emerged as a promising agent to overcome this resistance by targeting the endoplasmic reticulum (ER) stress response pathway.
Mechanism of Action
This compound is an irreversible inhibitor of Protein Disulfide Isomerase (PDIA1), an oxidoreductase in the ER that plays a crucial role in protein folding.[1][2] PDI is overexpressed in several cancers, including glioblastoma, and contributes to tumor progression and drug resistance.[3] By covalently binding to the active site of PDI, this compound inhibits its reductase activity, leading to an accumulation of misfolded proteins in the ER and inducing the Unfolded Protein Response (UPR).[1][2][4] In glioblastoma cells, this heightened ER stress can trigger apoptosis and, significantly, sensitize both TMZ-sensitive and TMZ-resistant cells to the cytotoxic effects of temozolomide.[4] One of the key mechanisms of this sensitization is the downregulation of the PERK signaling pathway, a pro-survival arm of the UPR.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 of TMZ (µM) | % Reduction in IC50 | Reference |
| U87-S (TMZ-sensitive) | TMZ alone | 500 | - | [4] |
| TMZ + this compound (0.4 µM) | 356 | 28.8% | [4] | |
| U87-R (TMZ-resistant) | TMZ alone | >1000 | - | [4] |
| TMZ + this compound (0.4 µM) | 760 | 24.0% | [4] | |
| U251-S (TMZ-sensitive) | TMZ alone | 500 | - | [4] |
| TMZ + this compound (0.4 µM) | 331.5 | 33.7% | [4] | |
| U251-R (TMZ-resistant) | TMZ alone | >1000 | - | [4] |
| TMZ + this compound (0.4 µM) | 488 | 51.2% | [4] |
Table 2: In Vivo Efficacy of this compound Nanoformulation in an Orthotopic Glioblastoma Mouse Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | - | - | [4] |
| TMZ | 5 mg/kg | Oral gavage | Significant reduction vs. control | [4] |
| This compound Nanoformulation | 5 mg/kg | Intraperitoneal injection | Significant reduction vs. control | [4] |
| This compound Nanoformulation | 10 mg/kg | Intraperitoneal injection | Significant reduction vs. control | [4] |
| TMZ + this compound Nanoformulation | 5 mg/kg (TMZ) + 10 mg/kg (this compound) | Oral gavage + Intraperitoneal injection | Significant reduction vs. either modality alone | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound alone or in combination with TMZ on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Temozolomide (TMZ) (stock solution in DMSO)
-
MTT (Thiazolyl blue tetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 glioblastoma cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and/or TMZ for 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
PDI Activity Assay
This fluorescence-based assay measures the reductase activity of PDI in glioblastoma cells following treatment with this compound.[4]
Materials:
-
Glioblastoma cells
-
This compound
-
PDI assay buffer
-
Fluorescence-based PDI activity assay kit (according to manufacturer's instructions)
-
Fluorometer
Procedure:
-
Treat glioblastoma cells with the desired concentration of this compound (e.g., 1 µM) for 48 hours.[4]
-
Homogenize the treated cells in PDI assay buffer.
-
Perform the PDI activity assay according to the manufacturer's protocol of the chosen kit. This typically involves measuring the reduction of a substrate that becomes fluorescent upon reduction by PDI.
-
Measure the fluorescence using a fluorometer.
-
Express PDI activity as a percentage of the untreated control.
In Situ Cell Death (TUNEL) Staining
This protocol is for detecting apoptosis in glioblastoma cells treated with this compound and/or TMZ.
Materials:
-
Glioblastoma cells grown on coverslips or chamber slides
-
This compound
-
TMZ
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (e.g., in situ cell death detection kit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat glioblastoma cells with this compound (e.g., 1 µM) with or without TMZ (e.g., 500 µM) for 48 hours.[4]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Perform the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
-
Quantify the percentage of TUNEL-positive cells.
Orthotopic Glioblastoma Xenograft Model
This protocol describes the in vivo evaluation of a this compound nanoformulation in combination with TMZ.[4]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Luciferase-expressing glioblastoma cells (e.g., U87-luc)
-
Hamilton syringe with a 26-gauge needle
-
Stereotactic frame
-
This compound nanoformulation
-
TMZ
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Intracranially inject luciferase-expressing glioblastoma cells into the right striatum of the mice.
-
Monitor tumor growth by bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Once tumors are established (e.g., 14 days post-injection), randomize the mice into treatment groups.
-
Administer treatments as follows (example regimen):
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor animal weight and health status throughout the experiment.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., H&E staining).
Visualizations
Caption: this compound inhibits PDI, leading to ER stress and apoptosis in glioblastoma cells.
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Mechanistic Elucidation of a Class of PDI Inhibitors for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting unfolded protein response using albumin-encapsulated nanoparticles attenuates temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of CCF642 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF642 is a potent inhibitor of protein disulfide isomerases (PDI), demonstrating significant anti-multiple myeloma activity.[1][2] PDI enzymes are critical for proper protein folding within the endoplasmic reticulum (ER), and their inhibition by this compound leads to ER stress and apoptosis in cancer cells.[1][2] The development of analogs, such as the orally bioavailable this compound-34, aims to improve the therapeutic potential of this compound class.[3][4] A thorough understanding of the pharmacokinetic (PK) properties of this compound and its analogs is crucial for their preclinical and clinical development. These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic analyses of these compounds.
While specific quantitative pharmacokinetic data for this compound and its analogs are not extensively available in the public domain, this document presents the necessary protocols and data presentation formats to enable researchers to generate and analyze this critical information.
Data Presentation: Pharmacokinetic Parameters
A clear and concise presentation of pharmacokinetic data is essential for the comparison of different compounds and for making informed decisions in drug development. The following table provides a template for summarizing the key pharmacokinetic parameters for this compound and its analogs.
Note: The values presented in Table 1 are placeholders and are intended to serve as a template for the presentation of experimentally determined data.
Table 1: Comparative Pharmacokinetic Parameters of this compound and its Analogs (Placeholder Data)
| Parameter | This compound | This compound-34 | B-CCF642 | This compound-COOH |
| Administration Route | Intraperitoneal (i.p.) | Oral (p.o.) | Intravenous (i.v.) | Intravenous (i.v.) |
| Dose (mg/kg) | 10 | 20 | 5 | 5 |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC (0-t) (ngh/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC (0-inf) (ngh/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Half-life (t½) (h) | [Insert Value] | >5 (in human liver microsomes)[3] | [Insert Value] | [Insert Value] |
| Clearance (CL) (L/h/kg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Volume of Distribution (Vd) (L/kg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Bioavailability (F%) | N/A | [Insert Value] | N/A | N/A |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for a typical pharmacokinetic study in mice following intraperitoneal or oral administration of this compound or its analogs.
Materials:
-
This compound or its analogs
-
Vehicle for formulation (e.g., 10% 2-hydroxy-propyl-β-cyclodextrin for oral administration of this compound-34)[3]
-
Male Balb/c mice (25-30 g)[5]
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Dose Preparation: Prepare the dosing solution of this compound or its analog in the appropriate vehicle at the desired concentration.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer a single bolus dose of the compound solution into the peritoneal cavity of the mouse. A typical dose for this compound is 10 mg/kg.[6]
-
Oral Gavage (p.o.): Administer a single dose of the compound solution directly into the stomach using a gavage needle. A typical dose for this compound-34 is 20 mg/kg.[3]
-
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method such as tail vein or saphenous vein bleeding.[5]
-
Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing an anticoagulant. Centrifuge the tubes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method for Quantification in Plasma
This protocol describes a general approach for quantifying this compound and its analogs in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from the in vivo study
-
Internal standard (a structurally similar compound)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Separate the analyte from other plasma components using a suitable C18 column and a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.
-
Detect and quantify the analyte and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analyte.
-
Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Pharmacokinetic Data Analysis
This protocol outlines the non-compartmental analysis (NCA) approach to determine key pharmacokinetic parameters.
Software:
Procedure:
-
Data Input: Input the plasma concentration-time data for each animal into the software.
-
Non-Compartmental Analysis (NCA):
-
The software will calculate the following parameters based on the plasma concentration-time profile:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t½ (Half-life): The time taken for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
-
-
Data Reporting: Summarize the calculated pharmacokinetic parameters for each compound as shown in Table 1.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the pharmacokinetic analysis of this compound and its analogs.
Caption: Workflow for Pharmacokinetic Analysis.
Signaling Pathway of PDI Inhibition by this compound
The diagram below depicts the signaling pathway initiated by the inhibition of Protein Disulfide Isomerase (PDI) by this compound, leading to endoplasmic reticulum (ER) stress and apoptosis.
Caption: this compound-Induced ER Stress Pathway.
References
- 1. Phoenix WinNonlin™ The industry standard for non-compartmental analysis (NCA) and PK/PD modeling - AKT Health Blog [blog.akthealth.com]
- 2. certara.com [certara.com]
- 3. certara.com [certara.com]
- 4. researchgate.net [researchgate.net]
- 5. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioagilytix.com [bioagilytix.com]
Troubleshooting & Optimization
Overcoming CCF642 insolubility in aqueous solutions
Welcome to the technical support center for CCF642. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and novel inhibitor of protein disulfide isomerase (PDI).[1] Its primary mechanism of action involves the inhibition of PDI, an enzyme crucial for protein folding within the endoplasmic reticulum (ER).[2][3] This inhibition leads to an accumulation of misfolded proteins, inducing acute ER stress.[1][4] Consequently, this triggers apoptosis (programmed cell death) in cancer cells, particularly in multiple myeloma, through pathways involving calcium release.[1][2][4]
Q2: I'm observing precipitation after adding this compound to my aqueous cell culture medium. Why is this happening?
This is a common issue due to the limited aqueous solubility of this compound.[2] Like many small molecules identified from diversity libraries, this compound is inherently hydrophobic. When a concentrated stock solution of this compound (typically in DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution, leading to the formation of a visible precipitate. This significantly reduces the effective concentration of the inhibitor in your experiment and can lead to inconsistent results. It is important to note that this compound is insoluble in water and ethanol.[4]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][4][5] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impair the solubility of the product.[1]
Q4: Has a more soluble analog of this compound been developed?
Yes, a new analog, this compound-34, has been developed with improved drug-like properties, including enhanced solubility, selectivity, and potency.[6][7] For researchers encountering persistent solubility issues with this compound, considering this analog may be a viable alternative. This compound-34 is also an effective PDI inhibitor and is suitable for oral administration in animal models.[7][8]
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: Precipitate forms in aqueous solution upon dilution of DMSO stock.
This is the most frequent challenge encountered when working with this compound. The following workflow will help you mitigate this issue.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 30 mg/mL | 79.27 mM | Use of newly opened, anhydrous DMSO is critical.[1] |
| DMSO | 15 mg/mL | 39.63 mM | Moisture-absorbing DMSO can reduce solubility.[4] |
| DMSO | 5 mg/mL | 13.21 mM | |
| DMF | 10 mg/mL | 26.42 mM | |
| Ethanol | Insoluble | - | |
| Water | Insoluble | - |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 378.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]
2. Protocol for Diluting this compound into Aqueous Media
This protocol provides a method for diluting the DMSO stock solution into cell culture media to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to get a 100 µM solution. Mix gently by flicking the tube. b. Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media to achieve the final 10 µM concentration.
-
Mix the final solution by gently inverting the tube or flask several times. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Use the prepared medium immediately.
3. In Vivo Formulation with Albumin
For in vivo experiments where aqueous solubility is a major hurdle, a formulation with albumin can be used.[2]
Materials:
-
This compound stock solution in DMSO
-
Bovine Serum Albumin (BSA) or Human Serum Albumin solution in sterile PBS
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Prepare a concentrated stock of this compound in DMSO.
-
Dissolve the DMSO stock of this compound into an albumin solution. The final concentration of this compound and albumin will need to be optimized for your specific animal model and dosing regimen. A previously reported effective dose was 10 mg/kg administered intraperitoneally.[2][4]
-
Gently mix the solution to allow for the formation of the this compound-albumin complex.
-
This formulation can then be administered to animals, for example, via intraperitoneal injection.[2] It is important to note that the vehicle control for these experiments should be the albumin solution with the corresponding amount of DMSO.
This compound Signaling Pathway
This compound-mediated PDI inhibition leads to ER stress and apoptosis through the unfolded protein response (UPR).
Caption: The signaling pathway initiated by this compound-mediated PDI inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. oregon-therapeutics.com [oregon-therapeutics.com]
CCF642 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the protein disulfide isomerase (PDI) inhibitor, CCF642.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark place at -20°C.[1] Under these conditions, it is stable for at least four years.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound has limited aqueous solubility.[3] For in vitro experiments, it is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).[4][5] To minimize the impact of moisture absorption by DMSO, which can reduce solubility, fresh DMSO should be used.[4] For in vivo studies, dissolving a DMSO stock of this compound into an albumin solution can be an effective formulation strategy.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[4] For long-term storage, solutions can be kept at -80°C for up to two years.[2] For shorter-term storage, solutions are stable at -20°C for up to one year.[2]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving solid this compound | Use of old or wet DMSO. | Use fresh, anhydrous DMSO to prepare stock solutions. Moisture can significantly decrease solubility.[4] |
| Inappropriate solvent for the intended application. | For aqueous-based assays, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment. For in vivo applications, consider formulating this compound with albumin.[3] | |
| Precipitation of this compound in aqueous media | Limited aqueous solubility of this compound.[3] | Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum and is compatible with your experimental system. If precipitation persists, consider using a different formulation, such as one containing a small percentage of Tween-20, for in vitro applications.[3] |
| Inconsistent or lower-than-expected activity | Improper storage of stock solutions. | Avoid repeated freeze-thaw cycles by preparing and storing aliquots.[4] Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[2] |
| Degradation of the compound. | Always store solid this compound and its solutions protected from light and at the correct temperature.[1] If you suspect degradation, it is best to use a fresh vial of the compound. |
Data Summary Tables
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid | -20°C | ≥ 4 years[2] | Store in a dry, dark place.[1] |
| Stock Solution (in DMSO) | -20°C | 1 year[2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -80°C | 2 years[2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Concentration |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL (39.63 mM)[4] |
| Dimethylformamide (DMF) | 10 mg/mL[6] |
| Ethanol | 0.25 mg/mL[6] |
| Water | Insoluble[4] |
Experimental Protocols
Protocol 1: PDI Reductase Activity Assay using di-E-GSSG
This protocol is adapted from a published method to measure the reductase activity of PDI.
Materials:
-
Recombinant human PDIA1
-
This compound
-
di-eosin-diglutathione (di-E-GSSG)
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM sodium phosphate, pH 7.0, 2 mM EDTA
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in fresh DMSO.
-
In a 96-well plate, incubate 1 µM of PDIA1 with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 5, 10, 20 µM) in the assay buffer containing 1% DMSO for 1 hour at room temperature.
-
Initiate the reaction by adding 100 µM bovine insulin (B600854) and 1 mM DTT.
-
Alternatively, to directly measure PDI reductase activity, add 100 nM di-E-GSSG to the wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for eosin.
-
Normalize the results to a control containing PDI and DMSO without this compound.
Protocol 2: Cell Viability (MTT) Assay in Multiple Myeloma Cells
This protocol provides a general framework for assessing the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell line (e.g., MM1.S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
Prepare serial dilutions of this compound from your DMSO stock in complete medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: A general workflow for experiments involving this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Interpreting CCF642 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the effects of CCF642 in their experiments, with a focus on distinguishing on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Protein Disulfide Isomerases (PDI), with an IC50 of 2.9 μM.[1][2] It covalently binds to PDI isoenzymes, including PDIA1, PDIA3, and PDIA4.[3][4] This inhibition disrupts protein folding within the endoplasmic reticulum (ER), leading to acute ER stress and subsequent apoptosis, particularly in cells with high secretory loads like multiple myeloma cells.[1][3][5]
Q2: I'm observing effects other than ER stress and apoptosis. What are the known off-target effects of this compound?
A2: While this compound is a potent PDI inhibitor, some off-target effects have been noted. The primary reported off-target effect is a mild decrease in blood sugar levels, observed in in vivo studies.[3] Additionally, studies comparing this compound with its more selective analog, this compound-34, have revealed that the parent compound has other, non-specific off-target bindings.[6] Researchers should be mindful of these potential confounding effects in their experimental interpretations.
Q3: How can I confirm that the observed cellular phenotype is due to PDI inhibition (on-target effect)?
A3: To confirm that your observations are due to on-target PDI inhibition, you can perform several experiments:
-
Rescue experiments: Overexpression of PDIA1 may rescue the cells from the effects of this compound.
-
Use of a more selective analog: The analog this compound-34 has been shown to be more selective for PDIA1 with fewer off-target effects.[6] Comparing the results of this compound with this compound-34 can help delineate on- and off-target effects.
-
Direct measurement of PDI activity: You can directly measure PDI reductase activity in cell lysates treated with this compound.
-
Assessment of ER stress markers: The on-target effect of this compound leads to the accumulation of misfolded proteins in the ER. Monitoring markers of the Unfolded Protein Response (UPR), such as the phosphorylation of PERK and oligomerization of IRE1-α, can confirm ER stress induction.[1][3]
Q4: My cells are showing resistance to this compound. What could be the reason?
A4: While this compound is potent, cellular context matters. Some cell types may have lower dependence on PDI activity or more robust ER stress response mechanisms. Interestingly, resistance to the proteasome inhibitor bortezomib (B1684674) has been shown to not confer resistance to this compound, suggesting different mechanisms of action and potential for use in bortezomib-resistant models.[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Suggested Troubleshooting Steps |
| Unexpected changes in glucose metabolism in vivo. | Mild hypoglycemic effect of this compound.[3] | 1. Monitor blood glucose levels in control and treated animals. 2. Compare with a vehicle-only control group. 3. Consider using the more selective analog this compound-34, which may have a different off-target profile.[6] |
| Cellular effects are observed, but key markers of ER stress (e.g., PERK phosphorylation, IRE1α oligomerization) are absent or weak. | The observed phenotype may be due to an off-target effect unrelated to PDI inhibition. | 1. Perform a dose-response curve to ensure an appropriate concentration of this compound is being used. 2. Use a positive control for ER stress induction (e.g., tunicamycin (B1663573) or thapsigargin). 3. Employ a biotinylated this compound probe (B-CCF642) to identify other potential binding partners via pulldown and mass spectrometry.[3][4] |
| Discrepancies between results with this compound and other PDI inhibitors (e.g., PACMA 31, LOC14). | This compound is noted to be significantly more potent than PACMA 31 and LOC14.[2][3] Differences in potency and off-target profiles of the inhibitors can lead to varied results. | 1. Ensure that equimolar concentrations are not assumed to have equivalent biological activity. 2. Perform dose-response experiments for each inhibitor. 3. Consult literature for the specific mechanisms and known off-targets of each inhibitor used. |
Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG based)
This assay measures the ability of PDI to reduce the substrate di-eosin-glutathione disulfide (di-E-GSSG).
Materials:
-
Recombinant human PDIA1
-
di-E-GSSG
-
Insulin
-
Dithiothreitol (DTT)
-
Phosphate (B84403) buffer
-
This compound
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, insulin, and DTT.
-
Add recombinant PDIA1 to the mixture.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding di-E-GSSG.
-
Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The reduction of di-E-GSSG by PDI results in a fluorescent product.
-
Calculate the rate of reaction for each concentration of this compound to determine the IC50.
Western Blot for ER Stress Markers
This protocol allows for the detection of key markers of the unfolded protein response (UPR).
Materials:
-
Cell lysate from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-IRE1α, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound inhibits PDI, leading to ER stress and apoptosis.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDI inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CCF 642 | Protein Disulfide Isomerase | Tocris Bioscience [tocris.com]
- 6. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCF642 Concentration for PDI Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CCF642, a potent inhibitor of Protein Disulfide Isomerase (PDI).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A common starting concentration for this compound in cellular assays is 3 µM.[1] This concentration has been shown to effectively induce endoplasmic reticulum (ER) stress in multiple myeloma cells. However, the optimal concentration can vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.
Q2: What is the IC50 of this compound for PDI?
A2: this compound is a potent PDI inhibitor with an IC50 of 2.9 µM.[1][2]
Q3: How does the potency of this compound compare to other PDI inhibitors?
A3: this compound is significantly more potent than other established PDI inhibitors. For instance, at a concentration of 1 µM, this compound inhibits the reduction of di-E-GSSG to a similar extent as 100 µM of LOC14 or PACMA 31.[3][4][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is an irreversible inhibitor that covalently binds to PDI.[6][7] Computational modeling suggests a novel covalent binding mode in the active-site CGHCK motifs of PDI.[3][8][9] This inhibition leads to the accumulation of misfolded proteins in the ER, inducing ER stress and subsequent apoptosis.[1][3][4]
Q5: What are the expected downstream cellular effects of this compound treatment?
A5: Treatment of cells with this compound is expected to induce acute ER stress. This is characterized by increased dimerization and phosphorylation of PERK and oligomerization of IRE1-α, typically observed within 30 minutes of treatment.[3][4] This is followed by an apoptosis-inducing release of calcium from the ER.[1][3][4][8]
Q6: Are there any known analogs of this compound?
A6: Yes, a biotinylated analog (B-CCF642) has been used to identify PDI as a target. B-CCF642 has a higher IC50 of 2.9 µM in MM1.S cells compared to the parent compound's submicromolar IC50 in the same cell line.[3] Another analog with a carboxyl group (COOH) replacing the nitro group (NO2) is about 10 times less potent in inhibiting PDI activity.[3] More recently, an orally bioavailable analog, this compound-34, has been developed with improved solubility and selectivity.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low PDI inhibition observed. | Suboptimal this compound concentration. | Perform a dose-response experiment starting from a low micromolar range (e.g., 0.1 µM) up to 10 µM to determine the optimal concentration for your specific cell line and assay conditions. |
| Incorrect assay conditions. | Ensure the PDI activity assay (e.g., di-E-GSSG or insulin (B600854) turbidity assay) is set up correctly. Refer to the detailed experimental protocols below. Verify the activity of your recombinant PDI enzyme. | |
| Degraded this compound. | This compound should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year).[1] Prepare fresh dilutions from a stock solution for each experiment. | |
| High cell death observed at low this compound concentrations. | High sensitivity of the cell line. | Some cell lines may be particularly sensitive to PDI inhibition. Reduce the concentration of this compound and/or the incubation time. |
| Off-target effects. | While this compound is a potent PDI inhibitor, off-target effects at high concentrations cannot be entirely ruled out.[3] Use the lowest effective concentration determined from your dose-response studies. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition. |
| Inconsistent this compound preparation. | Always prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure thorough mixing. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and its Analogs
| Compound | Target | IC50 | Cell Line | Assay | Reference |
| This compound | PDI | 2.9 µM | - | Enzymatic Assay | [1][2] |
| This compound | Multiple Myeloma Cells | Sub-µM | 10/10 MM cell lines | Cytotoxicity Assay | [8] |
| B-CCF642 | MM1.S Cells | 2.9 µM | MM1.S | Cytotoxicity Assay | [3] |
| This compound-COOH | PDI | ~10x less potent than this compound | - | di-E-GSSG Assay | [3] |
Experimental Protocols
Protocol 1: Di-E-GSSG PDI Activity Assay
This assay measures the reductase activity of PDI by monitoring the fluorescence increase upon the reduction of the non-fluorescent di-eosin-glutathione disulfide (di-E-GSSG) to the fluorescent eosin-glutathione.
Materials:
-
Recombinant human PDI
-
This compound
-
Di-E-GSSG
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM EDTA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add recombinant PDI to each well.
-
Add the different concentrations of this compound or vehicle control to the wells containing PDI and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Add di-E-GSSG to each well.
-
Initiate the reaction by adding DTT to each well.
-
Immediately measure the fluorescence (Excitation/Emission ~520/545 nm) over time using a fluorescence plate reader.
-
The rate of the reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Insulin Turbidity Assay
This assay measures the reductase activity of PDI by monitoring the aggregation of the B-chain of insulin upon reduction of its disulfide bonds, which leads to an increase in turbidity.
Materials:
-
Recombinant human PDI
-
This compound
-
Insulin
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM EDTA)
-
96-well clear microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant PDI to each well.
-
Add the different concentrations of this compound or vehicle control to the wells and incubate.
-
Add insulin solution to each well.
-
Initiate the reaction by adding DTT.
-
Measure the absorbance at 650 nm over time.
-
The rate of insulin aggregation is determined from the slope of the absorbance curve.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 by plotting percent inhibition versus this compound concentration.
Visualizations
Caption: this compound-mediated PDI inhibition and downstream signaling.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CCF642 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PDI inhibitor, CCF642.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Protein Disulfide Isomerases (PDI), a family of enzymes crucial for proper protein folding in the endoplasmic reticulum (ER).[1] Specifically, it targets PDI isoenzymes A1, A3, and A4.[1] By inhibiting PDI, this compound disrupts protein folding, leading to an accumulation of misfolded proteins and inducing acute ER stress. This, in turn, triggers apoptosis (programmed cell death) through the release of calcium from the ER.[1][2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to PDI inhibitors and other ER stress-inducing agents can arise from several factors:
-
Upregulation of ER Chaperones: Increased expression of ER chaperones, such as GRP78/BiP, can help cells cope with the accumulation of misfolded proteins, thereby mitigating the effects of this compound.[3]
-
Enhanced Proteasomal Activity: Cells may adapt by increasing the activity of their proteasomes, the cellular machinery responsible for degrading misfolded proteins, to clear the protein aggregates induced by this compound.[3]
-
Alterations in the Unfolded Protein Response (UPR): The UPR is a signaling network that responds to ER stress.[4] Cancer cells can modulate the UPR to favor pro-survival pathways over pro-apoptotic signals, thus conferring resistance.[5][6]
-
Increased Antioxidant Capacity: PDI inhibition can lead to oxidative stress. Cells that enhance their antioxidant defense mechanisms may be more resistant to this compound-induced apoptosis.[7][8]
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, is a common mechanism of multidrug resistance and could potentially reduce the intracellular concentration of this compound.[7]
Q3: Does resistance to other drugs, like bortezomib (B1684674), confer resistance to this compound?
Studies have shown that cancer cell lines with acquired resistance to the proteasome inhibitor bortezomib do not exhibit cross-resistance to this compound. This suggests that this compound has a distinct mechanism of action and may be effective in bortezomib-resistant cancers.
Troubleshooting Guides
Problem 1: Reduced or No Observed Effect of this compound
If you are not observing the expected cytotoxic or ER stress-inducing effects of this compound, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Compound Solubility and Stability | This compound has been noted to have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Prepare fresh dilutions for each experiment to avoid degradation. The final DMSO concentration should be kept low (typically <0.1%) to prevent solvent-induced toxicity. |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration for your specific cell line. |
| Cell Line Insensitivity | The sensitivity to PDI inhibitors can vary between cell lines. Confirm that your cell line expresses the target PDI isoforms (PDIA1, A3, A4). You may need to screen a panel of cell lines to find a sensitive model. |
| Suboptimal Incubation Time | The effects of this compound on ER stress and apoptosis are time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired phenotype. |
| Inaccurate Cell Viability Assay | Ensure that the chosen cell viability assay is appropriate for your experimental setup. For example, MTT assays rely on metabolic activity, which could be altered by ER stress. Consider using a complementary assay, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity. |
Problem 2: High Variability in Experimental Results
Inconsistent results between experiments can be frustrating. The following table outlines common sources of variability and how to address them.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Standardize your cell culture practices. Use cells within a consistent passage number range, ensure they are in the logarithmic growth phase, and maintain a consistent seeding density. |
| Reagent Quality and Preparation | Use high-quality reagents and prepare fresh solutions of this compound and other critical reagents for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Pipetting and Handling Errors | Calibrate your pipettes regularly and use consistent pipetting techniques to ensure accurate and reproducible compound concentrations. |
| Plate Edge Effects | In multi-well plate assays, cells in the outer wells can be more susceptible to evaporation and temperature fluctuations, leading to variability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired incubation period.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[9][10][11][12][13]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as desired in a 6-well plate.
-
Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14][15][16][17]
Western Blot Analysis of ER Stress Markers
This protocol is for detecting key protein markers of the unfolded protein response.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-IRE1α, ATF4, XBP1s)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[18][19][20][21]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
Caption: ER stress signaling pathway induced by this compound.
References
- 1. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of Resistance to Endoplasmic Reticulum Stress-Inducing Agents in Mouse Leukemic L1210 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Drug Resistance and Endoplasmic Reticulum Stress in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Quantification of Endoplasmic Reticulum Stress Markers by Western Blotting [bio-protocol.org]
- 19. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize CCF642 toxicity in normal cells
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the Protein Disulfide Isomerase (PDI) inhibitor, CCF642, in normal (non-cancerous) cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause toxicity?
A1: this compound is a potent, irreversible inhibitor of Protein Disulfide Isomerases (PDIs), particularly targeting isoforms PDIA1, PDIA3, and PDIA4.[1][2] PDIs are enzymes located in the endoplasmic reticulum (ER) that are crucial for the correct folding of proteins, especially those that are secreted or expressed on the cell surface. By inhibiting PDIs, this compound causes a rapid accumulation of misfolded proteins in the ER, leading to a state known as ER stress.[3][4] This acute ER stress triggers the Unfolded Protein Response (UPR), which, if overwhelmed, leads to apoptosis (programmed cell death) through pathways including the release of calcium from the ER.[2][3] While cancer cells with high protein secretion rates, like multiple myeloma, are particularly vulnerable, high concentrations or prolonged exposure can also induce lethal ER stress in normal cells.[1][5]
Q2: I am observing high levels of toxicity in my normal cell line with this compound. What are the most common causes?
A2: High toxicity in normal cells can stem from several factors:
-
Concentration and Exposure Time: The most common cause is using a concentration of this compound that is too high or an incubation time that is too long for your specific cell type. Cytotoxicity is often dose- and time-dependent.
-
Compound Solubility: this compound has limited aqueous solubility.[6] If the compound precipitates out of the culture medium, it can lead to inconsistent, localized high concentrations and cause physical stress to the cells.
-
Off-Target Effects: The original this compound compound is known to have off-target activities, which can contribute to toxicity through unintended mechanisms.[1]
-
Cell Health and Density: Cells that are unhealthy, at a high passage number, or seeded at an inappropriate density may be more susceptible to stress-inducing compounds like this compound.[3]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at final concentrations above 0.1-0.5%.[2]
Q3: Is there a more selective alternative to this compound with potentially lower toxicity to normal cells?
A3: Yes, a structurally optimized analog, This compound-34 , has been developed. This compound offers several advantages over the parent this compound, including improved solubility, oral bioavailability, and greater selectivity for PDIA1.[1][7] Studies have shown that this compound-34 is more potent against multiple myeloma cells while being significantly less toxic to normal CD34+ hematopoietic stem and progenitor cells.[8] When minimizing toxicity in normal cells is a primary concern, using this compound-34 is highly recommended.[1]
Q4: How does serum in the culture medium affect this compound activity and toxicity?
A4: Serum proteins, such as albumin, can bind to small molecules like this compound. This binding can reduce the free, bioavailable concentration of the compound in the culture medium, potentially lowering its apparent potency and toxicity.[3] In fact, albumin has been used as a carrier to improve the solubility and delivery of this compound in vivo.[6] If you observe high toxicity in serum-free or low-serum conditions, consider that the effective concentration is higher. Conversely, results obtained in high-serum conditions may not be directly comparable to those in low-serum conditions.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed Across All Tested Concentrations
| Possible Cause | Recommended Solution | Expected Outcome |
| Compound Concentration Too High | Perform a broad dose-response experiment starting from a very low concentration (e.g., 10 nM) and extending to a high range (e.g., 50 µM) using a logarithmic dilution series to identify the IC50 and a non-toxic range.[2] | Identification of a concentration window that inhibits the target without causing widespread cell death. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%).[2] Always include a "vehicle-only" control group treated with the same concentration of DMSO as the highest drug concentration. | No significant cell death in the vehicle control group compared to untreated cells. |
| Compound Precipitation | Visually inspect wells for precipitate under a microscope. Lower the final concentration. Ensure the DMSO stock is fully dissolved before diluting into aqueous culture medium. Prepare fresh dilutions for each experiment.[3] | Clear, precipitate-free medium in culture wells and more consistent, dose-dependent results. |
| Poor Cell Health | Use cells with a low passage number. Ensure >95% viability before seeding. Optimize seeding density to avoid confluence or sparseness during the experiment.[3] | Increased reproducibility and healthier control cells, providing a more reliable baseline. |
Problem 2: Inconsistent or Irreproducible Cytotoxicity Results
| Possible Cause | Recommended Solution | Expected Outcome |
| Uneven Cell Seeding | Use a cell counter for accurate cell density. Ensure a homogenous cell suspension before plating. Avoid using the outer wells of multi-well plates, which are prone to evaporation ("edge effects").[9] | Lower variability between replicate wells and experiments. |
| Compound Instability/Degradation | Aliquot the DMSO stock solution to minimize freeze-thaw cycles. Store at -80°C, protected from light. Prepare working dilutions fresh for each experiment.[2] | More reliable and consistent dose-response curves. |
| Assay Interference | This compound, as a chemical compound, could interfere with certain assay reagents (e.g., reducing agents in metabolic assays like MTT). Run a control with the compound in cell-free media to check for direct chemical interference.[3] | Confirmation that the observed signal is due to cellular activity and not a chemical artifact. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration Range
This protocol describes a dose-response experiment to identify the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration of this compound in a normal cell line using a resazurin-based viability assay.
Materials:
-
Normal cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, black-walled plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. For a 10-point, 3-fold dilution starting at 20 µM, prepare intermediate dilutions from your 10 mM DMSO stock. Ensure the final DMSO concentration will be consistent across all wells and ideally ≤ 0.1%.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle-only" control wells (medium with DMSO) and "untreated" control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells turn a distinct pink color.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of "media-only" (no cells) blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the log of this compound concentration and use non-linear regression (four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: Assessing ER Stress Induction
This protocol uses Western blotting to confirm that this compound is inducing ER stress in your cells by monitoring the upregulation of the key ER stress marker, BiP/GRP78.
Materials:
-
6-well plates
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibody (e.g., anti-BiP/GRP78)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a non-lethal and a moderately toxic concentration of this compound (determined from Protocol 1) for a short time course (e.g., 2, 4, 6, 8 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibody against BiP/GRP78 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply chemiluminescent substrate.
-
-
Imaging: Acquire the image using a chemiluminescence imaging system. Increased band intensity for BiP in this compound-treated samples compared to the control indicates ER stress induction.
Visualizations
Caption: this compound-induced ER stress and apoptosis pathway.
Caption: Workflow for troubleshooting this compound toxicity.
References
- 1. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Addressing variability in CCF642 experimental results
Welcome to the Technical Support Center for CCF642. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability in experimental results obtained using the protein disulfide isomerase (PDI) inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides
Variability in experimental outcomes with this compound can often be attributed to its physicochemical properties and its mechanism of action. Below are common issues and recommended solutions.
Issue 1: Compound Precipitation in Cell Culture Media
Question: I dissolved this compound in DMSO, but upon dilution in my cell culture media, a precipitate forms. How can I prevent this?
Answer: Immediate or delayed precipitation of this compound is a common issue due to its low aqueous solubility.[1] This can lead to a lower effective concentration of the compound and high variability between experiments.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit. | Determine the maximum soluble concentration in your specific media by performing a solubility test. Start with a lower working concentration if possible.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes the compound to "crash out."[1] | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media, ideally dropwise while gently vortexing.[1] |
| Low Temperature of Media | Cold media decreases the solubility of hydrophobic compounds. | Always use media that has been pre-warmed to 37°C for dilutions.[1] |
| Interaction with Media Components | This compound may interact with salts or other components in the media, forming insoluble complexes over time. | If delayed precipitation occurs, consider testing a different basal media formulation. You can also perform a time-course solubility test to determine the stability of this compound in your media over the duration of your experiment.[1] |
Issue 2: Inconsistent Cell Viability/Cytotoxicity Results
Question: My IC50 values for this compound vary significantly between experiments using the same cell line. What could be the cause?
Answer: Inconsistent cytotoxicity results can stem from compound solubility issues, as well as variations in cell culture and assay procedures.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Compound Concentration | Precipitation of this compound leads to a lower and variable effective concentration in the wells. | Follow the recommended procedures for preparing this compound working solutions to ensure it remains in solution. Visually inspect your plates for precipitation before and during the experiment. |
| Variable Cell Seeding Density | The number of cells seeded per well can affect their growth rate and sensitivity to the compound. | Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method and be consistent with your seeding density for each experiment. |
| Differences in Cell Health and Passage Number | Cells at a high passage number or in a poor state of health may respond differently to treatment. | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. |
| Variable Exposure Time | The duration of this compound treatment will directly impact the observed cytotoxicity. | Standardize the incubation time with this compound across all experiments. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and confound the results. | Ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is below a toxic threshold for your cell line (typically ≤ 0.5%). |
Issue 3: Unexpected or Off-Target Effects
Question: I am observing effects that are not consistent with ER stress-induced apoptosis. Could this compound have off-target effects?
Answer: Yes, while this compound is a potent PDI inhibitor, it has been reported to have off-target binding partners.[2] This is a known consideration for many small molecule inhibitors, especially covalent ones.[3]
| Potential Cause | Explanation | Recommended Solution |
| Off-Target Protein Binding | This compound can bind to proteins other than PDI, leading to unintended biological consequences. | - Include appropriate controls, such as a structurally related but inactive compound, if available.- Consider using the more selective analog, this compound-34, for comparison to delineate PDI-specific effects.- Use multiple methods to confirm that the observed phenotype is due to PDI inhibition (e.g., siRNA knockdown of PDI). |
| Non-Specific Cellular Stress | High concentrations of the compound or solvent can induce general cellular stress pathways. | Perform dose-response experiments to identify the optimal concentration range. Always include a vehicle control (media with the same concentration of DMSO) in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of protein disulfide isomerases (PDIs), including PDIA1, A3, and A4.[4] It covalently binds to the active site of PDI, inhibiting its reductase activity.[4] This leads to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), inducing acute ER stress.[5] The ER stress, in turn, triggers apoptosis through pathways involving calcium release from the ER.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[5] For a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or at -80°C.[5] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. For inducing ER stress, a concentration of 3 µM has been shown to be effective in as little as 30 minutes in KMS-12-PE multiple myeloma cells.[5] For cytotoxicity assays, a range of concentrations from nanomolar to low micromolar is typically used to determine the IC50 value. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What are the key differences between this compound and its analog, this compound-34?
A4: this compound-34 was developed to improve upon the properties of this compound. The main advantages of this compound-34 are its increased aqueous solubility and greater selectivity for PDIA1, resulting in fewer off-target effects.[6] It has also demonstrated higher potency against some multiple myeloma cell lines.
Q5: What are essential controls to include in my experiments with this compound?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same volume of DMSO (or the solvent used for this compound) as used for the highest concentration of this compound. This controls for any effects of the solvent on the cells.
-
Positive Control for ER Stress: Use a known ER stress inducer, such as tunicamycin (B1663573) or thapsigargin, to confirm that the cellular pathways you are measuring are responsive.
-
Untreated Control: This provides a baseline for cell health and the assays being performed.
-
PDI Knockdown/Overexpression (for target validation): To confirm that the observed effects are PDI-dependent, you can use siRNA to knockdown PDI expression and see if the effect of this compound is diminished.[7]
Data Presentation
IC50/LD50 Values of this compound and Analogs in Multiple Myeloma Cell Lines
| Cell Line | This compound (LD50, nM) | This compound-34 (LD50, nM) | Reference |
| MM1.S | 217 ± 19 | 118 ± 21 | [6] |
| KMS-12-PE | Sub-micromolar IC50 | 165 ± 8 | [5][6] |
| RPMI 8226 | Sub-micromolar IC50 | 292 ± 11 | [5][6] |
| U266 | Sub-micromolar IC50 | 371 ± 26 | [5][6] |
| NCI-H929 | Sub-micromolar IC50 | Not Reported | [5] |
| JJN-3 | Sub-micromolar IC50 | Not Reported | [5] |
Note: The original research on this compound reported sub-micromolar IC50 values for a panel of 10 multiple myeloma cell lines.[4] The more recent studies on this compound-34 provide more precise LD50 values.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent or suspension cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells in culture
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Adherent cells: Trypsinize and resuspend cells in complete medium. Count the cells and adjust the density. Seed 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Suspension cells: Count the cells and adjust the density. Seed 20,000-50,000 cells per well in 100 µL of medium.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in pre-warmed complete medium. To avoid precipitation, perform a two-step dilution: first, dilute the high-concentration DMSO stock to an intermediate concentration in a small volume of medium, then add this to the final volume.
-
Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (DMSO only).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization:
-
Adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
Suspension cells: Add 100 µL of solubilization solution directly to each well.
-
-
Absorbance Reading: Gently pipette to mix and ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for ER Stress Markers (PERK and IRE1α)
This protocol describes the detection of key ER stress markers following this compound treatment.
Materials:
-
This compound stock solution
-
Cells in culture (6-well or 10 cm plates)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PERK, anti-PERK, anti-phospho-IRE1α, anti-IRE1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Treatment: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment. Treat the cells with this compound (e.g., 3 µM) for various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.
Protocol 3: Intracellular Calcium Measurement (Fura-2 AM)
This protocol is for measuring changes in intracellular calcium concentration following this compound treatment using the ratiometric dye Fura-2 AM.[4]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Cells grown on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[8]
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate the cells in fresh HBSS for another 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[9]
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add this compound (e.g., 3 µM) to the cells and continue recording the fluorescence ratio to observe any changes in intracellular calcium.[4]
-
-
Data Analysis: The ratio of the fluorescence emission at 510 nm when excited at 340 nm and 380 nm is proportional to the intracellular calcium concentration. Plot the F340/F380 ratio over time to visualize the calcium transient.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for a cell viability (MTT) assay with this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCF642-34 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective PDIA1 inhibitor, CCF642-34.
Frequently Asked Questions (FAQs)
Q1: What is this compound-34 and why was it developed?
This compound-34 is a potent and selective small molecule inhibitor of Protein Disulfide Isomerase A1 (PDIA1). It was developed as an optimized analog of the parent compound, this compound.[1][2] The primary motivation for its development was to overcome the limitations of this compound, specifically its poor solubility and lack of oral bioavailability, thereby improving its potential for clinical development in diseases such as multiple myeloma.[1]
Q2: What is the mechanism of action for this compound-34?
This compound-34 selectively inhibits PDIA1, an enzyme crucial for proper protein folding in the endoplasmic reticulum (ER).[1][2] Inhibition of PDIA1 by this compound-34 disrupts the folding of disulfide bond-containing proteins, leading to an accumulation of misfolded proteins. This triggers acute ER stress and the Unfolded Protein Response (UPR).[1][3] In cancer cells with high secretory loads, like multiple myeloma, this overwhelming of the UPR can lead to apoptotic cell death.[1][3]
Q3: How does the selectivity of this compound-34 compare to its parent compound, this compound?
This compound-34 demonstrates remarkable selectivity for PDIA1 compared to this compound. While this compound has been shown to have off-target bindings, studies using biotinylated derivatives indicate that this compound-34 is highly selective for PDIA1.[1]
Troubleshooting Guide
Synthesis Challenges
| Problem | Possible Cause | Recommended Solution |
| Low yield of intermediate 3 (Alkylation step) | Incomplete reaction. | Ensure the use of dry DMF and 3 equivalents of cesium carbonate. Extend the reaction time at 50 °C if necessary, monitoring by TLC. |
| Inefficient reduction of intermediate 3 to 4 | Catalyst poisoning or insufficient reducing agent. | Use fresh Pd(OH)2 catalyst and ensure an adequate amount of ammonium (B1175870) formate (B1220265). Monitor the reaction progress by TLC or LC-MS. |
| Poor conversion to isothiocyanate 5 | Hydrolysis of thiophosgene (B130339). | Perform the reaction in a 1:1 dichloromethane (B109758)/water biphasic system to minimize thiophosgene hydrolysis. Ensure vigorous stirring. |
| Low yield in the final coupling step to form penultimate intermediates | Inactive coupling reagent or improper base concentration. | Use fresh HATU as the coupling reagent. Ensure the use of 2 equivalents of Hunig's base in dry DMF. |
| Incomplete N-BOC deprotection | Insufficient acid or reaction time. | Use excess 4N HCl in dioxane and allow the reaction to proceed for at least 2 hours at room temperature. Monitor deprotection by TLC or LC-MS. |
Purification Challenges
| Problem | Possible Cause | Recommended Solution |
| Difficulty in purifying N-BOC protected rhodanine (B49660) 7 | Co-elution of impurities. | Optimize the flash silica (B1680970) gel chromatography conditions. A gradient elution system may be required to achieve better separation. |
| Precipitation of final compound during workup | Low solubility of the hydrochloride salt. | After N-BOC deprotection with HCl in dioxane, the hydrochloride salt often precipitates. This can be collected by filtration. If the product remains in solution, precipitation can be induced by the addition of a non-polar solvent like diethyl ether. |
| Final compound contains residual solvent | Incomplete drying. | Dry the final hydrochloride salt under high vacuum for an extended period to remove residual dioxane or other solvents. |
| Broad peaks in NMR spectrum | Aggregation of the compound. | Ensure the compound is fully dissolved in the NMR solvent. A small amount of acid (e.g., a drop of DCl in D2O) can sometimes sharpen peaks for amine salts. |
Experimental Protocols
Synthesis of this compound-34
The synthesis of this compound-34 is a multi-step process starting from 4-aminophenol. The key steps are outlined below.
Step 1: Synthesis of Intermediate 3
-
Alkylate the phenol (B47542) of intermediate 2 with 3-(BOC-amino) propyl bromide.
-
Use dry DMF as the solvent and 3 equivalents of cesium carbonate as the base.
-
Heat the reaction at 50 °C for 15 hours.
Step 2: Synthesis of Aromatic Amine 4
-
Perform a catalytic reduction and hydrogenolysis of intermediate 3.
-
Use Pd(OH)2 as the catalyst and ammonium formate as the reducing agent.
-
Reflux the reaction in ethanol.
Step 3: Synthesis of Isothiocyanate 5
-
Treat the aromatic amine 4 with thiophosgene.
-
Use a 1:1 dichloromethane/water solvent system.
Step 4: Synthesis of Thiazolidinone 6
-
React the isothiocyanate 5 with methyl thioglycolate.
-
Use dichloromethane as the solvent in the presence of triethylamine.
Step 5: Synthesis of N-BOC-protected Rhodanine 7
-
Condense thiazolidinone 6 with 5-nitro-thiophene-2-carboxaldehyde.
-
Perform the reaction in acetic acid with 5 equivalents of sodium acetate (B1210297) at 90 °C for 16 hours.
-
Induce precipitation by cooling and adding water.
-
Purify the N-BOC penultimate intermediate using flash silica gel chromatography.
Step 6: Synthesis of Key Intermediate HCl salt 8
-
Deprotect the N-BOC group of intermediate 7.
-
Use excess 4N HCl in dioxane at room temperature for 2 hours.
Step 7: Synthesis of Penultimate Intermediate
-
Couple the key intermediate HCl salt 8 with L-tryptophan.
-
Use dry DMF as the solvent with HATU as the coupling reagent and 2 equivalents of Hunig's base.
Step 8: Synthesis of Final Compound this compound-34
-
Treat the penultimate intermediate with excess 4N HCl in dioxane at room temperature.
Characterization
The structure and purity of the final compound and intermediates should be confirmed by:
-
1H and 13C NMR Spectroscopy
-
High-Resolution Mass Spectrometry
Quantitative Data Summary
| Compound | Cell Line | LD50 (nM) |
| This compound-34 | MM1.S | 118 ± 21 |
| This compound | MM1.S | 217 ± 19 |
| This compound-34 | BTZ-resistant MM1.S | 60 ± 11 |
| This compound-34 | KMS-12-PE | 165 ± 8 |
| This compound-34 | RPMI 8226 | 292 ± 11 |
| This compound-34 | U266 | 371 ± 26 |
Data sourced from a study on the therapeutic targeting of PDIA1 in multiple myeloma.[1]
Visualizations
This compound-34 Synthesis Workflow
Caption: A step-by-step workflow for the chemical synthesis of this compound-34.
This compound-34 Mechanism of Action: Inducing ER Stress
References
Managing unexpected side effects of CCF642 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PDI inhibitor CCF642 in animal models.
Troubleshooting Guides
Issue: Poor Solubility and Formulation Challenges
Question: I am having difficulty dissolving this compound for in vivo administration. What is the recommended formulation?
Answer: this compound is known to have limited aqueous solubility, which can create challenges for preparing formulations for in vivo experiments.[1][2] A published method to overcome this is to first dissolve this compound in a minimal amount of DMSO and then further dilute it in an albumin solution.[1] Bovine Serum Albumin (BSA) has been successfully used as a carrier for this compound in mice.[1] While this method allows for intravenous or intraperitoneal administration, researchers should be aware that it may not completely prevent precipitation of the compound.
Experimental Protocol: Albumin-Based Formulation of this compound
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Albumin Carrier: Prepare a sterile solution of bovine serum albumin (BSA) or mouse serum albumin in phosphate-buffered saline (PBS).
-
Final Formulation: Shortly before administration, dilute the this compound DMSO stock into the albumin solution to the desired final concentration. It is crucial to perform this step with gentle mixing to avoid immediate precipitation.
-
Observation: Visually inspect the final formulation for any signs of precipitation. A slight opalescence may be acceptable, but the presence of visible particulates indicates poor solubility.
Issue: Localized Inflammation Following Intraperitoneal (IP) Injection
Question: We observed an increase in neutrophils and signs of peritoneal irritation in our animal models after IP injection of this compound. Is this an expected side effect?
Answer: An increase in neutrophils has been noted in mice treated with an albumin-CCF642 formulation administered via intraperitoneal injection.[1] This is hypothesized to be a result of delayed precipitation of the compound, which may cause subclinical irritation to the peritoneal membranes.[1] While this compound is generally considered to have a favorable safety profile and to be bone-marrow sparing, this localized inflammatory response is a potential side effect of the formulation and route of administration.[1][3]
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different concentrations of albumin or consider alternative solubilizing agents to improve the stability of the this compound formulation.
-
Alternative Administration Route: If feasible for the experimental design, consider alternative routes of administration, such as intravenous injection, which may mitigate localized irritation. Note that initial attempts with standard intravenous formulations for this compound were challenging due to its insolubility.[1]
-
Consider this compound-34: For future studies, researchers may consider using the analog this compound-34, which was developed to have improved solubility and oral bioavailability, potentially avoiding the formulation challenges associated with the parent compound.[2][4]
-
Monitor for Inflammation: Closely monitor animals for signs of distress or inflammation at the injection site.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Protein Disulfide Isomerases (PDI), particularly isoenzymes A1, A3, and A4.[1] By inhibiting PDI, this compound disrupts protein folding within the endoplasmic reticulum (ER), leading to an accumulation of misfolded proteins. This induces acute ER stress and triggers the Unfolded Protein Response (UPR).[1][5] In cancer cells, particularly multiple myeloma, this sustained ER stress can lead to apoptosis (programmed cell death), in part through the release of calcium from the ER.[1][6]
Q2: What are the known on-target effects of this compound in animal models?
A2: The primary on-target effect of this compound in animal models is the suppression of tumor growth, as has been demonstrated in syngeneic mouse models of multiple myeloma.[1][6] Treatment with this compound has been shown to significantly prolong the lifespan of tumor-bearing mice.[1][7] This anti-tumor activity is a direct result of PDI inhibition and the subsequent induction of lethal ER stress in cancer cells.
Q3: Has this compound been shown to have off-target effects or toxicity?
A3: this compound has been described as a "bone marrow-sparing" compound, suggesting a degree of selectivity for cancer cells over healthy hematopoietic cells.[1][3] Studies have also indicated that this compound is not genotoxic.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. While no specific off-target effects have been definitively characterized, the development of a more selective analog (this compound-34) suggests that improving the selectivity of the parent compound was a desirable goal.[4] Researchers should always include appropriate control groups and monitor for any unexpected physiological or behavioral changes in their animal models.
Q4: What is a typical dosage and administration schedule for this compound in mice?
A4: In a syngeneic mouse model of multiple myeloma, a dosage of 10 mg/kg of this compound administered intraperitoneally three times a week for 24 days has been shown to be effective in prolonging survival and suppressing tumor growth.[7]
Data Presentation
Table 1: Summary of In Vivo Administration and Observations for this compound
| Parameter | Details | Reference |
| Animal Model | C57BL/KaLwRij mice with 5TGM1-luc myeloma | [1][7] |
| Dosage | 10 mg/kg | [7] |
| Administration Route | Intraperitoneal (i.p.) | [7] |
| Frequency | Three times a week | [7] |
| Duration | 24 days | [7] |
| Formulation | Dissolved in albumin solution | [1] |
| Observed Efficacy | Significantly prolonged survival and suppressed tumor growth | [1][7] |
| Potential Side Effects | Asymptomatic increase of neutrophils, potential for peritoneal irritation due to precipitation | [1] |
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for this compound in vivo experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma [mdpi.com]
- 3. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: CCF642 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of CCF642, a potent covalent inhibitor of Protein Disulfide Isomerase (PDI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a small molecule inhibitor that has demonstrated significant anti-multiple myeloma activity.[1] Its primary cellular targets are members of the Protein Disulfide Isomerase (PDI) family, including PDIA1, PDIA3, and PDIA4.[1][2] this compound covalently binds to these enzymes, inhibiting their reductase activity.[2]
Q2: Why is it important to confirm target engagement in cells?
A2: Confirming that this compound is binding to its intended PDI targets within a cellular context is crucial for several reasons. It validates that the observed cellular phenotype (e.g., apoptosis, ER stress) is a direct consequence of PDI inhibition. This confirmation is essential for mechanism-of-action studies, validating screening hits, and ensuring on-target activity during drug development.
Q3: What are the main methods to confirm this compound target engagement?
A3: There are two main approaches to confirm target engagement:
-
Direct methods: These techniques directly assess the physical interaction between this compound and PDI in cells. Examples include chemical probe-based pulldown assays and the Cellular Thermal Shift Assay (CETSA).
-
Indirect methods: These methods measure the downstream cellular consequences of PDI inhibition by this compound. A key consequence is the induction of the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress.[3]
Q4: Can I use a biotinylated version of this compound for pulldown assays?
A4: Yes, an active biotinylated analog of this compound (B-CCF642) has been successfully used to identify its binding partners in multiple myeloma cells, confirming its interaction with PDI isoenzymes.[1][2]
Q5: What are the expected downstream effects of this compound treatment in cells?
A5: As a PDI inhibitor, this compound is expected to cause the accumulation of misfolded proteins in the ER, leading to acute ER stress.[4] This triggers the UPR, which can be monitored by observing the activation of stress sensors like PERK and IRE1-α.[3][4] Prolonged ER stress induced by this compound can also lead to apoptosis and the release of calcium from the ER.[3][4]
Troubleshooting Guides
Chemical Probe Pulldown Assay with B-CCF642
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PDI detected in the pulldown | - Insufficient concentration of B-CCF642.- Inefficient cell lysis.- Suboptimal incubation time.- Inactive B-CCF642 probe. | - Titrate B-CCF642 concentration (start with a concentration known to be active).- Use a lysis buffer compatible with preserving protein-ligand interactions.- Optimize incubation time (e.g., 1-4 hours).- Ensure proper storage and handling of the B-CCF642 probe. |
| High background/non-specific binding | - Insufficient washing of beads.- Streptavidin beads binding non-specifically to cellular proteins.- Hydrophobic aggregation of proteins. | - Increase the number and stringency of wash steps.- Pre-clear cell lysate with streptavidin beads before adding the probe.- Include a non-ionic detergent (e.g., NP-40, Triton X-100) in the lysis and wash buffers. |
| PDI detected in the no-probe control | - Non-specific binding of PDI to streptavidin beads. | - Pre-clear the lysate with streptavidin beads before the pulldown.- Block the beads with biotin (B1667282) before use. |
Western Blot for ER Stress Markers (p-PERK, IRE1α oligomerization)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No induction of ER stress markers | - this compound concentration is too low.- Treatment time is too short.- Poor antibody quality.- Cells are resistant to this compound. | - Perform a dose-response experiment to determine the optimal this compound concentration.- Conduct a time-course experiment (e.g., 30 minutes to 6 hours).[4]- Use a validated antibody for the specific ER stress marker.- Confirm the sensitivity of your cell line to this compound using a viability assay. |
| High basal level of ER stress | - Suboptimal cell culture conditions (e.g., nutrient deprivation, contamination).- High cell density. | - Ensure proper cell culture maintenance.- Plate cells at an appropriate density to avoid stress from overcrowding. |
| Inconsistent results | - Variation in this compound treatment.- Inconsistent protein loading.- Variability in cell passage number. | - Prepare fresh this compound dilutions for each experiment.- Perform a protein quantification assay (e.g., BCA) to ensure equal loading.- Use cells within a consistent range of passage numbers. |
Experimental Protocols
Protocol 1: Biotinylated this compound (B-CCF642) Pulldown Assay
This protocol outlines the procedure to identify the cellular targets of this compound using a biotinylated analog.
Materials:
-
Cells of interest
-
This compound and Biotinylated this compound (B-CCF642)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
For the competition experiment, pre-treat one set of cells with a 50-100 fold excess of unlabeled this compound for 1-2 hours.
-
Treat the cells with an effective concentration of B-CCF642 (and a vehicle control) for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Pulldown:
-
Pre-clear the lysate by incubating with streptavidin beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with fresh streptavidin beads for 2-4 hours at 4°C with rotation to capture the B-CCF642-protein complexes.
-
-
Washing:
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody against PDI.
-
Expected Outcome: A band corresponding to PDI should be present in the B-CCF642 treated sample, and this band should be significantly reduced in the sample pre-treated with excess unlabeled this compound.
Protocol 2: Analysis of ER Stress Markers by Western Blot
This protocol describes how to assess the induction of ER stress by monitoring the activation of PERK and IRE1α.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Lysis buffer
-
Primary antibodies (anti-p-PERK, anti-PERK, anti-IRE1α)
-
Secondary antibodies
-
Equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of this compound for different time points (e.g., 0.5, 1, 2, 4, 6 hours).[4] A positive control for ER stress, such as tunicamycin (B1663573) or thapsigargin, should be included.
-
-
Protein Extraction:
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel. For IRE1α oligomerization, a non-reducing gel may be necessary.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-PERK, total PERK, and IRE1α.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Expected Outcome: An increase in the phosphorylation of PERK and a shift in the molecular weight of IRE1α (indicating oligomerization) should be observed in a dose- and time-dependent manner in this compound-treated cells.
Visualizations
Caption: Workflow for B-CCF642 pulldown assay.
Caption: Signaling pathway of this compound-induced ER stress.
References
Best practices for long-term storage of CCF642 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CCF642 powder. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
2. How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]
3. What is the mechanism of action of this compound?
This compound is a potent inhibitor of protein disulfide isomerases (PDI).[1][2] By inhibiting PDI, this compound disrupts proper protein folding in the endoplasmic reticulum (ER), leading to ER stress, the unfolded protein response (UPR), and ultimately apoptosis (cell death) in cancer cells, particularly in multiple myeloma.[1][3][4]
4. In which solvent can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[1]
Long-Term Storage Recommendations
Proper storage of this compound powder and solutions is critical to maintain its stability and efficacy for research applications. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 2 years[2] |
| -20°C | 1 year[1][2] |
Experimental Protocols
Protocol: PDI Inhibition Assay using this compound
This protocol outlines a general procedure to assess the inhibitory effect of this compound on PDI reductase activity.
Materials:
-
This compound
-
Recombinant human PDI
-
Dithiothreitol (DTT)
-
NADPH
-
Glutathione (B108866) Reductase
-
Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Add recombinant human PDI to all wells except for the blank.
-
Add NADPH and glutathione reductase to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow this compound to interact with PDI.
-
Initiate the reaction by adding insulin to all wells. The reduction of insulin by PDI will cause it to aggregate, leading to an increase in turbidity.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation for each concentration of this compound.
-
Determine the IC50 value of this compound for PDI inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in cell-based assays. | Improper storage of this compound powder or stock solutions. | Ensure this compound is stored at the recommended temperatures and that stock solutions are aliquoted to avoid freeze-thaw cycles. |
| Degradation of this compound due to moisture. | Use anhydrous DMSO to prepare stock solutions. When handling the powder, allow the vial to equilibrate to room temperature before opening to prevent condensation. | |
| Inconsistent results between experiments. | Variability in the concentration of this compound stock solutions. | Prepare fresh stock solutions regularly. Ensure complete dissolution of the powder before use. |
| Cell line variability or passage number. | Use cells within a consistent passage number range for all experiments. | |
| Unexpected cytotoxicity in control cells. | High concentration of DMSO vehicle. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all wells, including controls. |
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Decision tree for troubleshooting this compound inactivity.
References
Preventing degradation of CCF642 in cell culture media
Welcome to the Technical Support Center for CCF642. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
A1: this compound is a potent, irreversible inhibitor of Protein Disulfide Isomerase (PDI) with significant anti-cancer activity, particularly against multiple myeloma.[1] It functions by inducing endoplasmic reticulum (ER) stress, leading to apoptosis.[1] Proper storage is critical to maintain its stability and activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 1 year[2] |
| Stock Solution (in DMSO) | -20°C | 1 year[2] |
| Stock Solution (in DMSO) | -80°C | 2 years[2] |
Note: For stock solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: I'm observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?
A2: Inconsistent or reduced activity of this compound is often due to its degradation in the cell culture medium. The stability of small molecules like this compound can be influenced by several factors in the culture environment, including:
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Hydrolysis: The aqueous nature of cell culture media can lead to the breakdown of the compound.
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Reaction with Media Components: Certain components in the media, such as amino acids, vitamins, or reducing agents like cysteine, can react with and degrade this compound.
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pH Shifts: Changes in the pH of the media during cell growth can affect the chemical stability of the compound.
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Light Exposure: this compound's chemical structure, containing thione and thiazolidine (B150603) groups, may make it susceptible to photodegradation.
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Enzymatic Degradation: Enzymes released from cells into the medium could potentially metabolize this compound.
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Adsorption to Plastics: The compound may adsorb to the surface of cell culture plates and tubes, reducing its effective concentration.
Q3: What are the likely degradation pathways for this compound in cell culture media?
A3: Based on the chemical structure of this compound, which includes a thiazolidine-2-thione moiety, two primary degradation pathways are plausible in a cell culture environment:
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Hydrolysis: The thiazolidinedione ring may be susceptible to hydrolytic cleavage in the aqueous and buffered environment of cell culture media.
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Photodegradation: Thione-containing compounds can be sensitive to light, leading to degradation upon exposure to ambient light.
It is crucial to minimize exposure of this compound solutions to light and to use freshly prepared dilutions in media for experiments.
Troubleshooting Guides
This section provides structured guidance to help you identify and resolve issues related to this compound degradation.
Issue 1: Rapid Loss of this compound Activity in Culture
Symptoms:
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Decreased or no observable biological effect (e.g., no induction of ER stress or apoptosis).
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Inconsistent results between experiments or even between wells of the same plate.
Troubleshooting Workflow:
References
Adjusting CCF642 treatment time for optimal ER stress induction
Welcome to the technical support center for the use of CCF642 in inducing endoplasmic reticulum (ER) stress. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ER stress?
This compound is a potent small molecule inhibitor of Protein Disulfide Isomerases (PDI).[1][2] PDI are enzymes located in the endoplasmic reticulum that are crucial for the correct folding of proteins, specifically by catalyzing the formation and isomerization of disulfide bonds. By inhibiting PDI, this compound disrupts protein folding, leading to an accumulation of misfolded proteins in the ER, which is a primary trigger for ER stress and the Unfolded Protein Response (UPR).[1]
Q2: What is the recommended concentration range for this compound?
The optimal concentration of this compound is cell-type dependent. For multiple myeloma cell lines, a concentration of 3 µM has been shown to be effective in inducing ER stress.[2] However, this compound has demonstrated submicromolar IC50 values for cytotoxicity in a panel of ten multiple myeloma cell lines.[1] For other cell types, it is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.5 µM) up to 10 µM to determine the optimal concentration for ER stress induction without causing immediate, widespread cytotoxicity unrelated to the UPR.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability.[2] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the desired final concentration. To avoid solubility issues, ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%).
Q4: How long should I treat my cells with this compound to observe ER stress?
The induction of ER stress by this compound is rapid. Key signaling events can be observed within the following timeframes:
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15-30 minutes: Dimerization and phosphorylation of PERK and oligomerization of IRE1α can be detected.[1]
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1-2 hours: Splicing of XBP1 mRNA becomes detectable.[1]
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2-6 hours: Accumulation of UPR target proteins such as CHOP can be observed.[1]
A time-course experiment (e.g., 0.5, 1, 2, 4, 6, and 24 hours) is highly recommended to determine the optimal treatment duration for your specific experimental goals and cell type.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no induction of ER stress markers (e.g., p-PERK, p-IRE1α, XBP1s) | 1. Suboptimal this compound Concentration: The concentration may be too low for the specific cell type being used. 2. Short Treatment Duration: The treatment time may not be sufficient to observe the desired UPR markers. 3. Cell Line Resistance: The cell line may have intrinsic resistance to PDI inhibition or a less pronounced UPR. 4. Improper this compound Handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.5 µM to 10 µM) to find the optimal dose. 2. Conduct a Time-Course Experiment: Analyze ER stress markers at various time points (e.g., 0.5, 1, 2, 4, 6, 24 hours). 3. Use a Positive Control: Treat a sensitive cell line (e.g., a multiple myeloma cell line) in parallel to confirm the activity of your this compound stock. Also, consider using a different ER stress inducer like tunicamycin (B1663573) or thapsigargin (B1683126) as a positive control for the UPR pathway in your cells. 4. Prepare Fresh Aliquots: Aliquot the this compound stock solution upon receipt and avoid repeated freeze-thaw cycles. |
| High Cytotoxicity Unrelated to ER Stress | 1. Excessive this compound Concentration: The concentration used may be too high, leading to rapid, off-target toxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Prolonged Treatment: Extended exposure to this compound can lead to irreversible cellular damage and apoptosis. | 1. Titrate this compound Concentration: Perform a dose-response curve to identify a concentration that induces ER stress without causing immediate, massive cell death. 2. Maintain Low Solvent Concentration: Ensure the final DMSO concentration is typically below 0.5%. Include a vehicle control (medium with the same DMSO concentration) in your experiments. 3. Optimize Treatment Duration: Shorten the treatment time to focus on the early events of ER stress induction. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Cell Culture: Differences in cell density, passage number, or growth phase can affect the cellular response. 2. Instability of this compound in Media: The compound may not be stable in the cell culture medium over longer incubation periods. 3. Inconsistent Experimental Procedure: Variations in incubation times or reagent preparation can lead to inconsistent outcomes. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure a uniform seeding density. Allow cells to adhere and stabilize before treatment. 2. Consider Compound Stability: For longer experiments, consider replenishing the medium with freshly prepared this compound. While specific stability data in all media is not available, it is a good practice for long-term experiments. 3. Maintain Consistent Protocols: Ensure precise timing for all experimental steps, from compound addition to sample collection and processing. |
Data Presentation
Time-Course of this compound-Induced ER Stress Events
| Time Point | UPR Branch | Key Event | Method of Detection |
| 15-30 min | PERK | Dimerization & Phosphorylation | Western Blot (p-PERK) |
| 15-30 min | IRE1α | Oligomerization | Western Blot (p-IRE1α) |
| 1-2 hours | IRE1α | XBP1 mRNA Splicing | RT-PCR / qPCR |
| 2-6 hours | PERK / ATF6 | Increased CHOP expression | Western Blot / qPCR |
Recommended Concentration Ranges of Common ER Stress Inducers
| Compound | Mechanism of Action | Typical Concentration Range |
| This compound | PDI Inhibitor | 0.5 - 10 µM |
| Tunicamycin | N-linked glycosylation inhibitor | 1 - 10 µg/mL |
| Thapsigargin | SERCA pump inhibitor | 0.1 - 1 µM |
Experimental Protocols
Protocol 1: Induction of ER Stress with this compound
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
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Compound Preparation: Prepare a fresh working solution of this compound by diluting a 10 mM DMSO stock into pre-warmed cell culture medium to the desired final concentration.
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Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the cells for the desired duration based on the specific ER stress markers being investigated.
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Sample Collection: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blot or RNA isolation for qPCR).
Protocol 2: Analysis of ER Stress Markers by Western Blot
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Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, PERK, p-IRE1α, IRE1α, CHOP, and a loading control like β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Validated Antibodies:
| Target | Supplier | Catalog Number |
| p-PERK (Thr980) | Cell Signaling Technology | #3179 |
| PERK | Cell Signaling Technology | #5683 |
| p-IRE1α (Ser724) | Novus Biologicals | NB100-2323 |
| IRE1α | Cell Signaling Technology | #3294 |
| CHOP | Cell Signaling Technology | #2895 |
| β-Actin | Cell Signaling Technology | #4970 |
Protocol 3: Analysis of XBP1 Splicing by RT-PCR
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RNA Isolation: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit from Qiagen) or TRIzol reagent.
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cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit with oligo(dT) primers.
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PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
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Gel Electrophoresis: Resolve the PCR products on a high-resolution agarose (B213101) gel (e.g., 3%). The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
Validated Human XBP1 Primers:
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Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
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Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
Visualizations
This compound Mechanism of Action and UPR Induction
Caption: this compound inhibits PDI, leading to an accumulation of misfolded proteins and subsequent ER stress.
Experimental Workflow for Assessing this compound-Induced ER Stress
Caption: A typical experimental workflow for studying this compound-induced ER stress.
Logical Flow for Troubleshooting Low ER Stress Induction
Caption: A logical flowchart for troubleshooting experiments with low ER stress induction.
References
Technical Support Center: Validating the Specificity of CCF642 in Inhibiting PDIA1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the Protein Disulfide Isomerase (PDI) inhibitor, CCF642, for its primary target, PDIA1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible small molecule inhibitor of Protein Disulfide Isomerase (PDI) family members.[1] Its primary mechanism of action involves covalently binding to a lysine (B10760008) residue within the catalytic site of PDIs, leading to their inactivation.[2] This inhibition disrupts protein folding within the endoplasmic reticulum (ER), leading to ER stress and, in cancer cells, can trigger apoptosis.[3][4][5]
Q2: How specific is this compound for PDIA1?
While this compound is a potent inhibitor of PDIA1, it is not entirely specific. Studies have shown that a biotinylated analog of this compound can pull down not only PDIA1 but also other PDI isoforms, namely PDIA3 and PDIA4, from multiple myeloma cell lysates.[3][5] This suggests that this compound has activity against multiple PDI family members. For researchers requiring higher specificity, a derivative of this compound, named this compound-34, has been developed and shown to have improved selectivity for PDIA1.[2][6]
Q3: What are the common assays to validate this compound's inhibitory effect on PDIA1?
Several assays can be employed to validate the inhibitory effect of this compound on PDIA1. These include:
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Enzymatic Activity Assays: To measure the direct inhibition of PDIA1's reductase or isomerase activity. Common examples are the Di-E-GSSG assay and the insulin (B600854) turbidity assay.
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Target Engagement Assays: To confirm that this compound binds to PDIA1 within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
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Target Identification and Selectivity Profiling: To identify the proteins that this compound interacts with in a complex biological sample. Biotinylated this compound pulldown assays followed by mass spectrometry are commonly used for this.
Q4: Are there known off-target effects of this compound that I should be aware of?
Yes, as mentioned, this compound is known to interact with other PDI isoforms, including PDIA3 and PDIA4.[3][5] Depending on the cellular context and the research question, this cross-reactivity could be a confounding factor. It is crucial to consider these off-target effects when interpreting experimental results. For instance, if a cellular phenotype is observed upon treatment with this compound, it may not be solely attributable to the inhibition of PDIA1.
Experimental Protocols and Methodologies
PDIA1 Enzymatic Activity Assays
a) Di-eosin-GSSG (Di-E-GSSG) Reductase Assay
This is a highly sensitive fluorometric assay that measures the reductase activity of PDI. Di-E-GSSG is a substrate that is non-fluorescent due to self-quenching. Upon reduction by PDI, the fluorescent eosin (B541160) molecules are released, leading to an increase in fluorescence.
Experimental Workflow for Di-E-GSSG Assay
Caption: Workflow for the Di-E-GSSG PDI activity assay.
b) Insulin Turbidity Assay
This assay measures the ability of PDI to reduce the disulfide bonds in insulin, causing the insulin B-chain to precipitate and increase the turbidity of the solution, which can be measured spectrophotometrically at 650 nm.
Experimental Workflow for Insulin Turbidity Assay
Caption: Workflow for the insulin turbidity PDI activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Biotinylated this compound Pulldown Assay
This assay is used to identify the cellular targets of this compound. A biotinylated version of this compound is incubated with cell lysate, and the inhibitor-protein complexes are pulled down using streptavidin beads. The bound proteins are then identified by mass spectrometry.
Experimental Workflow for Biotinylated Pulldown Assay
Caption: Workflow for the biotinylated this compound pulldown assay.
Troubleshooting Guides
Troubleshooting PDI Enzymatic Activity Assays
| Problem | Possible Cause | Suggested Solution |
| High background signal in no-enzyme control | Contaminated reagents; Spontaneous substrate reduction/precipitation. | Use fresh, high-purity reagents. Run a control without DTT to check for non-enzymatic reduction. |
| No or low enzyme activity | Inactive enzyme; Incorrect buffer pH or composition. | Use a new batch of recombinant PDIA1. Confirm buffer pH and composition. Include a positive control inhibitor (e.g., PACMA 31). |
| Inconsistent results between replicates | Pipetting errors; Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing of reagents. Prepare a master mix for replicates. |
| This compound shows no inhibition | Degraded compound; Incorrect concentration. | Use a fresh stock of this compound. Verify the concentration of the stock solution. |
Troubleshooting Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| No clear melting curve for PDIA1 | Antibody not working; PDIA1 levels too low. | Validate the anti-PDIA1 antibody. Use a cell line with higher PDIA1 expression or enrich for ER fractions. |
| No thermal shift observed with this compound | Insufficient drug concentration or incubation time; Poor cell permeability. | Increase this compound concentration and/or incubation time. Verify cell permeability of this compound. |
| High variability between replicates | Uneven heating; Inconsistent sample processing. | Ensure uniform heating of all samples. Standardize cell lysis and protein quantification steps. |
| Unexpected downward shift in melting curve | Compound destabilizes the protein. | This can be a valid result, indicating that the compound binding destabilizes the protein's folded state. |
Troubleshooting Biotinylated this compound Pulldown Assay
| Problem | Possible Cause | Suggested Solution |
| High background of non-specific proteins | Insufficient washing; Hydrophobic interactions with beads. | Increase the number and stringency of wash steps (e.g., higher salt concentration, mild detergent). Pre-clear lysate with beads before adding the biotinylated compound. |
| Low yield of pulled-down proteins | Inefficient binding of biotinylated this compound to beads; Low abundance of target proteins. | Ensure the biotin (B1667282) tag is accessible. Increase the amount of cell lysate. |
| No PDIA1 detected in the pulldown | Biotinylated this compound is inactive; Covalent linkage interferes with pulldown. | Confirm the activity of the biotinylated compound in an enzymatic assay. Consider using a reversible biotinylation strategy if possible. |
Data Presentation
Table 1: Specificity Profile of this compound
| PDI Family Member | Binding to this compound | Notes |
| PDIA1 | Yes | Primary target of this compound. |
| PDIA3 | Yes | Identified as a binding partner in pulldown assays.[3][5] |
| PDIA4 | Yes | Identified as a binding partner in pulldown assays.[3][5] |
Note: Quantitative IC50 values for this compound against each PDI isoform are not consistently reported in a comparative manner in the literature. The information above is based on pulldown experiments with a biotinylated analog of this compound.
Signaling Pathway
PDIA1's Role in Protein Folding and ER Stress
PDIA1 resides in the endoplasmic reticulum and plays a crucial role in the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins. Inhibition of PDIA1 by this compound leads to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).
PDIA1 Inhibition and Induction of ER Stress
Caption: Inhibition of PDIA1 by this compound disrupts protein folding, leading to ER stress and apoptosis.
References
- 1. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma [mdpi.com]
- 3. "Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity i" by Sergei Vatolin, James G. Phillips et al. [engagedscholarship.csuohio.edu]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Efficacy of CCF642 Demonstrates Comparability to Bortezomib in Multiple Myeloma Models
In the landscape of multiple myeloma therapeutics, a novel protein disulfide isomerase (PDI) inhibitor, CCF642, has emerged as a promising candidate, exhibiting potent anti-myeloma activity.[1][2][3] Preclinical in vivo studies have demonstrated that the efficacy of this compound is comparable to the established first-line therapeutic, bortezomib (B1684674), a proteasome inhibitor.[1] This comparison guide provides an objective overview of the in vivo performance of this compound versus bortezomib, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Comparative Efficacy Data
A pivotal in vivo study utilizing an aggressive syngeneic mouse model of multiple myeloma (5TGM1-luc) provides a direct comparison of the therapeutic effects of this compound and bortezomib. The key findings on survival and tumor growth suppression are summarized below.
| Efficacy Parameter | This compound | Bortezomib | Vehicle Control |
| Median Survival | Significantly extended | Significantly extended | Baseline |
| Tumor Growth Suppression (Day 23) | Significant reduction in luminescence | Significant reduction in luminescence | Baseline |
| Statistical Difference in Survival (this compound vs. Bortezomib) | Not statistically different (P = 0.18, log-rank test)[1] | Not statistically different (P = 0.18, log-rank test)[1] | N/A |
Data sourced from a study using the 5TGM1-luc/C57BL/KaLwRij mouse model of myeloma.[1]
Mechanisms of Action
This compound and bortezomib employ distinct mechanisms to induce apoptosis in multiple myeloma cells, targeting different aspects of protein homeostasis.
This compound: As a potent PDI inhibitor, this compound disrupts the proper folding of disulfide bond-rich proteins within the endoplasmic reticulum (ER).[1][3][4] This leads to an accumulation of misfolded proteins, causing acute ER stress.[1][4] The unresolved ER stress triggers the unfolded protein response (UPR) and leads to apoptosis, in part through the release of calcium from the ER.[1][2][4] this compound has been shown to bind to PDI isoenzymes A1, A3, and A4.[1][3]
Bortezomib: Bortezomib is a reversible inhibitor of the 26S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for degrading ubiquitinated proteins.[5][6][7] By inhibiting the chymotrypsin-like activity of the proteasome, bortezomib prevents the degradation of key regulatory proteins.[6][8] This leads to the accumulation of pro-apoptotic factors and the suppression of the NF-κB signaling pathway, ultimately resulting in cell cycle arrest and apoptosis.[5][6][8]
Signaling Pathway Diagrams
Caption: Mechanism of action for this compound in multiple myeloma cells.
Caption: Mechanism of action for bortezomib in multiple myeloma cells.
Experimental Protocols
The following section details the methodology for the key in vivo comparison study.
In Vivo Murine Model of Multiple Myeloma
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Animal Model: C57BL/KaLwRij mice were used for the study.[1]
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Cell Line: Mice were engrafted with 5TGM1-luc cells, a syngeneic murine multiple myeloma cell line expressing luciferase to allow for in vivo imaging of tumor burden.[1]
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Treatment Groups:
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Duration of Treatment: 24 days.[4]
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Efficacy Assessment:
Experimental Workflow
Caption: Workflow for the in vivo comparison of this compound and bortezomib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 9. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PDI Inhibitors: CCF642 vs. CCF642-34 in Selectivity and Potency
A detailed examination of two prominent Protein Disulfide Isomerase (PDI) inhibitors, CCF642 and its structurally optimized analog this compound-34, reveals significant differences in their selectivity and potency, positioning this compound-34 as a more refined candidate for therapeutic development. This guide provides a comprehensive comparison based on available experimental data, intended for researchers, scientists, and professionals in drug development.
Protein Disulfide Isomerase (PDI) is a crucial enzyme in the endoplasmic reticulum, responsible for the proper folding of disulfide-bonded proteins. Its upregulation in various cancers, including multiple myeloma, has made it an attractive therapeutic target. Inhibition of PDI disrupts protein homeostasis, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells. This compound emerged as a potent PDI inhibitor with broad anti-multiple myeloma activity.[1][2] However, limitations such as off-target effects and suboptimal solubility prompted the development of its analog, this compound-34, which exhibits improved pharmacological properties.[3]
Executive Summary of Key Differences
| Feature | This compound | This compound-34 |
| Primary Target | Protein Disulfide Isomerase (PDI) | Protein Disulfide Isomerase A1 (PDIA1) |
| Selectivity | Binds to PDIA1, PDIA3, and PDIA4; known off-target effects. | Highly selective for PDIA1 with minimal off-target binding. |
| Potency | Potent PDI inhibitor (IC50 = 2.9 µM). LD50 in MM1.S cells: 217 ± 19 nM. | More potent than this compound. LD50 in MM1.S cells: 118 ± 21 nM. |
| Mechanism of Action | Induces ER stress and apoptosis. | Covalently modifies a catalytic lysine (B10760008) residue in PDIA1, leading to irreversible ER stress and apoptosis. |
| Gene Expression Impact | Affects a broader range of genes. | Affects a narrower, more specific set of genes related to the ER stress response. |
In-Depth Comparison of Selectivity
The most significant distinction between this compound and this compound-34 lies in their target selectivity. While both compounds inhibit PDI, this compound demonstrates a broader binding profile. An active biotinylated analog of this compound was found to bind to the PDI isoenzymes A1, A3, and A4 in multiple myeloma cells.[2][4] This broader specificity is associated with known off-target bindings, which can contribute to undesirable side effects.[3]
In contrast, this compound-34 was developed through structure-guided medicinal chemistry to have "remarkable selectivity for PDIA1".[3] This enhanced selectivity was confirmed through biotinylated compound pulldown assays, which demonstrated that PDIA1 was the only specific target identified for this compound-34-biotin in MM1.S cell lysates.[3]
Further evidence of the improved selectivity of this compound-34 comes from transcriptomic profiling. Treatment of MM1.S cells with this compound resulted in the differential expression of a larger number of genes compared to treatment with this compound-34.[3] This suggests that this compound-34 induces a more targeted biological response, primarily driven by the inhibition of PDIA1.
dot
Caption: Target selectivity of this compound versus this compound-34.
Potency and Anti-Myeloma Activity
This compound-34 demonstrates superior potency compared to its parent compound, this compound. The half-maximal inhibitory concentration (IC50) of this compound for PDI is 2.9 µM.[5] In cellular assays, this compound exhibits a submicromolar IC50 in ten different multiple myeloma cell lines.[2][4]
This compound-34, however, shows even greater potency. The lethal dose 50 (LD50) for this compound-34 in the MM1.S multiple myeloma cell line was determined to be 118 ± 21 nM, which is nearly twofold more potent than this compound, with an LD50 of 217 ± 19 nM in the same cell line.[3]
Table 1: Potency of this compound and this compound-34 in Multiple Myeloma Cell Lines
| Compound | Cell Line | Potency (LD50/IC50) | Reference |
| This compound | PDI (in vitro) | IC50: 2.9 µM | [5] |
| This compound | MM1.S | LD50: 217 ± 19 nM | [3] |
| This compound | 10 MM cell lines | Submicromolar IC50 | [2][4] |
| This compound-34 | MM1.S | LD50: 118 ± 21 nM | [3] |
Signaling Pathway and Mechanism of Action
Both this compound and this compound-34 exert their anti-cancer effects by inducing ER stress, leading to apoptosis. Inhibition of PDI by these compounds results in the accumulation of unfolded proteins in the ER, which triggers the Unfolded Protein Response (UPR). Persistent and unresolvable ER stress ultimately activates apoptotic pathways.
This compound-34 is a covalent inhibitor that specifically modifies a lysine residue within the catalytic site of PDIA1, leading to its inactivation.[3] This irreversible inhibition is a key aspect of its potent and sustained activity. The downstream consequences of PDI inhibition by both compounds include the dimerization of PERK and oligomerization of IRE1α, key sensors of ER stress. This signaling cascade culminates in the cleavage of caspase-3 and PARP, hallmark events of apoptosis.
dot
Caption: Signaling pathway activated by this compound and this compound-34.
Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the reductase activity of PDI by monitoring the reduction of a fluorogenic substrate, di-eosin-glutathione disulfide (di-E-GSSG).
-
Reagents: Recombinant human PDI, di-E-GSSG, Dithiothreitol (DTT), assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4).
-
Procedure:
-
Prepare a solution of recombinant PDI in assay buffer.
-
Add the test compound (this compound or this compound-34) at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding di-E-GSSG and DTT.
-
Monitor the increase in fluorescence (excitation ~520 nm, emission ~545 nm) over time using a fluorescence plate reader.[6][7]
-
The rate of fluorescence increase is proportional to PDI reductase activity. Calculate IC50 values from the dose-response curves.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents: Multiple myeloma cell lines (e.g., MM1.S), culture medium, this compound, this compound-34, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or this compound-34 for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[8][9][10][11]
-
Calculate cell viability as a percentage of the untreated control and determine the LD50 values.
-
Biotinylated Compound Pulldown Assay for Target Identification
This assay is used to identify the protein targets of a biotin-labeled compound.
-
Reagents: Biotinylated this compound or this compound-34, multiple myeloma cell lysate, streptavidin-conjugated magnetic beads, wash buffers, elution buffer, SDS-PAGE reagents, and antibodies for western blotting.
-
Procedure:
-
Incubate the biotinylated compound with the cell lysate to allow for binding to its target proteins.
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated compound-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Separate the eluted proteins by SDS-PAGE and identify the target proteins by western blotting using specific antibodies (e.g., anti-PDIA1, anti-PDIA3, etc.).[12][13][14]
-
dot
Caption: Biotinylated compound pulldown workflow.
Conclusion
The evolution from this compound to this compound-34 represents a significant advancement in the development of PDI inhibitors for cancer therapy. This compound-34 demonstrates superior selectivity for PDIA1 and enhanced potency against multiple myeloma cells compared to its predecessor. This improved pharmacological profile, characterized by a more targeted mechanism of action and reduced potential for off-target effects, makes this compound-34 a more promising candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and build upon these findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dieosin disulfide reductase assay [bio-protocol.org]
- 7. Characterization of redox state and reductase activity of protein disulfide isomerase under different redox environments using a sensitive fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. neb.com [neb.com]
Validating the anti-myeloma activity of CCF642 in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-myeloma activity of CCF642 with alternative compounds, supported by experimental data. It is designed to offer an objective overview for researchers and professionals in the field of oncology and drug development.
Comparative Efficacy of Anti-Myeloma Compounds
The following table summarizes the cytotoxic activity of this compound and its analog, this compound-34, in comparison to the standard-of-care proteasome inhibitor, bortezomib, and other protein disulfide isomerase (PDI) inhibitors.
| Cell Line | Drug | IC50 / LD50 (nM) | Reference |
| MM.1S | This compound | LD50: 217 ± 19 | [1] |
| This compound-34 | LD50: 118 ± 21 | [1] | |
| Bortezomib | IC50: ~22-32 (in a mouse-derived plasma cell line similar to MM1.S) | [2] | |
| KMS-12-PE | This compound-34 | LD50: 165 ± 8 | [1] |
| RPMI 8226 | This compound-34 | LD50: 292 ± 11 | [1] |
| Bortezomib | IC50: 15.9 | [3] | |
| U266 | This compound-34 | LD50: 371 ± 26 | [1] |
| Bortezomib | IC50: 7.1 | [3] | |
| Bortezomib-Resistant MM1.S | This compound-34 | LD50: 60 ± 11 | [1] |
Note: this compound has been reported to exhibit submicromolar IC50 values in a panel of 10 multiple myeloma cell lines, including MM.1S, MM.1R, KMS-12-PE, KMS-12-BM, NCI-H929, U266, RPMI 8226, and JJN-3.[4][5][6] The analog this compound-34 demonstrates nearly two-fold higher potency compared to this compound.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of the compounds.
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 3 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, bortezomib) for 24-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/LD50 values.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat myeloma cells with the desired compounds for the indicated time.
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blotting for ER Stress Markers
This protocol is for the detection of key proteins involved in the Endoplasmic Reticulum (ER) stress pathway.
-
Cell Lysis: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against ER stress markers (e.g., PERK, IRE1α, CHOP, and ATF4) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams have been generated.
Caption: A flowchart illustrating the experimental validation process.
References
- 1. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of CCF642 Cross-Reactivity with Protein Disulfide Isomerase (PDI) Family Members
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CCF642's Specificity
The small molecule this compound is a potent, irreversible inhibitor of Protein Disulfide Isomerase (PDI), a family of enzymes crucial for oxidative protein folding in the endoplasmic reticulum (ER).[1] Its efficacy in preclinical cancer models has highlighted its therapeutic potential.[2][3] However, a critical aspect for its clinical development is its selectivity amongst the various PDI family members. This guide provides a comparative overview of the known cross-reactivity of this compound, supported by experimental data and detailed methodologies.
Data Presentation: this compound Interaction with PDI Family Members
| PDI Family Member | Known Interaction with this compound | Supporting Evidence | Notes |
| PDIA1 (PDI) | Yes | B-CCF642 pulldown from multiple myeloma cell lysates followed by mass spectrometry.[2] | Considered a primary target of this compound. |
| PDIA3 (ERp57) | Yes | B-CCF642 pulldown from multiple myeloma cell lysates followed by mass spectrometry.[2] | Covalently bound by B-CCF642.[2] |
| PDIA4 (ERp72) | Yes | B-CCF642 pulldown from multiple myeloma cell lysates followed by mass spectrometry.[2] | Identified as a binding partner. |
| Other PDI Isoforms | Expected | This compound is an irreversible inhibitor that covalently binds to the conserved CGHC active site, suggesting it is likely to interact with other PDI family members sharing this motif.[4] | The development of a more selective analog, this compound-34, was prompted by the "suboptimal selectivity" of the parent compound, implying broader reactivity.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's interaction with PDI family members.
Di-eosin-diglutathione (di-E-GSSG) PDI Reductase Assay
This assay is a sensitive method to measure the reductase activity of PDI and the inhibitory effect of compounds like this compound.
Principle: The substrate, di-E-GSSG, is non-fluorescent due to self-quenching. PDI-mediated reduction of di-E-GSSG releases two fluorescent eosin-glutathione (E-GSH) molecules, leading to a quantifiable increase in fluorescence.
Materials:
-
Recombinant human PDI protein
-
This compound (or other inhibitors)
-
Di-eosin-diglutathione (di-E-GSSG)
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, containing 2 mM EDTA
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 520 nm, Emission: 545 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add a solution of recombinant PDI (e.g., 1 µM final concentration) to the wells containing the inhibitor and the vehicle control.
-
Incubate the plate at room temperature for 1 hour to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add a solution of bovine insulin (B600854) (e.g., 100 µM final concentration) and DTT (e.g., 1 mM final concentration).
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., for 1 hour) at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence increase. The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated wells to the vehicle control.
Biotinylated this compound Pull-Down Assay for Target Identification
This method is used to identify the cellular binding partners of this compound.
Principle: A biotinylated version of this compound (B-CCF642) is introduced to cells. B-CCF642 forms covalent bonds with its target proteins. The cell lysate is then incubated with streptavidin-coated beads, which have a high affinity for biotin, thereby capturing B-CCF642 and its bound proteins. The captured proteins are then identified by mass spectrometry.
Materials:
-
Biotinylated this compound (B-CCF642)
-
Cell line of interest (e.g., multiple myeloma cells)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash Buffers (e.g., PBS with varying concentrations of detergents)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometer
Procedure:
-
Cell Treatment: Culture the cells to the desired confluency and treat them with B-CCF642 for a specified time (e.g., 4 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice using a suitable lysis buffer.
-
Clarification: Centrifuge the cell lysates at high speed to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Streptavidin Bead Incubation: Incubate the clarified lysates with streptavidin-coated magnetic beads overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis:
-
Western Blotting: Run the eluted proteins on an SDS-PAGE gel and perform a Western blot using an antibody against a known target (e.g., PDIA1) or a streptavidin-HRP conjugate to visualize all biotinylated proteins.
-
Mass Spectrometry: For unbiased target identification, the eluted proteins are subjected to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the captured proteins.
-
Mandatory Visualization
The inhibition of PDI family members by this compound leads to an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, which in turn activates the Unfolded Protein Response (UPR). The following diagram illustrates the three main branches of the UPR signaling pathway.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Comparative Analysis of CCF642 and Other ER Stress Inducers
This guide provides an objective comparison of the novel protein disulfide isomerase (PDI) inhibitor, this compound, with other well-established endoplasmic reticulum (ER) stress inducers: Thapsigargin (B1683126), Tunicamycin (B1663573), and Brefeldin A. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of the unfolded protein response (UPR).
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins and enzymes involved in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.
The UPR is mediated by three main ER transmembrane sensors:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis. This also paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the key pro-apoptotic transcription factor CHOP.
-
IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α possesses both kinase and endoribonuclease (RNase) activity. Its RNase activity unconventionally splices the mRNA of X-box binding protein 1 (XBP1), generating a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, ER expansion, and ERAD.
-
ATF6 (Activating Transcription Factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytosolic domain. This fragment then moves to the nucleus to act as a transcription factor, inducing the expression of ER chaperones and ERAD components.
Understanding the mechanisms of ER stress and the UPR is crucial for developing therapies for a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The pharmacological agents discussed in this guide are instrumental tools for inducing and studying these pathways.
Comparative Analysis of ER Stress Inducers
The selection of an ER stress inducer depends on the specific research question, as each compound has a distinct mechanism of action, leading to potentially different downstream cellular responses.
This compound is a novel, potent inhibitor of Protein Disulfide Isomerase (PDI). PDI is an ER-resident enzyme crucial for the formation, isomerization, and reduction of disulfide bonds in newly synthesized proteins. By inhibiting PDI, this compound causes an accumulation of misfolded proteins, thereby triggering the UPR. It has shown significant anti-myeloma activity and is noted for its rapid induction of ER stress.[1]
Thapsigargin is a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[2] By blocking the reuptake of calcium into the ER, thapsigargin depletes ER calcium stores. Since many ER chaperones are calcium-dependent, this disruption of calcium homeostasis impairs their function, leading to the accumulation of unfolded proteins and robust UPR activation.[2]
Tunicamycin inhibits N-linked glycosylation, a critical post-translational modification for the proper folding of many secreted and membrane proteins, by blocking the enzyme GlcNAc phosphotransferase (GPT).[3] The resulting accumulation of non-glycosylated, misfolded proteins in the ER lumen is a potent trigger of the UPR.[4]
Brefeldin A is a fungal metabolite that disrupts the structure and function of the Golgi apparatus, thereby inhibiting anterograde transport of proteins from the ER to the Golgi.[5][6] This blockage of the secretory pathway leads to the accumulation of proteins within the ER, causing ER stress.[5][6] It also induces the activation of CREB3, a transcription factor with structural similarities to ATF6.[5]
Quantitative Comparison of ER Stress Inducers
The following tables summarize quantitative data on the efficacy and effects of this compound, Thapsigargin, Tunicamycin, and Brefeldin A. It is important to note that the effective concentrations and time courses can vary significantly depending on the cell type and experimental conditions.
Table 1: Potency and Cytotoxicity of ER Stress Inducers
| Inducer | Target | IC50 / Effective Concentration | Cell Line(s) | Duration | Reference(s) |
| This compound | PDI | IC50: 2.9 µM (PDI inhibition) | In vitro assay | N/A | [7] |
| Submicromolar IC50 (cytotoxicity) | 10/10 Multiple Myeloma cell lines | 72 hours | [8] | ||
| Thapsigargin | SERCA | 0.1 - 1 µM | Various | 5 hours | [9] |
| EC50 determined from 42h treatment | Min6 and Ins1E cells | 42 hours | [10] | ||
| Tunicamycin | N-linked Glycosylation | 2.5 - 5 µg/mL | Various | 5 hours | [9] |
| 1 - 10 µg/mL (mild to severe stress) | BeWo cells | 48 hours | [11] | ||
| Brefeldin A | ER-Golgi Transport | 0.5 µg/mL | Neuro2a cells | Indicated times | [12] |
| 2 µM | NT2 cells | 24 hours | [3] |
Table 2: Induction of UPR Pathways by ER Stress Inducers
| Inducer | Concentration | Duration | UPR Marker(s) Activated | Cell Line | Reference(s) |
| This compound | 3 µM | 30 minutes | p-PERK, IRE1α oligomerization | KMS-12-PE | [7] |
| 3 µM | 15 minutes | IRE1α dimerization | MM1.S | [1] | |
| Thapsigargin | 1 µM | 3 - 12 hours | p-eIF2α, IRE1α, cleaved ATF6 | A549 cells | [13] |
| 300 nM | 1 - 16 hours | Cleaved ATF6, BiP induction | HeLa cells | [14] | |
| Tunicamycin | 10 ng/mL | 4 - 8 days | GRP78, CHOP | Neural stem cells | [15] |
| 0.4 mg/kg (in vivo) | 72 hours | CHOP, cleaved ATF6 | Mouse heart | [16] | |
| Brefeldin A | 0.5 µg/mL | 0 - 12 hours | ATF4, ATF3, GADD153 (CHOP) | Neuro2a cells | [12][17] |
| 0.5 µg/mL | Not specified | p-PERK, p-eIF2α | Not specified |
Signaling Pathways and Experimental Workflows
Mechanisms of Action of ER Stress Inducers
The following diagram illustrates the distinct molecular targets of this compound, Thapsigargin, Tunicamycin, and Brefeldin A, and how they each lead to the accumulation of unfolded proteins in the ER, the common trigger for the UPR.
The Unfolded Protein Response Signaling Pathways
This diagram illustrates the three main branches of the UPR, originating from the ER stress sensors PERK, IRE1α, and ATF6, and their convergence on downstream effectors that regulate cellular fate.
General Experimental Workflow for ER Stress Analysis
This diagram outlines a typical experimental workflow for treating cells with an ER stress inducer and subsequently analyzing the activation of the UPR pathways and downstream cellular consequences.
Experimental Protocols
Western Blotting for UPR Markers (p-PERK, p-IRE1α, CHOP)
This protocol is for the detection of key protein markers of UPR activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies, 5% non-fat milk in TBST for other antibodies).
-
Primary antibodies (e.g., anti-p-PERK, anti-p-IRE1α, anti-CHOP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment with the ER stress inducer, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
RT-PCR for XBP1 Splicing
This assay is a hallmark of IRE1α activation.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
PCR primers flanking the XBP1 splice site.
-
Taq polymerase and PCR buffer.
-
Agarose (B213101) gel and electrophoresis equipment.
-
DNA loading dye and ladder.
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The ratio of spliced to unspliced XBP1 can be quantified using densitometry.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion
This compound, Thapsigargin, Tunicamycin, and Brefeldin A are all potent inducers of ER stress, but they act through distinct mechanisms. This compound offers a targeted approach by inhibiting PDI, a key enzyme in protein folding. Thapsigargin and Tunicamycin are widely used and elicit robust UPR activation through disruption of calcium homeostasis and glycosylation, respectively. Brefeldin A provides a model for ER stress induced by impaired protein trafficking. The choice of inducer should be guided by the specific goals of the research, with careful consideration of the potential for off-target effects and the specific UPR pathways of interest. The experimental protocols provided in this guide offer a starting point for the reliable assessment of ER stress and its consequences in various experimental systems.
References
- 1. Endoplasmic reticulum stress induced by tunicamycin and thapsigargin protects against transient ischemic brain injury: Involvement of PARK2-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RT-PCR analysis of XBP1 mRNA splicing to identify ER stress [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. uwveterinarycare.wisc.edu [uwveterinarycare.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. uhs.nhs.uk [uhs.nhs.uk]
- 13. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Assessment of CCF642 Against Established Chemotherapy Agents in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Protein Disulfide Isomerase (PDI) inhibitor, CCF642, against established first-line chemotherapy agents for multiple myeloma: bortezomib, melphalan, dexamethasone, and lenalidomide (B1683929). The data presented is collated from preclinical studies to objectively evaluate the performance and mechanisms of these therapeutics.
Executive Summary
This compound is a potent, bone marrow-sparing PDI inhibitor that induces acute endoplasmic reticulum (ER) stress in multiple myeloma cells, leading to apoptosis.[1][2][3][4] Preclinical data demonstrates that this compound exhibits submicromolar efficacy against a range of multiple myeloma cell lines and in vivo potency comparable to the proteasome inhibitor bortezomib.[2][3] This guide offers a direct comparison of this compound with established agents, highlighting its novel mechanism of action and potential as a therapeutic candidate.
In Vitro Efficacy: A Comparative Analysis
This compound demonstrates potent cytotoxic activity across a panel of human multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are compared with those of bortezomib, melphalan, dexamethasone, and lenalidomide in the table below. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experiment are limited.
| Cell Line | This compound IC50 (µM) | Bortezomib IC50 (nM) | Melphalan IC50 (µM) | Dexamethasone IC50 (µM) | Lenalidomide IC50 (µM) |
| MM.1S | Submicromolar[4] | 9[5] | 1.9[6] | >100[7] | 0.15 - 7[8] |
| MM.1R | Submicromolar[4] | - | - | - | - |
| KMS-12-PE | Submicromolar[4] | - | - | - | >10[8] |
| KMS-12-BM | Submicromolar[4] | - | - | - | - |
| NCI-H929 | Submicromolar[4] | 1.9 - 10.2[9] | - | - | >10[8] |
| U266 | Submicromolar[4] | 1.9 - 10.2[9] | - | - | - |
| RPMI 8226 | Submicromolar[4] | 15.9[10] | - | 2.2[11] | >10[8] |
| JJN-3 | Submicromolar[4] | - | - | - | >10[8] |
| 5TGM1-luc | Submicromolar[4] | 22-32 (in derived cell lines) | 10 (to induce >90% toxicity)[12] | 1 mg/kg (in vivo)[1] | Resistant in vitro[2] |
In Vivo Efficacy: Syngeneic Mouse Model
The 5TGM1 syngeneic murine model of multiple myeloma is a well-established preclinical model that mimics human disease progression.[13][14] This section compares the in vivo efficacy of this compound with bortezomib, melphalan, dexamethasone, and lenalidomide in this model.
| Therapeutic Agent | Dosing Regimen | Key Findings | Reference |
| This compound | 10 mg/kg, i.p., three times a week | Significantly prolonged survival, comparable to bortezomib.[3][4] | [3][4] |
| Bortezomib | 0.6 mg/kg, s.c., twice a week | Significantly prolonged survival, comparable to this compound.[3] | [3] |
| Melphalan | Not specified | Reduced tumor burden.[13] | [13] |
| Dexamethasone | 1 mg/kg, i.p., daily for 5 days | In combination with radiotherapy, prolonged median survival.[1] | [1] |
| Lenalidomide | Not specified | Inhibited tumor growth and prolonged survival in immunocompetent mice.[2][15] | [2][15] |
Note: The studies cited were not all direct head-to-head comparisons, and experimental conditions may have varied. The data for this compound and bortezomib, however, were from a direct comparative study.[3]
Mechanism of Action: A Visual Comparison
This compound's unique mechanism of action centers on the inhibition of Protein Disulfide Isomerase (PDI), a key enzyme in the endoplasmic reticulum responsible for protein folding. This contrasts with the mechanisms of established agents.
This compound Signaling Pathway
Caption: this compound inhibits PDI, leading to ER stress, UPR activation, and apoptosis.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for assessing in vivo efficacy of this compound and Bortezomib.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed multiple myeloma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of test compounds (this compound, bortezomib, etc.) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log of the compound concentration.
PDI Reductase Activity Assay (di-E-GSSG)
-
Reagent Preparation: Prepare a solution of the fluorescent substrate di-eosin-GSSG (di-E-GSSG) and recombinant human PDI enzyme in assay buffer.
-
Compound Incubation: Add this compound or other PDI inhibitors at various concentrations to the PDI enzyme solution and incubate for a specified time.
-
Reaction Initiation: Initiate the reductase reaction by adding the di-E-GSSG substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation of 520 nm and an emission of 545 nm. The reduction of di-E-GSSG by PDI results in an increase in fluorescence.
-
Data Analysis: Determine the rate of reaction and calculate the inhibitory potency of the compounds.
Apoptosis Assay (Caspase-Glo® 3/7)
-
Cell Treatment: Treat multiple myeloma cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Assay Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well, which contains a proluminescent substrate for caspase-3 and -7.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the resulting luminescence, which is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Compare the luminescence of treated cells to untreated controls to determine the fold-increase in apoptosis.
In Vivo Murine Myeloma Model (5TGM1)
-
Cell Inoculation: Intravenously inject 1 x 10^6 5TGM1-luciferase expressing myeloma cells into 6-8 week old C57BL/KaLwRij mice.[14]
-
Treatment Initiation: Begin treatment with this compound, bortezomib, or other test agents on day 7 post-inoculation.
-
Tumor Burden Monitoring: Monitor tumor progression weekly using in vivo bioluminescence imaging after intraperitoneal injection of luciferin.
-
Survival Monitoring: Monitor mice for signs of disease progression (e.g., hind limb paralysis, weight loss) and record survival data.
-
Data Analysis: Analyze tumor growth curves and survival data using appropriate statistical methods (e.g., ANOVA, Log-rank test).
Conclusion
This compound presents a promising novel therapeutic strategy for multiple myeloma by targeting PDI, a mechanism distinct from established chemotherapy agents. Its potent in vitro and in vivo preclinical activity, comparable to bortezomib, coupled with its bone marrow-sparing properties, warrants further investigation. This guide provides the foundational data and methodologies for researchers to contextualize the potential of this compound in the landscape of multiple myeloma therapeutics.
References
- 1. Dexamethasone-Induced Oxidative Stress Enhances Myeloma Cell Radiosensitization While Sparing Normal Bone Marrow Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD4+ T cells play a crucial role for lenalidomide in vivo anti-tumor activity in murine multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 11. Dexamethasone treatment promotes Bcl-2-dependence in multiple myeloma resulting in sensitivity to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 14. A murine model of myeloma that allows genetic manipulation of the host microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Novel Covalent Binding Mechanism of CCF642: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Protein Disulfide Isomerase (PDI) inhibitor, CCF642, with other established PDI inhibitors, PACMA 31 and LOC14. We delve into the unique covalent binding mechanism of this compound, supported by experimental data, and provide detailed protocols for key validation assays.
Unveiling a New Covalent Interaction
This compound is a potent inhibitor of PDI, a crucial enzyme in protein folding within the endoplasmic reticulum (ER).[1][2][3] Unlike many covalent inhibitors that target cysteine residues, this compound is proposed to have a novel mechanism of action. Computational modeling suggests that this compound does not bind to the active site cysteine of PDI's conserved CGHCK motifs.[4][5] Instead, it is hypothesized to form a covalent bond with a conserved lysine (B10760008) residue within this active site.[4] This distinct mechanism may contribute to its high potency and selectivity.
The inhibition of PDI by this compound leads to an accumulation of misfolded proteins in the ER, triggering ER stress and subsequently inducing apoptosis in cancer cells, particularly in multiple myeloma which is highly dependent on protein secretion.[2][3]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound has been benchmarked against other known PDI inhibitors, PACMA 31 and LOC14.
Table 1: PDI Inhibition and Cellular Potency
| Compound | Target(s) | PDI Inhibition (IC50) | Cell Line Cytotoxicity (IC50/LD50) | Binding Mechanism |
| This compound | PDIA1, PDIA3, PDIA4 | 2.9 µM[1] | Sub-micromolar in various multiple myeloma cell lines[1][3] (e.g., MM1.S: 217 ± 19 nM[6]) | Covalent (proposed via Lysine) |
| PACMA 31 | PDI | 10 µM[7] | OVCAR-8: 0.9 µM, OVCAR-3: 0.32 µM[3] | Covalent (via Cysteine) |
| LOC14 | PDIA3 | ~5 µM (Kd = 62 nM)[2][4] | EC50 = 500 nM | Allosteric, Reversible |
Table 2: Cytotoxicity in Multiple Myeloma Cell Lines
| Cell Line | This compound (IC50/LD50) |
| MM1.S | 217 ± 19 nM[6] |
| KMS-12-PE | 165 ± 8 nM (for this compound-34) |
| RPMI 8226 | 292 ± 11 nM (for this compound-34) |
| U266 | 371 ± 26 nM (for this compound-34) |
| Ten different multiple myeloma cell lines showed submicromolar IC50 values for this compound.[1][3] |
Note: Data for this compound-34, a structurally optimized analog of this compound, is included to demonstrate the potential for improved potency.
Experimental Validation of the Covalent Binding Mechanism
Several key experiments are crucial for validating the covalent binding and mechanism of action of this compound.
Experimental Workflow: Target Identification and Validation
Caption: Workflow for identifying PDI as the target of this compound and validating its novel binding mechanism.
Signaling Pathway: this compound-Induced ER Stress and Apoptosis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
CCF642 Demonstrates Efficacy in Bortezomib-Resistant Multiple Myeloma Models by Targeting a Novel Pathway
For Immediate Release
[City, State] – [Date] – Preclinical research highlights the promising performance of CCF642, a novel protein disulfide isomerase (PDI) inhibitor, in overcoming resistance to the proteasome inhibitor bortezomib (B1684674) in multiple myeloma models. Studies show that this compound and its analogs not only retain their efficacy in bortezomib-resistant cancer cells but may also exhibit enhanced activity, offering a potential new therapeutic avenue for patients with relapsed or refractory multiple myeloma.
Multiple myeloma is a cancer of plasma cells that can become resistant to standard therapies like bortezomib, a cornerstone of treatment. This resistance is a significant clinical challenge. This compound, by inhibiting PDI, introduces an alternative mechanism of action that circumvents the resistance pathways developed against proteasome inhibitors. The primary mechanism of this compound involves inducing endoplasmic reticulum (ER) stress, which leads to apoptosis, or programmed cell death, in malignant cells.
Comparative Efficacy in Bortezomib-Resistant vs. Sensitive Cell Lines
Experimental data consistently demonstrates that the efficacy of PDI inhibitors like this compound is not diminished in bortezomib-resistant multiple myeloma cell lines. In fact, evidence suggests that these resistant cells may become even more dependent on PDI for survival, rendering them more susceptible to PDI inhibition.
A study involving the more recent and selective PDIA1 inhibitor, this compound-34, an analog of this compound, showed that bortezomib-resistant MM1.S multiple myeloma cells were approximately twice as sensitive to the compound compared to their bortezomib-naive parental counterparts.[1] This increased sensitivity in resistant cells supports the hypothesis that the development of resistance to proteasome inhibitors can create a new vulnerability that can be exploited by targeting PDI.
Another key finding is the lack of cross-resistance between bortezomib and this compound. In two different multiple myeloma cell lines, prolonged exposure to bortezomib, which led to an increased IC50 for bortezomib, did not result in an increased IC50 for this compound.[2] This indicates that the mechanisms conferring resistance to bortezomib do not impact the cytotoxic effects of this compound.
Table 1: In Vitro Efficacy of PDI Inhibitors in Bortezomib-Naive vs. Bortezomib-Resistant Multiple Myeloma Cell Lines
| Compound | Cell Line | Bortezomib Sensitivity | LD50 (nM) | Fold Change in Sensitivity (Resistant vs. Naive) |
| This compound-34 | MM1.S | Naive | 118 ± 21 | - |
| This compound-34 | MM1.S | Bortezomib-Resistant | 60 ± 11 | ~2-fold more sensitive |
Data extracted from a study on the characterization of this compound-34.[1]
In Vivo Performance in Animal Models
The promising in vitro results are supported by in vivo studies in mouse models of multiple myeloma. In an aggressive syngeneic mouse model, treatment with this compound significantly prolonged the lifespan of the mice, with an efficacy comparable to that of bortezomib.[2]
Furthermore, a pan-PDI inhibitor, E64FC26, demonstrated synergistic effects when combined with bortezomib in a multiple myeloma mouse model, leading to a greater extension of survival than either agent alone.[3] This suggests that a combination therapy approach could be a highly effective strategy for treating multiple myeloma, potentially preventing or overcoming resistance.
Table 2: In Vivo Survival Benefit in a Multiple Myeloma Mouse Model
| Treatment Group | Median Survival Extension (vs. Vehicle) | Statistical Significance |
| This compound | Significant prolongation of life | P < 0.05 (log-rank test) |
| Bortezomib | Similar prolongation of life to this compound | P < 0.05 (log-rank test) |
| E64FC26 | 2 weeks | P < 0.0001 |
| Bortezomib (single agent) | 6 days | P = 0.0007 |
| E64FC26 + Bortezomib | 20 days | P < 0.0001 |
Data compiled from studies on this compound and E64FC26.[2][3]
Mechanism of Action: A Novel Approach to Inducing Cell Death
This compound and its analogs function by inhibiting protein disulfide isomerase (PDI), an enzyme crucial for proper protein folding in the endoplasmic reticulum. By blocking PDI, these compounds disrupt protein homeostasis, leading to an accumulation of misfolded proteins and the activation of the Unfolded Protein Response (UPR). While the initial phase of the UPR is a survival mechanism, sustained and overwhelming ER stress, as induced by this compound, ultimately triggers apoptosis. This mechanism is distinct from that of bortezomib, which primarily inhibits the proteasome, the cellular machinery responsible for degrading misfolded proteins.
References
A Comparative Analysis of the Proapoptotic Efficacy of Protein Disulfide Isomerase (PDI) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PDI Inhibitors in Inducing Cancer Cell Apoptosis, Supported by Experimental Data.
Protein Disulfide Isomerase (PDI) and its family members have emerged as significant therapeutic targets in oncology. Predominantly residing in the endoplasmic reticulum (ER), PDI plays a crucial role in protein folding and disulfide bond formation. Cancer cells, with their high proliferation rates and protein synthesis demands, often exhibit elevated PDI levels to maintain proteostasis and mitigate ER stress. Consequently, inhibiting PDI disrupts this balance, leading to an accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis. This guide provides a comparative overview of the proapoptotic effects of various PDI inhibitors, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Efficacy of PDI Inhibitors
The proapoptotic potential of PDI inhibitors is typically evaluated by their ability to reduce cell viability (measured by IC50 values) and induce markers of apoptosis, such as caspase activation. The following table summarizes the available quantitative data for several PDI inhibitors across various cancer cell lines. It is important to note that the experimental conditions, such as treatment duration and specific assays used, may vary between studies, making direct comparisons challenging.
| PDI Inhibitor | Cancer Cell Line | IC50 (µM) | Assay Duration | Key Proapoptotic Observations | Reference(s) |
| E64FC26 | AsPC-1 (Pancreatic) | 6.13 ± 0.08 | 24h | Significantly induced caspase-3, -8, and -9 activities at higher concentrations. | |
| BxPC-3 (Pancreatic) | 0.93 ± 0.33 | 24h | Significantly induced caspase-3, -8, and -9 activities at higher concentrations. | ||
| Multiple Myeloma (Panel) | EC50: 0.59 | Not Specified | Induced a robust ER stress response. | [1] | |
| CCF642 | Multiple Myeloma (10 cell lines) | Submicromolar | Not Specified | Caused acute ER stress accompanied by apoptosis-inducing calcium release; induced PARP and caspase-3 cleavage.[2] | [2] |
| PACMA-31 | Ovarian Cancer (OVCAR-8 xenograft) | Not Applicable (in vivo) | Not Specified | Suppressed tumor growth and induced extensive necrosis.[3] | [3] |
| LOC14 | Multiple Myeloma | Less potent than this compound | Not Specified | Induced ER stress, but less pronounced than this compound.[2] | [2] |
| C-3380 | MDA-MB-231 (Breast) | 80.45 ± 3.18 | Not Specified | Anti-proliferative effects. | [4] |
| MCF-7 (Breast) | 78.61 ± 7.20 | Not Specified | Anti-proliferative effects. | [4] | |
| C-3389 | MDA-MB-231 (Breast) | 74.77 ± 3.17 | Not Specified | Anti-proliferative effects. | [4] |
| MCF-7 (Breast) | 85.86 ± 14.5 | Not Specified | Anti-proliferative effects. | [4] | |
| C-3399 | MDA-MB-231 (Breast) | 8.69 ± 0.89 | Not Specified | Anti-proliferative effects. | [4] |
| MCF-7 (Breast) | 11.06 ± 0.78 | Not Specified | Anti-proliferative effects. | [4] |
Note: The IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency. The proapoptotic effects of some inhibitors, like PACMA-31, have been demonstrated in vivo, where IC50 values are not directly applicable.
Signaling Pathway and Experimental Workflow
The primary mechanism by which PDI inhibitors induce apoptosis is through the induction of ER stress and the subsequent activation of the Unfolded Protein Response (UPR).[5][6] The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating the proapoptotic effects of these inhibitors.
Caption: Signaling pathway of PDI inhibitor-induced apoptosis.
Caption: Experimental workflow for evaluating PDI inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are standardized protocols for key assays used to evaluate the proapoptotic effects of PDI inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PDI inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PDI inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the PDI inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the cancer cells by treating them with the PDI inhibitor for the desired time. Include untreated and positive controls.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Treated and control cells
-
Caspase-3/7 activity assay kit (containing a specific caspase substrate conjugated to a fluorophore or chromophore, and a lysis buffer)
-
96-well plate (black or clear, depending on the detection method)
-
Fluorometer or spectrophotometer
Procedure:
-
Seed cells in a multi-well plate and treat with the PDI inhibitor for the desired duration.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Add the caspase substrate to each well containing the cell lysate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
The signal is proportional to the caspase activity in the sample. Results are often expressed as a fold-change relative to the untreated control.
Western Blot Analysis for ER Stress and Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the ER stress and apoptotic pathways.
Materials:
-
Treated and control cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of anti-cancer effects of novel protein disulphide isomerase (PDI) inhibitors in breast cancer cells characterized by high and low PDIA17 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking CCF642's Therapeutic Index Against Other Cancer Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel cancer therapeutics with a wide therapeutic window remains a paramount objective in oncology research. CCF642, a potent and novel inhibitor of Protein Disulfide Isomerase (PDI), has emerged as a promising candidate, particularly in the context of multiple myeloma.[1][2][3] This guide provides a comparative analysis of this compound's therapeutic index against established cancer drugs, supported by available preclinical data and experimental methodologies.
Introduction to this compound
This compound is a small molecule that selectively inhibits PDI, an enzyme crucial for proper protein folding within the endoplasmic reticulum (ER).[1][2] By inhibiting PDI, this compound induces acute ER stress, leading to an accumulation of misfolded proteins and subsequent apoptosis-inducing calcium release in cancer cells.[4][5] Notably, multiple myeloma cells, which are responsible for secreting large quantities of immunoglobulins, are particularly susceptible to PDI inhibition.[1][2] Preclinical studies have highlighted this compound as a "bone marrow-sparing compound," suggesting a potentially favorable therapeutic index.[1][2][6] An analog of this compound, this compound-34, has also been noted for its favorable therapeutic index in multiple myeloma.
Comparative Analysis of Therapeutic Index
While a precise quantitative therapeutic index (e.g., LD50/ED50 ratio) for this compound is not publicly available, a qualitative and semi-quantitative comparison can be made based on preclinical efficacy and toxicity data relative to other common multiple myeloma drugs.
| Drug | Target/Mechanism | Preclinical/Clinical Efficacy | Key Toxicities/Limitations | Implied Therapeutic Index |
| This compound | Protein Disulfide Isomerase (PDI) Inhibitor | Submicromolar IC50 in multiple myeloma cell lines; comparable efficacy to bortezomib (B1684674) in a syngeneic mouse model.[1][2] | Described as "bone marrow-sparing".[1][2][6] Specific dose-limiting toxicities in humans are not yet established. | Favorable (Preclinical) |
| Bortezomib | Proteasome Inhibitor | Effective in treating multiple myeloma.[7] | Narrow therapeutic index ;[8] peripheral neuropathy, thrombocytopenia, febrile neutropenia.[8][9] | Narrow |
| Lenalidomide | Immunomodulatory Agent (IMiD) | Effective in multiple myeloma and other hematologic malignancies.[10][11] | Neutropenia, thrombocytopenia.[12][13] | Moderate |
| Daratumumab | Anti-CD38 Monoclonal Antibody | Effective as monotherapy and in combination regimens for multiple myeloma.[14][15] | Infusion-related reactions, neutropenia, thrombocytopenia.[16] | Moderate to Favorable |
| Carfilzomib | Proteasome Inhibitor | Effective in relapsed and refractory multiple myeloma.[9] | Thrombocytopenia, anemia, hypertension, potential for renal and cardiac toxicity.[9][17][18] | Moderate |
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability and IC50 Determination
-
Cell Lines: A panel of human multiple myeloma cell lines (e.g., MM1.S, KMS-12-PE, RPMI-8226) is used.
-
Method: Cells are cultured in the presence of varying concentrations of this compound for a specified period (e.g., 72 hours).
-
Analysis: Cell viability is assessed using methods such as Trypan Blue exclusion or a colorimetric assay (e.g., MTT). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
In Vivo Efficacy Studies
-
Animal Model: A common model is the 5TGM1-luc syngeneic mouse model of multiple myeloma, where C57BL/KaLwRij mice are engrafted with luciferase-expressing 5TGM1 myeloma cells.[1][3]
-
Treatment: this compound is administered via a clinically relevant route (e.g., intraperitoneally) at a specified dose and schedule (e.g., 10 mg/kg, three times a week).[4]
-
Monitoring: Tumor burden is monitored by bioluminescence imaging, and overall survival is recorded.
PDI Inhibition Assay
-
Method: The reductase activity of PDI is measured using a fluorogenic substrate, such as di-eosin-glutathione disulfide (di-E-GSSG).[1]
-
Procedure: Recombinant PDI is incubated with this compound, and the rate of fluorescence increase, corresponding to the reduction of di-E-GSSG, is measured to determine the inhibitory effect.
ER Stress and Apoptosis Analysis
-
Western Blotting: To detect markers of ER stress, such as the dimerization of PERK and oligomerization of IRE1α, and markers of apoptosis like cleaved PARP and caspase-3.[19][20]
-
Calcium Imaging: Intracellular calcium levels are measured using fluorescent calcium indicators to assess the release of calcium from the ER, a key event in this compound-induced apoptosis.[19]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for this compound evaluation.
Conclusion
The available preclinical evidence strongly suggests that this compound possesses a favorable therapeutic index, particularly due to its "bone marrow-sparing" nature. Its potent and specific mechanism of action against multiple myeloma cells, coupled with a potentially wider therapeutic window compared to established drugs like bortezomib, positions this compound as a highly promising candidate for further clinical development. The detailed experimental protocols and visualized pathways provided in this guide offer a foundational understanding for researchers and drug development professionals interested in this novel PDI inhibitor. Further studies are warranted to translate these promising preclinical findings into clinical benefits for patients with multiple myeloma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bortezomib - Wikipedia [en.wikipedia.org]
- 8. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Daratumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Darzalex (daratumumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. Pharmacokinetics and Exposure-Response Analyses of Daratumumab in Combination Therapy Regimens for Patients with Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kyprolis-hcp.com [kyprolis-hcp.com]
- 18. drugs.com [drugs.com]
- 19. mdpi.com [mdpi.com]
- 20. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Profile: A Comparative Analysis of CCF642 and Other Nitroaromatic Compounds
For Immediate Release
A comprehensive review of available genotoxicity data reveals that CCF642, a novel protein disulfide isomerase (PDI) inhibitor, demonstrates a favorable safety profile compared to several other nitro group-containing compounds. This guide provides a comparative analysis of the genotoxicity of this compound against well-characterized nitroaromatic compounds, supported by experimental data and detailed methodologies for key assays. This information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of therapeutic candidates.
Executive Summary
Nitroaromatic compounds are a class of molecules with broad applications, but their potential for genotoxicity is a significant concern in drug development. This guide focuses on the genotoxicity of this compound, a promising anti-cancer agent, in relation to other compounds containing a nitro group, such as 2-nitrofluorene, 4-nitroquinoline-1-oxide (4-NQO), metronidazole (B1676534), and nitrobenzene. Based on current data, this compound did not exhibit genotoxic activity in the bacterial SOS chromotest, a sensitive assay for detecting DNA damaging agents. In contrast, many other nitroaromatic compounds have demonstrated clear genotoxic effects in a variety of standard assays.
Comparative Genotoxicity Data
The following table summarizes the available quantitative data from key genotoxicity assays for this compound and selected nitroaromatic compounds. It is important to note that direct comparison of potencies can be complex due to variations in experimental conditions.
| Compound | Assay | Test System | Concentration(s) | Metabolic Activation (S9) | Result | Reference(s) |
| This compound | SOS Chromotest | E. coli PQ37 | Up to 20 µM | With and Without | No evidence of genotoxicity | [1] |
| 2-Nitrofluorene | Ames Test | S. typhimurium TA98 | 0.4 µg/mL | Without | Positive (used as a positive control) | [2][3] |
| SOS Chromotest | E. coli PQ37 | Not specified | Not specified | Positive | [4] | |
| In vitro Micronucleus Test | Chinese Hamster Ovary (CHO) cells | 30 µM | With | Increased sister chromatid exchange | [5] | |
| 4-Nitroquinoline-1-oxide (4-NQO) | Ames Test | S. typhimurium TA100 | 2.5 µg/mL | Without | Positive (used as a positive control) | [6] |
| SOS Chromotest | E. coli PQ37 | Not specified | Not specified | Positive, dose-dependent increase in induction factor | [7][8][9] | |
| Metronidazole | Ames Test | S. typhimurium TA100 | Not specified | With and Without | Mutagenic | [10][11] |
| In vivo Micronucleus Test | Mouse bone marrow | 133 mg/kg | N/A | Significant increase in micronucleus frequency | [12][13] | |
| In vitro Micronucleus Test | Human lymphocytes | Not specified | Not specified | No cytogenetic effect | [14] | |
| Nitrobenzene | Ames Test | S. typhimurium TA98 & TA100 | Not specified | Without and With | Negative in both strains | [15] |
| In vitro Micronucleus Test | Human peripheral lymphocytes | 0.01-10 µg/mL | Without | 13-14% of cells with micronuclei | [16] | |
| In vivo Micronucleus Test | Rat kidney cells | 300 mg/kg | N/A | Dose-dependent increase in micronucleated cells | [16] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited in this guide are provided below. These protocols are based on established guidelines and published literature.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.
Principle: The test compound is incubated with the bacterial strains in the presence or absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.
General Procedure:
-
Preparation of Cultures: Overnight cultures of the selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are prepared.
-
Metabolic Activation: An S9 fraction, typically from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254, is prepared and mixed with a cofactor solution to create the S9 mix.
-
Exposure: The test compound, bacterial culture, and either the S9 mix or a buffer (for the non-activation condition) are combined in a test tube.
-
Plating: Molten top agar (B569324) is added to the mixture, which is then poured onto the surface of a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, and the count should typically be at least twice the background level.
In Vitro Mammalian Cell Micronucleus Test
The in vitro micronucleus assay is a genotoxicity test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of chemicals in mammalian cells.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei is an indicator of chromosomal damage.
General Procedure:
-
Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes, TK6) is cultured.
-
Exposure: The cells are exposed to various concentrations of the test compound, with and without a metabolic activation system (S9), for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide).
-
Scoring: The frequency of micronucleated cells is determined by microscopic examination of a sufficient number of cells (typically at least 2000 binucleated cells per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
SOS Chromotest
The SOS chromotest is a bacterial short-term assay for detecting genotoxic agents. It quantitatively measures the induction of the SOS response, a global response to DNA damage in E. coli.
Principle: The assay utilizes a genetically engineered strain of E. coli (e.g., PQ37) in which the lacZ gene (encoding for β-galactosidase) is fused to an SOS gene (sfiA). When a genotoxic agent damages the bacterial DNA, the SOS response is induced, leading to the expression of the sfiA-lacZ fusion protein. The activity of β-galactosidase can then be easily measured using a colorimetric assay.
General Procedure:
-
Bacterial Culture: An overnight culture of the E. coli tester strain is grown.
-
Exposure: The bacterial culture is diluted and exposed to a range of concentrations of the test compound, with and without metabolic activation (S9), for a few hours.
-
Enzyme Assay: The activity of β-galactosidase is determined by adding a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG). The activity of a constitutively expressed enzyme, such as alkaline phosphatase, is also measured to account for non-specific toxicity.
-
Data Analysis: The induction factor (IF) is calculated as the ratio of β-galactosidase activity in the treated cells to that in the negative control. A dose-dependent increase in the induction factor above a certain threshold (typically 1.5 or 2) is considered a positive result.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: General mechanism of genotoxicity for many nitroaromatic compounds.
Caption: Workflow of the Ames Test for mutagenicity screening.
Caption: Workflow of the in vitro Micronucleus Assay.
Conclusion
The available data indicates a favorable genotoxicity profile for this compound, as it was found to be non-genotoxic in the SOS chromotest. This contrasts with several other nitroaromatic compounds that have demonstrated mutagenic and/or clastogenic potential in various in vitro and in vivo assays. The absence of a genotoxic signal for this compound in a sensitive bacterial assay is a positive indicator for its continued development as a therapeutic agent. However, a comprehensive assessment of genotoxicity typically involves a battery of tests, and further evaluation of this compound in mammalian cell systems would provide a more complete understanding of its safety profile. This guide serves as a valuable resource for researchers by consolidating the current knowledge and providing the necessary experimental context for the interpretation of these findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. enamine.net [enamine.net]
- 3. biotoxicity.com [biotoxicity.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. mdpi.com [mdpi.com]
- 7. Quantitation of the relationship between tester cell number inoculated and SOS-inducing potency of 4-nitroquinoline-1-oxide (4-NQO) in an automated version of the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Inhibition of 4-Nitroquinoline-1-Oxide Genotoxicity by Probiotic Lactobacillus rhamnosus IMC501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The contribution of metronidazole and two metabolites to the mutagenic activity detected in urine of treated humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. Metronidazole exhibits no cytogenetic effect in the micronucleus test in mice or on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: CCF642 in Combination with Targeted Therapies
For Immediate Release
A detailed analysis of the synergistic potential of the novel Protein Disulfide Isomerase (PDI) inhibitor, CCF642, with other targeted therapies reveals promising new avenues for cancer treatment, particularly in multiple myeloma. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance in combination with the proteasome inhibitor bortezomib (B1684674), alongside an exploration of its potential with other classes of targeted agents. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, underscores the therapeutic promise of targeting PDI in combination regimens.
This compound is a potent inhibitor of Protein Disulfide Isomerases (PDI), a family of enzymes crucial for proper protein folding within the endoplasmic reticulum (ER).[1][2] By inhibiting PDI, this compound induces acute ER stress, leading to the accumulation of misfolded proteins and subsequent cancer cell death through apoptosis.[1][2] This mechanism of action has shown significant preclinical efficacy, particularly in multiple myeloma, a cancer type heavily reliant on protein secretion and thus highly susceptible to ER stress.[2][3]
Synergistic Partnership with Proteasome Inhibitors: The Case of Bortezomib
A key area of investigation has been the combination of PDI inhibitors with proteasome inhibitors, the standard of care in multiple myeloma. The rationale for this combination lies in the complementary mechanisms of action of these two drug classes. While PDI inhibitors block protein folding, proteasome inhibitors prevent the degradation of misfolded proteins, leading to an overwhelming accumulation of toxic protein aggregates and enhanced apoptosis.
Preclinical studies have demonstrated a strong synergistic effect between the this compound analog, This compound-34 , and the proteasome inhibitor bortezomib (BTZ) in multiple myeloma cells. This synergy is quantitatively supported by a Combination Index (CI) value of less than 1 , indicating a greater-than-additive effect. Notably, bortezomib-resistant multiple myeloma cells exhibit increased sensitivity to this compound-34, suggesting that this combination could be effective in overcoming drug resistance.
Comparative Analysis of this compound Combination Therapies
The following table summarizes the available data on the synergistic potential of this compound and its analogs with other targeted therapies.
| Combination Partner | Drug Class | Cancer Type | Synergy Observed | Quantitative Data (CI Value) | Key Findings |
| Bortezomib | Proteasome Inhibitor | Multiple Myeloma | Synergistic | < 1 | Overcomes bortezomib resistance. |
| Lenalidomide | Immunomodulatory Drug (IMiD) | Multiple Myeloma | No Synergy | Not Applicable | The PDI inhibitor E61 showed no enhancement of lenalidomide's cytotoxic effects.[1] |
| Pomalidomide | Immunomodulatory Drug (IMiD) | Multiple Myeloma | Data not available | Not Applicable | Further investigation is warranted. |
| Daratumumab | Anti-CD38 Monoclonal Antibody | Multiple Myeloma | Data not available | Not Applicable | Potential for synergy through distinct mechanisms. |
| Venetoclax | BCL-2 Inhibitor | Multiple Myeloma | Data not available | Not Applicable | Potential for enhanced apoptosis induction. |
Experimental Protocols
Assessment of Drug Synergy using the Chou-Talalay Method
The synergistic interaction between this compound and other targeted therapies can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).
1. Cell Culture and Treatment:
-
Multiple myeloma cell lines (e.g., MM.1S) are seeded in 96-well plates at a density of 5 x 104 cells/well.
-
Cells are treated with a range of concentrations of this compound, the combination partner drug, and the combination of both drugs at a constant ratio. Drug concentrations should bracket the IC50 value of each drug.
-
Control wells receive vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Plates are incubated for an additional 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The dose-response curves for each drug and the combination are generated.
-
The Combination Index (CI) is calculated using software such as CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing the Mechanisms of Action
Signaling Pathway of this compound-Induced ER Stress and Apoptosis
Caption: this compound inhibits PDI, leading to ER stress and apoptosis.
Synergistic Action of this compound and Bortezomib
Caption: this compound and Bortezomib synergistically induce apoptosis.
Future Directions
The potent synergy observed between this compound and bortezomib provides a strong rationale for the clinical development of PDI inhibitors in combination with proteasome inhibitors for the treatment of multiple myeloma. While data on combinations with other targeted therapies such as immunomodulatory drugs, monoclonal antibodies, and BCL-2 inhibitors are currently limited, the distinct mechanisms of action of these agents suggest the potential for novel synergistic interactions. Further preclinical studies are warranted to explore these combinations and expand the therapeutic potential of PDI inhibition in oncology.
References
- 1. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Data from Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - Cancer Research - Figshare [figshare.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of CCF642
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of CCF642, a potent inhibitor of protein disulfide isomerase (PDI). Adherence to these guidelines will mitigate risks and ensure compliance with standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate care. Although a specific Safety Data Sheet (SDS) for this compound is typically provided by the supplier via email upon purchase, general safety precautions for potent chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles with side shields.
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Respiratory Protection: If handling the powder form and there is a risk of inhalation, use a suitable respirator in a well-ventilated area, preferably a chemical fume hood.
Handling:
-
Avoid creating dust or aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound, crucial for both experimental design and waste characterization.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 346640-08-2 |
| Molecular Formula | C₁₅H₁₀N₂O₄S₃ |
| Molecular Weight | 378.4 g/mol |
| Appearance | Solid |
| Purity | ≥98% (mixture of isomers) |
Table 2: Solubility Data
| Solvent | Solubility |
| DMSO | ~5 mg/mL |
| DMF | ~10 mg/mL |
| Ethanol (B145695) | ~0.25 mg/mL |
Table 3: Biological Activity
| Parameter | Value | Cell Lines/Model |
| PDI Inhibition IC₅₀ | < 1 µM | Ten multiple myeloma cell lines |
| Cytotoxicity IC₅₀ | < 1 µM | Primary cells from refractory myeloma patients |
| In Vivo Efficacy | 10 mg/kg (three times per week) | 5TGM1 mouse syngeneic model of myeloma |
Table 4: Storage and Stability
| Form | Storage Temperature | Storage Duration |
| Solid Powder | -20°C | ≥ 4 years |
| In Solvent | -80°C | 1 year |
III. Proper Disposal Workflow
The proper disposal of this compound, as with most laboratory chemicals, involves treating it as hazardous waste. Never dispose of this compound down the sink or in the regular trash.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, pipette tips, gloves, and other consumables in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect this compound solutions in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO or ethanol solutions).
Step 2: Waste Container Labeling
-
Immediately label all waste containers with "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated and secure satellite accumulation area within your laboratory.
-
Keep containers tightly sealed when not in use.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
Step 4: Requesting Waste Pickup
-
Once a waste container is full (typically no more than 75% of its capacity), or if you are discontinuing work with this compound, arrange for a chemical waste pickup.
-
Follow your institution's specific procedures for contacting the Environmental Health and Safety (EHS) office.
-
Complete all required waste disposal forms accurately.
Step 5: Spill Management
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated cleaning supplies in a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Caption: Logical workflow for the proper disposal of this compound waste.
IV. Experimental Protocols
In Vitro PDI Inhibition and Cytotoxicity Assay: this compound's efficacy was evaluated using a multilayered multiple myeloma cell-based cytotoxicity assay. Ten different multiple myeloma cell lines were treated with varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC₅₀). The PDI reductase activity was also measured in the presence of this compound. The results indicated that this compound exhibits submicromolar IC₅₀ values in all tested cell lines.[1]
In Vivo Syngeneic Mouse Model of Multiple Myeloma: The in vivo anticancer activity of this compound was assessed in a 5TGM1 syngeneic mouse model of myeloma. C57BL/KaLwRij mice were engrafted with 5TGM1-luc myeloma cells. The mice were then treated with this compound at a dose of 10 mg/kg, administered intraperitoneally three times a week. The study demonstrated that this compound significantly increases the survival of the mice.[1]
V. Signaling Pathway
This compound functions as an inhibitor of protein disulfide isomerase (PDI), an enzyme crucial for proper protein folding in the endoplasmic reticulum (ER). Inhibition of PDI by this compound leads to an accumulation of misfolded proteins, inducing acute ER stress. This, in turn, activates the unfolded protein response (UPR), characterized by the increased phosphorylation of PERK and dimerization of IRE1-α. The sustained ER stress ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1]
Caption: Signaling pathway of this compound-induced ER stress and apoptosis.
References
Personal protective equipment for handling CCF642
Essential Safety Protocols for Handling CCF642
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety. These recommendations are based on standard laboratory practices for handling potent chemical compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. Double gloving is a standard practice when handling hazardous drugs to minimize the risk of exposure due to tears or permeation.[1] |
| Eye and Face Protection | Safety goggles with side shields or a full-face respirator. | Protects the eyes from splashes and airborne particles. A full-face respirator offers the highest level of protection.[1] |
| Respiratory Protection | A full-face particle respirator (NIOSH-approved N99 or equivalent) or a Powered Air-Purifying Respirator (PAPR). | Prevents inhalation of airborne particles, which is a primary route of exposure for potent compounds. PAPRs are recommended for higher-risk activities.[1] |
| Body Protection | A disposable, low-permeability lab coat with long sleeves and tight cuffs. | Prevents contamination of personal clothing and skin. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the laboratory.[1] |
Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[1] Follow the sequences outlined below.
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Shoe Covers: Put on shoe covers.
-
Gown/Lab Coat: Don the disposable gown or lab coat, ensuring it is securely fastened.
-
Respiratory Protection: Put on the full-face respirator or PAPR and perform a seal check.
-
Eye Protection: If not using a full-face respirator, put on safety goggles.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.[1]
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown/Lab Coat and Inner Gloves: Remove the gown or lab coat and the inner pair of gloves together, rolling them away from the body and turning them inside out.
-
Hand Hygiene: Perform hand hygiene.
-
Shoe Covers: Remove shoe covers.
-
Respiratory and Eye Protection: Exit the immediate work area before removing the respirator and eye protection.
-
Hand Hygiene: Perform thorough hand hygiene.[1]
Disposal Plan
All disposable PPE (e.g., gloves, shoe covers, lab coats) contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[2] Reusable PPE should be decontaminated following established laboratory procedures.
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
